Product packaging for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate(Cat. No.:CAS No. 215659-03-3)

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Cat. No.: B1455259
CAS No.: 215659-03-3
M. Wt: 227.17 g/mol
InChI Key: ZKUUVVYMPUDTGJ-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO6 B1455259 Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate CAS No. 215659-03-3

Properties

IUPAC Name

methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-4-6(10(13)14)5(3-7(8)11)9(12)16-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUUVVYMPUDTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694261
Record name Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215659-03-3
Record name Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causality behind its chemical behavior, synthesis, and application. We will delve into its structural characterization, reactivity, and the practical considerations essential for its effective use in a laboratory setting.

Core Molecular Identity and Physicochemical Profile

This compound (CAS No: 215659-03-3) is a polysubstituted aromatic ester.[1] Its structure, featuring a delicate balance of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, methyl ester) groups, imparts a unique reactivity profile that makes it a valuable precursor in multi-step syntheses.[2][3] It is particularly noted as a useful compound for producing raw materials for pharmaceuticals and agricultural chemicals.[4]

The strategic placement of these functional groups dictates the molecule's electronic and steric properties, influencing everything from its melting point to its role as a key building block in the synthesis of complex therapeutic agents, such as anti-tumor drugs.[2][5]

Table 1: Key Physicochemical Properties

Property Value Source(s)
IUPAC Name This compound [1]
CAS Number 215659-03-3 [1]
Molecular Formula C₉H₉NO₆ [1]
Molecular Weight 227.17 g/mol [1]
Appearance White crystal or crystalline powder [2]
Melting Point ~81-84 °C [2]
Boiling Point 419.5 ± 45.0 °C at 760 mmHg (Predicted) [6]
Density 1.4 ± 0.1 g/cm³ (Predicted) [6]

| Solubility | Soluble in ethanol, ether, and chloroform; slightly soluble in water |[2] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This approach is favored for its high yield and straightforward execution.

The choice of an acid catalyst, such as concentrated sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed during the reaction.

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification SM1 5-hydroxy-4-methoxy- 2-nitrobenzoic acid Step1 Combine reactants in a suitable flask SM1->Step1 SM2 Methanol (excess) SM2->Step1 SM3 Conc. H₂SO₄ (catalyst) SM3->Step1 Step2 Heat with stirring (e.g., 60-70°C) Step1->Step2 Step3 Monitor reaction progress (e.g., by TLC) Step2->Step3 Step4 Concentrate under reduced pressure Step3->Step4 Step5 Filter the resulting solid Step4->Step5 Step6 Wash with a non-polar solvent (e.g., ether) Step5->Step6 Step7 Dry to obtain final product Step6->Step7 Product Product Step7->Product Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate

Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol: Fischer Esterification

This protocol is based on established methods for the synthesis of aromatic esters.[4]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (e.g., 10.0 g, 46.9 mmol).

  • Reagent Addition: Add methanol (100 mL) to the flask, followed by the slow, careful addition of concentrated sulfuric acid (2.5 mL). The excess methanol serves as both reactant and solvent.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 65-70°C) and maintain this temperature with stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically several hours).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Isolation: Pour the concentrated mixture into ice-cold water (200 mL). The product will precipitate as a pale yellow solid.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid, followed by a wash with a cold, non-polar solvent like diethyl ether to remove soluble impurities.[4]

  • Drying: Dry the purified solid under vacuum to yield this compound.[4] For enhanced purity, recrystallization from methanol can be performed.

Spectroscopic Characterization

Unambiguous structural confirmation is paramount. The following spectral data are predicted based on the known effects of the substituent groups on a benzene ring and data from analogous compounds.[7][8]

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber Rationale
¹H NMR Aromatic H (C3-H) ~6.8 - 7.0 ppm (s) Singlet, shielded by adjacent -OH and -OCH₃ groups.
Aromatic H (C6-H) ~7.5 - 7.7 ppm (s) Singlet, deshielded by adjacent -NO₂ and ester groups.
-OCH₃ (methoxy) ~3.9 - 4.1 ppm (s) Typical range for an aromatic methoxy group.
-COOCH₃ (ester) ~3.8 - 4.0 ppm (s) Typical range for a methyl ester.
-OH (hydroxyl) ~5.5 - 6.5 ppm (s, broad) Variable, concentration-dependent, broad due to hydrogen bonding.
¹³C NMR C=O (ester) ~165 - 170 ppm Characteristic for an ester carbonyl carbon.
Aromatic C-O ~145 - 155 ppm Carbons attached to hydroxyl and methoxy groups.
Aromatic C-N ~140 - 150 ppm Carbon attached to the nitro group.
Aromatic C-H ~110 - 125 ppm Aromatic carbons bonded to hydrogen.
-OCH₃ carbons ~55 - 60 ppm Methoxy and methyl ester carbons.
IR Spec. O-H stretch 3200 - 3500 cm⁻¹ (broad) Intramolecular hydrogen bonding of the phenolic hydroxyl group.
C-H stretch (aromatic) ~3100 cm⁻¹ Aromatic C-H vibrations.
C=O stretch (ester) 1720 - 1740 cm⁻¹ Strong absorption characteristic of the ester carbonyl.
N-O stretch (asymmetric) 1520 - 1560 cm⁻¹ Characteristic strong absorption for the nitro group.
N-O stretch (symmetric) 1340 - 1370 cm⁻¹ Characteristic strong absorption for the nitro group.

| Mass Spec. | Molecular Ion (M⁺) | m/z = 227 | Corresponds to the molecular weight of the compound. |

Reactivity and Synthetic Utility

The true value of this compound lies in the differential reactivity of its functional groups, allowing for selective chemical transformations.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard reducing agents like powdered iron in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C).[9] This transformation is a cornerstone of its utility, as the resulting aniline derivative is a key precursor for building heterocyclic rings, a common motif in pharmacologically active molecules.[9][10]

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can be easily alkylated (e.g., Williamson ether synthesis) or acylated to introduce a variety of side chains. This allows for molecular diversification and the modulation of properties like solubility and biological target affinity.

  • Hydrolysis of the Ester: The methyl ester can be saponified using a base (e.g., NaOH, KOH) or hydrolyzed under acidic conditions to revert to the parent carboxylic acid.[11] This allows for subsequent reactions, such as amide bond formation.

G Start Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate Product_Amine Methyl 2-amino-5-hydroxy- 4-methoxybenzoate Start->Product_Amine Reduction (e.g., Fe/AcOH) Product_Ether Alkylated Product (Ether at C5) Start->Product_Ether Alkylation (e.g., R-X, Base) Product_Acid 5-hydroxy-4-methoxy- 2-nitrobenzoic acid Start->Product_Acid Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Key Reactivity Pathways of the Title Compound.

Applications in Drug Discovery and Development

This compound is not merely an academic curiosity; it is a commercially relevant intermediate.[12] Its primary application is as a building block in the synthesis of pharmaceuticals.

  • Anticancer Agents: It is a documented intermediate in the synthesis of Gefitinib, an EGFR inhibitor used in the treatment of certain types of non-small cell lung cancer.[2][5][9] The synthesis leverages the reduction of the nitro group followed by the construction of the quinazoline core.

  • Antiviral and Other Therapeutics: The structural motif is valuable for developing a range of therapeutic agents.[2] The ability to selectively modify the amine (from the nitro group), the hydroxyl, and the ester/acid functionalities provides a versatile scaffold for generating libraries of compounds for screening against various biological targets.

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling the compound.[2][13]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[2]

  • Contact: Avoid contact with skin and eyes, as it may cause irritation. In case of accidental contact, rinse immediately with copious amounts of water and seek medical advice if irritation persists.[2][13]

  • Storage: The compound is relatively stable at room temperature but should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from light and moisture.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Avoid release into the environment.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. Its value is derived not from its intrinsic biological activity, but from its role as a sophisticated building block. The strategic arrangement of its functional groups allows for a series of selective and high-yield transformations, making it an indispensable intermediate in the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential.

References

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a functionalized nitrobenzoate, it serves as a versatile intermediate, primarily utilized in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] Its strategic placement of hydroxyl, methoxy, and nitro groups on the benzene ring allows for a variety of subsequent chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in drug development and chemical synthesis.

Compound Identification and Structure

The unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is systematically named and cataloged under various identifiers.

  • IUPAC Name : this compound[3]

  • CAS Number : 215659-03-3[3][4][5]

  • Molecular Formula : C₉H₉NO₆[1][3]

  • Synonyms : 5-Hydroxy-4-methoxy-2-nitrobenzoic acid methyl ester, Benzoic acid, 5-hydroxy-4-methoxy-2-nitro-, methyl ester[3]

The molecular structure consists of a benzene ring substituted with five groups: a methyl ester (-COOCH₃), a nitro group (-NO₂), a methoxy group (-OCH₃), a hydroxyl group (-OH), and a hydrogen atom. The relative positions of these substituents are crucial for the molecule's reactivity and its utility as a synthetic precursor.

Caption: 2D structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is essential for its handling, storage, and application in experimental settings. Key properties are summarized below.

PropertyValueSource
Molecular Weight 227.17 g/mol [1][3]
Appearance White crystal or crystalline powder[1]
Melting Point Approx. 81-84 °C[1]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water[1]
Stability Relatively stable at room temperature but sensitive to light and heat. Should be stored in a cool, dry place.[1]
XLogP3 1.2[3]

Synthesis and Mechanistic Insights

This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

Synthesis Workflow

synthesis_workflow cluster_main Synthesis of this compound start 5-hydroxy-4-methoxy-2-nitrobenzoic acid reaction Fischer Esterification Heat (60-70°C) start->reaction reagents Methanol (CH₃OH) Concentrated Sulfuric Acid (H₂SO₄) reagents->reaction workup Concentration under reduced pressure reaction->workup Reaction completion purification Filtration & Washing (with ether) workup->purification product This compound (Pale yellow solid) purification->product

Caption: Workflow for the synthesis of the target compound via Fischer esterification.

Experimental Protocol

The following protocol is adapted from established procedures for the synthesis of this compound.[2]

  • Charging the Reactor: To a suitable glass reactor equipped with a stirrer, thermometer, and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent).

  • Addition of Reagents: Add an excess of methanol (e.g., 10 volumes relative to the starting acid) to serve as both the reactant and solvent. Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.5 equivalents) to the mixture.

  • Reaction: Heat the mixture with stirring to a temperature of 60-70 °C. Maintain this temperature for an extended period (e.g., 20-55 hours) to drive the equilibrium towards the product.

  • Work-up: After the reaction is complete (monitored by a suitable method like TLC or HPLC), cool the reaction mixture. Concentrate the solution under reduced pressure to remove the excess methanol.

  • Isolation and Purification: The resulting concentrate, which contains the solid product, is filtered. The collected solid is then washed with a non-polar solvent like ether to remove residual impurities.

  • Drying: The purified product, a pale yellow solid, is dried to yield this compound.[2]

Mechanistic Causality
  • Role of Sulfuric Acid: Concentrated sulfuric acid serves a dual purpose. First, it acts as a proton source, protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. Second, it acts as a dehydrating agent, sequestering the water molecule formed during the reaction. According to Le Châtelier's principle, removing a product (water) shifts the equilibrium to the right, favoring the formation of the ester and increasing the overall yield.

  • Use of Excess Methanol: Methanol is used in large excess to shift the reaction equilibrium towards the product side, maximizing the conversion of the carboxylic acid to its corresponding methyl ester.

Applications in Research and Development

The primary value of this compound lies in its role as a key building block in multi-step organic syntheses.

  • Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] The functional groups allow for sequential modifications. For instance, the nitro group can be readily reduced to an amine, which can then be used to construct heterocyclic rings or participate in amide bond formations. This is a key transformation in the synthesis of kinase inhibitors like Gefitinib.[6]

  • Dye Industry: The chromophoric nitro group and the auxochromic hydroxyl and methoxy groups make this molecule and its derivatives potential intermediates in the synthesis of specialized dyes.[1]

  • Cancer Research: As an organic compound, it has been noted for its potential to induce apoptosis in cancer cells, suggesting its utility as a scaffold in the development of new therapeutic agents.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • General Handling: Operate in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[1]

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety glasses, lab coats, and chemical-resistant gloves.[1]

  • Fire Safety: The compound is flammable and should be kept away from high temperatures and ignition sources.[1]

  • Irritancy: May cause irritation upon contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water and seek medical attention.[1]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and set of properties. Its synthesis is straightforward, relying on the robust Fischer esterification reaction. The strategic arrangement of its functional groups makes it an essential precursor in the pharmaceutical and chemical industries, particularly in the synthesis of complex heterocyclic systems for drug discovery. A thorough understanding of its chemistry, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting.

References

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It details the molecule's fundamental properties, synthesis protocols, key applications, and essential safety measures, grounding all information in authoritative sources.

Core Molecular Profile

This compound is a substituted aromatic compound with significant utility as a building block in organic synthesis. Its structural features—a nitro group, a hydroxyl group, a methoxy group, and a methyl ester on a benzene ring—make it a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical industry.[1][2] The compound is noted for its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and its potential to induce apoptosis in cancer cells.[3][4]

Below is a summary of its key identifiers and physicochemical properties.

PropertyValueSource
Molecular Formula C₉H₉NO₆[1][5]
Molecular Weight 227.17 g/mol [5][6]
CAS Number 215659-03-3[1][3][5]
IUPAC Name This compound[5]
Appearance White crystal or crystalline powder[1]
Melting Point Approx. 81-84 °C[1]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[1]
Stability Relatively stable at room temperature but sensitive to light and heat.[1]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This reaction is a classic example of Fischer esterification.

Mechanistic Insight

The reaction proceeds by protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, typically concentrated sulfuric acid. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the oxygen atom of methanol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the protonated ester. Final deprotonation by a weak base (like water or another methanol molecule) regenerates the acid catalyst and yields the final ester product. The use of excess methanol can shift the equilibrium towards the product, maximizing the yield.

Experimental Workflow Diagram

Synthesis_Workflow Reactants Reactants: - 5-hydroxy-4-methoxy-2-nitrobenzoic acid - Methanol (solvent & reactant) - Conc. Sulfuric Acid (catalyst) Reaction Reaction Step Stirring at 60-70 °C for 55-75 hours Reactants->Reaction Combine & Heat Workup Workup Concentration under reduced pressure Reaction->Workup After reaction completion Purification Purification - Filtering the concentrate - Washing with ether - Drying Workup->Purification Isolate solid Product Final Product This compound (Pale yellow solid) Purification->Product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from a documented synthesis procedure.[2]

  • Reaction Setup: To a 200 ml glass container equipped with a magnetic stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

  • Reagent Addition: Add 160 ml of methanol, followed by the slow and careful addition of 4.3 ml of concentrated sulfuric acid. The sulfuric acid is a critical catalyst and must be handled with appropriate care.

  • Reaction Execution: Heat the mixture to 60-70 °C and maintain this temperature with continuous stirring for approximately 55 hours. For a more complete reaction, an additional 8.21 ml (75 mmol) of methyl orthoformate and 6.5 ml of concentrated sulfuric acid can be added, followed by another 20 hours of stirring at 60-70 °C.[2]

  • Product Isolation: After the reaction is complete, allow the solution to cool to room temperature. Concentrate the reaction solution under reduced pressure using a rotary evaporator to remove the excess methanol.

  • Purification: The resulting solid concentrate is filtered and washed thoroughly with ether to remove any unreacted starting material and soluble impurities.

  • Drying: The purified solid is then dried, yielding this compound as a pale yellow solid. The reported isolation yield for this method is approximately 87%.[2]

Applications in Drug Discovery and Development

This compound is not typically an end-product but rather a high-value intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2]

Key Role as a Pharmaceutical Intermediate

The most prominent application of this compound is as a key intermediate in the synthesis of Gefitinib , an anilinoquinazoline compound.[4] Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, a class of targeted cancer therapies used to treat certain types of non-small cell lung cancer. The specific arrangement of functional groups on the benzoate ring is crucial for its subsequent conversion into the core structure of the final API.

Biological Activity

Beyond its role as a synthetic precursor, there is evidence that this compound itself possesses biological activity, specifically the ability to induce apoptosis in cancer cells.[3] This property, while perhaps secondary to its primary use as an intermediate, is of significant interest to researchers in oncology and drug discovery, as it suggests that fragments of larger drug molecules can retain relevant biological functions.

Application Pathway Diagram

Application_Pathway StartNode Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate Intermediate Key Synthetic Intermediate StartNode->Intermediate Used as a building block Bioactivity Inherent Biological Activity (Induction of Apoptosis) StartNode->Bioactivity Direct Property API API Synthesis (e.g., Gefitinib) Intermediate->API Application Therapeutic Application (Targeted Cancer Therapy) API->Application

Caption: Role of the title compound in pharmaceutical development.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical integrity of this compound.

Hazard Profile and Precautionary Measures

The compound is considered flammable and may cause irritation upon contact with skin and eyes.[1] Inhalation of its dust or vapors should be avoided.[1]

Precaution CategoryRecommended ActionSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[1]
Ventilation Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1]
Fire Safety Keep away from high temperatures, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinction.[1]
First Aid (Eyes/Skin) In case of eye or skin contact, immediately flush with copious amounts of water and seek medical attention.[1]
Storage Conditions Store in a tightly sealed container in a cool, dry place. Protect from light and heat to prevent degradation.[1]

Conclusion

This compound is a pivotal chemical intermediate with a well-defined molecular profile. Its utility is firmly established in the pharmaceutical sector, most notably as a precursor to the anti-cancer drug Gefitinib. The synthesis protocols are robust and high-yielding, and its inherent biological activity adds another layer of interest for chemical biologists and drug discovery professionals. Adherence to strict safety and handling protocols is essential when working with this compound to ensure both personnel safety and experimental success.

References

A Technical Guide to the Physical Properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate: A Critical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides an in-depth analysis of the critical physical properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Aimed at researchers, scientists, and professionals in drug development, this document outlines the significance of its melting point and solubility, offering detailed methodologies for their accurate determination. Understanding these fundamental characteristics is paramount for optimizing synthetic routes, ensuring purity, and developing viable formulations.[2]

Introduction: The Role of Physicochemical Properties in Drug Development

In the journey of a new chemical entity (NCE) from discovery to a viable drug candidate, a thorough understanding of its physicochemical properties is not merely academic but a cornerstone of successful development.[3] Properties such as melting point and solubility dictate crucial downstream decisions, influencing everything from purification strategies to the choice of formulation for preclinical and clinical studies.[2][4] For an intermediate like this compound, these parameters are critical for process control and ensuring the quality and consistency of the final active pharmaceutical ingredient (API). A well-defined melting point can serve as a reliable indicator of purity, while solubility characteristics are fundamental to designing efficient reaction and purification conditions.

Physicochemical Profile of this compound

This compound is a nitroaromatic compound with the molecular formula C9H9NO6.[1] Nitroaromatic compounds are a significant class in medicinal chemistry, though their development can be nuanced due to the versatile nature of the nitro group.[5][6]

PropertyValueSource
Molecular Formula C9H9NO6[ChemBK, 2024][1]
Molecular Weight 227.17 g/mol [PubChem][7]
Appearance White crystal or crystalline powder[ChemBK, 2024][1]
CAS Number 215659-03-3[PubChem][7]

Melting Point Analysis

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it is a criterion for its identification and a robust indicator of its purity. For a pure compound, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. A broader melting range and a depression in the melting temperature are classic signs of impurities.

Reported Melting Point

The reported melting point for this compound is presented below. It is important to note that this is a range, which may be indicative of the typical purity of commercially available batches or slight variations in experimental conditions.

CompoundMelting Point (°C)
This compound81 - 84

Source: ChemBK, 2024[1]

Experimental Protocol for Melting Point Determination

To ensure the accuracy and reproducibility of melting point data, a standardized protocol is essential. The following capillary melting point determination method is recommended.

Principle: A small, finely powdered sample is heated at a controlled rate in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Instrumentation:

  • Capillary melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Melting point capillary tubes (one end sealed)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry. If necessary, dry the sample under vacuum.

    • Place a small amount of the crystalline sample into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.

    • Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The sample should be packed to a height of 2-3 mm.

  • Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the heating rate to a rapid setting to quickly approach the expected melting point (around 75 °C).

    • Once the temperature is within 10-15 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting range is reported as T1 - T2.

  • Self-Validation:

    • Perform the determination in triplicate to ensure consistency.

    • If the melting range is broad, it may indicate the presence of impurities. In such cases, recrystallization of the compound may be necessary to achieve higher purity.

Solubility Profile

Solubility is a critical parameter in drug development, directly impacting a drug's bioavailability.[2] For an intermediate, understanding its solubility in various solvents is key to optimizing reaction conditions, purification processes like recrystallization, and for its use in subsequent synthetic steps.

Qualitative Solubility

Initial qualitative assessments provide a general understanding of the compound's solubility characteristics.

SolventSolubility
EthanolSoluble
EtherSoluble
ChloroformSoluble
WaterSlightly soluble

Source: ChemBK, 2024[1]

Experimental Protocol for Quantitative Solubility Determination

To move beyond a qualitative understanding, a quantitative determination of solubility is necessary. The shake-flask method is a widely accepted technique for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Instrumentation and Materials:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Solvents of interest (e.g., water, ethanol, methanol, acetone, toluene, dichloromethane, dimethyl sulfoxide (DMSO))

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials (e.g., 10 mg per 1 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of each solvent to the respective vials.

  • Equilibration:

    • Secure the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

    • Quantitatively dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound. A pre-established calibration curve is necessary for this quantification.

  • Data Reporting:

    • Calculate the solubility in units of mg/mL or g/L.

    • The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a pharmaceutical intermediate like this compound.

G cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Quantitative Physical Properties cluster_3 Data Analysis & Reporting Compound_Sourcing Source/Synthesize Compound Visual_Inspection Visual Inspection (Color, Form) Compound_Sourcing->Visual_Inspection Qualitative_Solubility Qualitative Solubility Screen Visual_Inspection->Qualitative_Solubility Purity_Analysis Purity Analysis (HPLC, NMR) Qualitative_Solubility->Purity_Analysis Structure_Verification Structure Verification (NMR, MS) Purity_Analysis->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Quantitative_Solubility Quantitative Solubility (Shake-Flask Method) Structure_Verification->Quantitative_Solubility Data_Compilation Compile Data in Tables Melting_Point->Data_Compilation Quantitative_Solubility->Data_Compilation Technical_Report Generate Technical Guide Data_Compilation->Technical_Report

Caption: Workflow for the physicochemical characterization of a pharmaceutical intermediate.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are critical parameters that influence its utility in pharmaceutical synthesis and development. An accurate and thorough characterization of these properties, following robust and validated protocols, is essential for ensuring the consistency, purity, and successful application of this important intermediate. This guide provides the foundational knowledge and experimental framework for researchers and scientists to confidently assess these key attributes.

References

From Serendipity to Synthesis: A Technical Guide to the Discovery and History of Substituted Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the core of substituted nitrobenzoic acids, tracing their journey from initial discovery to their crucial role as versatile intermediates in modern chemistry. We will explore the foundational synthetic methodologies, the logic behind experimental choices, and the evolution of these powerful building blocks.

Introduction: The Unassuming Importance of a Nitro Group

Substituted nitrobenzoic acids are a class of organic compounds defined by a benzene ring functionalized with both a carboxylic acid (-COOH) and a nitro group (-NO2).[1] The presence of these electron-withdrawing groups dramatically influences the molecule's chemical properties, making them significantly more acidic than their parent compound, benzoic acid.[1][2] This enhanced acidity, a direct consequence of the nitro group's ability to stabilize the conjugate base, is a key feature that underpins their reactivity and utility.[1]

These compounds are not mere laboratory curiosities; they are pivotal intermediates in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, dyes, and agrochemicals.[1] For instance, 3-nitrobenzoic acid is a precursor to 3-aminobenzoic acid, a key component in some dyes, while 4-nitrobenzoic acid is a forerunner to the anesthetic procaine.[2] The journey of these molecules, from their initial synthesis to their widespread application, is a testament to the power of fundamental organic chemistry.

The Dawn of an Era: Early Discoveries and the Rise of Nitration

The story of substituted nitrobenzoic acids is intrinsically linked to the history of their parent molecule, benzoic acid, and the development of nitration chemistry. Benzoic acid itself was discovered in the 16th century through the dry distillation of gum benzoin.[3] However, it wasn't until the 19th century that its structure was determined by Justus von Liebig and Friedrich Wöhler, paving the way for systematic investigations into its derivatives.[3]

The advent of "mixed acid" nitration, a combination of concentrated nitric and sulfuric acids, was a watershed moment in organic synthesis.[4] This potent reagent generates the highly electrophilic nitronium ion (NO₂⁺), the active species responsible for adding a nitro group to an aromatic ring.[5][6]

The nitration of benzoic acid itself presents a fascinating case study in electrophilic aromatic substitution. The carboxylic acid group is a deactivating, meta-directing substituent.[6] This means it slows down the reaction compared to the nitration of benzene and directs the incoming nitro group to the position meta to it.[6] This regioselectivity is a direct result of the electron-withdrawing nature of the carboxyl group, which reduces the electron density at the ortho and para positions, making the meta position the most favorable site for electrophilic attack.[6]

Early synthetic efforts often involved harsh conditions and resulted in a mixture of isomers that were challenging to separate. For example, the synthesis of 3,5-dinitrobenzoic acid could be achieved by the nitration of benzoic acid with fuming nitric acid and sulfuric acid, but this often led to mixtures and byproducts.[7][8]

The Evolution of Synthesis: Gaining Control and Expanding the Toolkit

Over time, chemists developed more refined and controlled methods for synthesizing specific isomers of substituted nitrobenzoic acids. The choice of starting material and reaction conditions became crucial in dictating the final product.

Nitration of Substituted Benzoic Acids

A common strategy involves the direct nitration of an already substituted benzoic acid. For instance, the nitration of 3-nitrobenzoic acid can produce 3,5-dinitrobenzoic acid in high yield (approximately 98%).[9] This approach offers a more direct and efficient route compared to the dinitration of benzoic acid.

Oxidation of Substituted Toluenes

An alternative and widely used method is the oxidation of a corresponding substituted nitrotoluene.[1] This approach is particularly valuable for synthesizing isomers that are not easily accessible through direct nitration of benzoic acid.

  • 2-Nitrobenzoic acid is prepared by the oxidation of 2-nitrotoluene.[2]

  • 4-Nitrobenzoic acid is prepared by the oxidation of 4-nitrotoluene.[2]

Vigorous oxidation with agents like potassium permanganate can effectively convert the methyl group of nitrotoluene to a carboxylic acid group.[10] This method leverages the availability of nitrotoluene isomers, which are themselves produced by the nitration of toluene.

The following diagram illustrates the general workflow for synthesizing nitrobenzoic acids via the oxidation of nitrotoluenes.

G cluster_0 Synthesis via Oxidation Nitrotoluene Substituted Nitrotoluene Oxidation Oxidation (e.g., KMnO4) Nitrotoluene->Oxidation Oxidizing Agent NitrobenzoicAcid Substituted Nitrobenzoic Acid Oxidation->NitrobenzoicAcid Forms Carboxylic Acid

Caption: General workflow for the synthesis of substituted nitrobenzoic acids via the oxidation of nitrotoluenes.

Dinitration Strategies

The synthesis of dinitrobenzoic acids often requires more forceful conditions. For example, 3,5-dinitrobenzoic acid can be prepared by nitrating benzoic acid with a mixture of sulfuric acid and fuming nitric acid.[7] An early method reported by Tiemann and Judson in 1870 involved heating benzoic acid with this potent nitrating mixture.[7]

The table below summarizes the key synthetic routes for the three primary isomers of mononitrobenzoic acid and a common dinitrobenzoic acid.

CompoundPrimary Synthetic RouteStarting MaterialKey Reagents
2-Nitrobenzoic AcidOxidation2-NitrotolueneOxidizing agent (e.g., nitric acid)[11]
3-Nitrobenzoic AcidNitrationBenzoic AcidConc. HNO₃ / Conc. H₂SO₄[2][5]
4-Nitrobenzoic AcidOxidation4-NitrotolueneOxidizing agent (e.g., KMnO₄)[2][10]
3,5-Dinitrobenzoic AcidNitrationBenzoic Acid or 3-Nitrobenzoic AcidFuming HNO₃ / Conc. H₂SO₄[7][9]

From Nitro to Amino: A Gateway to Further Functionality

A pivotal application of substituted nitrobenzoic acids lies in their reduction to the corresponding aminobenzoic acids. This transformation opens up a vast landscape of chemical possibilities, as the amino group can be readily modified to introduce a wide range of functional groups.

The reduction of the nitro group is typically achieved through catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon (Pd/C).[12][13][14] For example, 4-aminobenzoic acid can be prepared from 4-nitrobenzoic acid with high yield and purity using a Pd/C catalyst.[13][14] Another method involves using reduced iron powder in the presence of an acid.[15]

This reduction is a cornerstone of many industrial syntheses. As mentioned earlier, 3-aminobenzoic acid is a precursor for dyes, and 4-aminobenzoic acid is a key intermediate in the production of the local anesthetic procaine.[2]

The following diagram illustrates the reduction of a nitrobenzoic acid to an aminobenzoic acid.

G cluster_1 Reduction to Aminobenzoic Acid Nitrobenzoic Substituted Nitrobenzoic Acid Reduction Reduction Nitrobenzoic->Reduction Reducing Agent (e.g., H2, Pd/C) Aminobenzoic Substituted Aminobenzoic Acid Reduction->Aminobenzoic Forms Amino Group

Caption: The reduction of a substituted nitrobenzoic acid to its corresponding aminobenzoic acid.

Experimental Protocols: A Closer Look at the Bench

To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols are essential. The following sections outline the methodologies for the preparation of 3,5-dinitrobenzoic acid and the subsequent reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid.

Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid

This protocol is adapted from established literature procedures.[7][16]

Step 1: Preparation of the Nitrating Mixture

  • In a suitable reaction vessel, carefully add 1151 g of concentrated sulfuric acid.

  • While stirring, slowly add 250 g of benzoic acid and mix for 1 hour at 25-30°C.

  • Cool the reaction mixture to 5-10°C.

Step 2: Nitration

  • Slowly add 189 g of fuming nitric acid over a period of 90-120 minutes, maintaining the temperature between 40-45°C.

  • Once the addition is complete, continue to stir the mixture at this temperature.

Step 3: Work-up and Purification

  • After the reaction is complete, allow the mixture to cool.

  • Pour the reaction mixture into a mixture of ice and water to precipitate the crude product.

  • Filter the solid product and wash it with water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure 3,5-dinitrobenzoic acid.

Synthesis of 4-Aminobenzoic Acid from 4-Nitrobenzoic Acid via Catalytic Hydrogenation

This protocol is based on a patented method.[13]

Step 1: Preparation of the Reaction Mixture

  • Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving 4-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

Step 2: Catalytic Hydrogenation

  • Transfer the sodium 4-nitrobenzoate solution to a high-pressure autoclave.

  • Add a catalytic amount of Pd/C catalyst.

  • Seal the autoclave and purge with nitrogen before introducing hydrogen gas.

  • Pressurize the autoclave with hydrogen and heat the reaction mixture while stirring.

  • Monitor the reaction progress by observing the hydrogen uptake.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the autoclave and carefully vent the excess hydrogen.

  • Filter the reaction mixture to recover the Pd/C catalyst.

  • Acidify the filtrate with an acid, such as hydrochloric acid, to a pH of approximately 3. This will precipitate the 4-aminobenzoic acid.

  • Filter the precipitated product, wash it with water, and dry it to obtain pure 4-aminobenzoic acid.

Conclusion: Enduring Legacy and Future Directions

The discovery and subsequent development of synthetic routes to substituted nitrobenzoic acids represent a significant chapter in the history of organic chemistry. From early, often serendipitous nitration reactions to the highly controlled and efficient methodologies of today, our ability to synthesize these versatile building blocks has grown immensely. Their continued importance in the pharmaceutical, dye, and materials science industries underscores their enduring legacy. As synthetic chemistry continues to evolve, the demand for novel and more efficient routes to these and other substituted aromatic compounds will undoubtedly drive further innovation in this foundational area of research.

References

A Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3): Properties, Synthesis, and Applications in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, identified by CAS Number 215659-03-3, is a highly functionalized aromatic compound.[1] While not a household name, this molecule serves as a critical building block in the multi-step synthesis of complex active pharmaceutical ingredients (APIs). Its strategic placement of hydroxyl, methoxy, and nitro functional groups on a benzoate scaffold makes it a valuable intermediate, particularly in the oncology drug development pipeline. This guide provides an in-depth analysis of its physicochemical properties, a detailed synthesis protocol, its primary applications, and essential safety protocols for laboratory and industrial handling. The primary focus is its role as a key precursor in the synthesis of Gefitinib, a targeted cancer therapeutic.[2][3]

Physicochemical Profile

The compound is typically a white to pale yellow crystalline powder.[2] Its structural attributes and physical properties are summarized below, providing the foundational data required for its use in synthetic chemistry workflows.

PropertyValueSource(s)
CAS Number 215659-03-3[1][4]
Molecular Formula C₉H₉NO₆[1]
Molecular Weight 227.17 g/mol [1][2]
IUPAC Name This compound[1]
Appearance White crystal or crystalline powder
Melting Point Approximately 81-84 °C[2]
Boiling Point 419.5 ± 45.0 °C (Predicted)[2]
Density 1.405 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[2]
Stability Relatively stable at room temperature but sensitive to light and heat.[2]

Synthesis and Manufacturing

The most common and industrially viable route to this compound is through the Fischer esterification of its corresponding carboxylic acid precursor, 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[5] This process is efficient and utilizes common laboratory reagents.

Synthetic Pathway Overview

The reaction involves the acid-catalyzed esterification of 5-hydroxy-4-methoxy-2-nitrobenzoic acid with methanol. The methanol serves as both a reactant and the solvent, while a strong acid, typically sulfuric acid, acts as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol.

Synthesis_Workflow cluster_reactants Reactants & Conditions Precursor 5-hydroxy-4-methoxy- 2-nitrobenzoic acid (Precursor) Product Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate (Product) Precursor->Product Fischer Esterification (Heat, 60-70°C) Reagent Methanol (CH3OH) (Reactant & Solvent) Reagent->Product Fischer Esterification (Heat, 60-70°C) Catalyst Conc. H2SO4 (Catalyst) Catalyst->Product Fischer Esterification (Heat, 60-70°C)

Synthesis via Fischer Esterification.
Detailed Synthesis Protocol

This protocol is adapted from established patent literature and represents a standard laboratory procedure for the synthesis of the title compound.[5]

Materials:

  • 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1 equivalent)

  • Methanol (reagent grade, sufficient to act as solvent, e.g., 10 mL per gram of acid)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., ~0.2 equivalents)

  • Ether (for washing)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and filtration apparatus.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1.0 eq) and methanol (10 volumes).

  • Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (catalytic amount). The addition is exothermic and should be done with caution.

    • Causality Insight: Sulfuric acid acts as a proton donor, activating the carboxylic acid carbonyl group for nucleophilic attack by methanol, which is essential for driving the esterification forward.

  • Reaction Execution: Heat the mixture to reflux (approximately 60-70°C) using a heating mantle. Maintain the reflux with continuous stirring for several hours (e.g., 20-55 hours, reaction progress should be monitored by TLC or LC-MS).[5]

  • Work-up & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator. The resulting concentrate will contain the precipitated product.

  • Purification: Filter the solid product using a Buchner funnel. Wash the collected solid with cold ether to remove any unreacted starting material or soluble impurities.[5]

  • Drying: Dry the purified solid under vacuum to obtain this compound as a pale yellow solid.

Core Application: A Key Intermediate in Gefitinib Synthesis

The primary industrial relevance of this compound is its role as a key intermediate in the synthesis of Gefitinib, an anilinoquinazoline derivative that acts as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2][3] It is used in the treatment of certain types of non-small cell lung cancer.

The nitrobenzoate structure provides the correctly substituted aromatic ring needed for the quinazoline core. The next critical step in the synthetic sequence is the reduction of the nitro group to an amine.

Application_Workflow Start Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate Reagent Reducing Agent (e.g., H₂, Pd/C or Fe/AcOH) Product Methyl 2-amino-5-hydroxy- 4-methoxybenzoate (Key Amine Intermediate) Reagent->Product Nitro Group Reduction API Further Steps... Gefitinib (API) Product->API Cyclization & Coupling

Key reduction step in API synthesis.

This reduction transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amine group (specifically, an aniline derivative). This amine is then poised to undergo cyclization and coupling reactions to build the final quinazoline heterocycle of the Gefitinib molecule.

Other Potential Applications

Beyond its well-defined role in pharmaceutical synthesis, this compound is also noted for its utility in other areas of chemical manufacturing:

  • Dye Industry: It can serve as an intermediate in the synthesis and modification of various dyes.[2]

  • Organic Synthesis: As a versatile building block, its multiple functional groups allow for a wide range of chemical transformations, making it a useful component in the synthesis of diverse organic molecules.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification
  • Irritation: Contact with skin and eyes may cause irritation and potential allergic reactions.[2]

  • Flammability: The compound is considered flammable and should be kept away from high temperatures and ignition sources.[2]

  • Inhalation: Inhaling dust or vapor should be avoided.[2]

Recommended Handling Procedures
  • Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2]

  • First Aid (Eyes): In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2]

  • First Aid (Skin): If skin contact occurs, wash the affected area with soap and plenty of water.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Protect from light and heat to maintain stability.[2]

Conclusion

This compound (CAS 215659-03-3) is a specialized but indispensable chemical intermediate. Its value is most profoundly demonstrated in the pharmaceutical industry, where it functions as a cornerstone for the synthesis of the life-saving oncology drug Gefitinib. The strategic arrangement of its functional groups allows for precise and efficient chemical transformations, underscoring the importance of well-designed building blocks in modern drug development and organic synthesis.

References

Potential biological activity of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Executive Summary

This compound (CAS No. 215659-03-3) is a substituted nitroaromatic compound that, while primarily documented as a synthetic intermediate, possesses a constellation of functional groups suggesting significant, unexplored biological potential.[1][2][3][4][5] The convergence of a nitroaromatic system, a benzoic acid ester backbone, and a phenolic ether moiety within a single molecular scaffold presents a compelling case for investigation into its anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the current understanding of related chemical classes to build a predictive framework for the bioactivity of this specific molecule. We provide a rationale grounded in structure-activity relationships, propose detailed experimental protocols for validation, and outline potential mechanisms of action to guide future research and development efforts.

Molecular Profile and Structure-Activity Relationship (SAR) Analysis

The biological potential of this compound can be dissected by examining its core structural components. Each functional group is known to contribute to specific biological activities, and their combination suggests a multi-faceted pharmacological profile.

  • The Nitroaromatic Core: The nitro group (-NO₂) is a powerful electron-withdrawing feature and a well-established "pro-toxophore" in medicinal chemistry.[6][7] Its biological effects are often mediated by enzymatic reduction within cells to form reactive nitroso and hydroxylamine intermediates.[8] This process can induce significant cellular stress and is the mechanistic basis for the activity of many established drugs.[8][9]

    • Antimicrobial & Antiparasitic Activity: Many nitroaromatic compounds are potent antimicrobial agents.[8] The reduction of the nitro group is particularly effective in anaerobic or microaerophilic environments, leading to the generation of toxic radicals that damage microbial DNA and proteins.[8] Notably, nitrobenzoate derivatives have shown promising activity against Mycobacterium tuberculosis.[10][11][12][13]

    • Anticancer Activity: The presence of a nitro group is a feature in several compounds investigated for antitumor properties.[6][14] The selective hypoxia often found in solid tumors can enhance the reductive activation of nitroaromatic compounds, leading to targeted cytotoxicity in cancer cells.[14]

  • The Benzoic Acid Ester Scaffold: Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and serve as common preservatives.[12][15][16] As a scaffold, it provides a stable, planar structure amenable to diverse functionalization. Esterification, as in the subject molecule, can improve cell permeability and bioavailability, effectively creating a prodrug that may be hydrolyzed intracellularly to release an active carboxylic acid.[12][13]

  • The Hydroxy & Methoxy Substituents: The 5-hydroxy and 4-methoxy groups confer a phenolic character to the molecule.

    • Antioxidant and Anti-inflammatory Potential: Phenolic compounds are classic antioxidants. The hydroxyl group can donate a hydrogen atom to scavenge free radicals. Furthermore, various methoxylated compounds have demonstrated significant anti-inflammatory activity, potentially through the inhibition of pathways involving enzymes like cyclooxygenase (COX) or by modulating pro-inflammatory cytokines such as TNF-α.[17][18][19][20]

    • Modulation of Target Binding: These substituents create specific hydrogen bonding and electronic profiles that can dictate the molecule's interaction with enzyme active sites or cellular receptors. For instance, dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), a key target in cancer therapy.[21]

The following diagram illustrates the hypothetical link between the molecule's structure and its potential biological activities.

SAR_Hypothesis cluster_molecule This compound cluster_activities Predicted Biological Activities mol Functional Groups Nitro Group (-NO₂) Phenolic Moiety (-OH, -OCH₃) Benzoate Ester act Potential Activities Anticancer / Cytotoxic Antimicrobial Anti-inflammatory / Antioxidant mol:f1->act:f1 Reductive Activation, DNA Damage mol:f1->act:f2 Generation of Reactive Intermediates mol:f2->act:f3 Radical Scavenging, Enzyme Modulation mol:f2->act:f1 HDAC Inhibition? mol:f3->act:f2 Scaffold for Antimicrobial Action Anticancer_Mechanism cluster_cell Intracellular Events Compound Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate Cell Cancer Cell Activation Reductive Activation (Nitroreductases) Compound->Activation ROS Reactive Oxygen Species (ROS) Generation Activation->ROS Damage DNA & Protein Damage ROS->Damage Apoptosis Apoptosis Induction (Caspase Activation) Damage->Apoptosis Death Cell Death Apoptosis->Death MTT_Workflow start Start seed 1. Seed Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan Crystals incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ Value read->analyze end End analyze->end

References

The Pivotal Intermediate: A Technical Guide to Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as an in-depth technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, properties, and applications of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate . This compound, with CAS Number 215659-03-3, is a highly functionalized aromatic molecule that serves as a critical building block in the synthesis of complex pharmaceutical agents, most notably as a precursor to the quinazoline core of targeted cancer therapies.[1] Its strategic placement of nitro, hydroxyl, methoxy, and methyl ester groups offers a versatile platform for a variety of chemical transformations.

Physicochemical and Spectroscopic Profile

This compound is a crystalline solid, typically appearing as a white or pale yellow powder.[2] It is soluble in organic solvents such as ethanol, ether, and chloroform, with limited solubility in water.[2] While stable at room temperature, it is sensitive to light and heat and should be stored in a cool, dark, and dry environment.[2]

Core Chemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 215659-03-3[3]
Molecular Formula C₉H₉NO₆[3]
Molecular Weight 227.17 g/mol [3]
Appearance White crystal or crystalline powder[2]
Melting Point Approximately 81-84 °C[2]
Boiling Point (Predicted) 419.5 ± 45.0 °C at 760 mmHg[2]
Density (Predicted) 1.405 ± 0.06 g/cm³[2]
Spectroscopic Characterization

For 3-hydroxy-4-methoxy-2-nitrobenzoic acid , the following ¹H NMR data has been reported:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.54 (s, 1H), 7.48-7.46 (d, J=7.6Hz, 1H), 7.18-7.16 (d, J=8.8Hz, 1H), 3.91 (s, 3H).[4]

For the target compound, This compound , one would anticipate characteristic signals for the methyl ester protons (around 3.9 ppm), the methoxy protons (around 3.9-4.0 ppm), and two aromatic protons, in addition to a signal for the phenolic hydroxyl group. The exact chemical shifts would be influenced by the solvent used for analysis.

Synthesis of this compound: Pathways and Protocols

The synthesis of this key intermediate can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

Synthesis from Vanillin Derivatives: A Bio-renewable Route

A strategically advantageous route commences from vanillin or its derivatives, which are readily available from renewable resources. A patented method describes the synthesis of the precursor, 3-hydroxy-4-methoxy-2-nitrobenzoic acid, from acetyl vanillin.[4] This acid can then be esterified to yield the target methyl ester.

A Acetyl Vanillin B Nitration A->B C 4-Formyl-2-methoxy-3-nitro Phenyl Acetate B->C D Deacetylation C->D E 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde D->E F Oxidation E->F G 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid F->G H Esterification G->H I This compound H->I

Caption: Synthesis pathway from Acetyl Vanillin.

Synthesis via Selective Demethylation and Esterification

An alternative and commonly cited method involves the selective demethylation of a dimethoxy precursor, followed by esterification.[5]

This step involves the selective cleavage of the methoxy group at the 5-position of a 4,5-dimethoxy-2-nitrobenzoic acid derivative. This is typically achieved by reaction with a strong base, such as potassium hydroxide, followed by acidification.[5]

Experimental Protocol:

  • A 4,5-dimethoxy-2-nitrobenzoic acid compound is reacted with a base in a suitable solvent.[5]

  • The reaction temperature is maintained between 10 to 200 °C, preferably 20 to 120 °C.[5]

  • Following the reaction, an extraction solvent (e.g., ethyl acetate) and an acid (e.g., concentrated hydrochloric acid) are added to the reaction mixture.[5]

  • The organic layer containing the desired 5-hydroxy-4-methoxy-2-nitrobenzoic acid is separated.[5]

  • The product can be isolated by concentrating the extract and can be further purified by recrystallization or column chromatography.[5]

The carboxylic acid is converted to its methyl ester via Fischer esterification.

Experimental Protocol:

  • To a glass reactor equipped with a stirrer, thermometer, and reflux condenser, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid and 160 ml of methanol.[5]

  • Carefully add 4.3 ml of concentrated sulfuric acid.[5]

  • Heat the mixture with stirring at 60-70 °C for approximately 55 hours.[5]

  • For enhanced conversion, 8.21 ml (75 mmol) of methyl orthoformate and an additional 6.5 ml of concentrated sulfuric acid can be added, and the reaction continued at 60-70 °C for another 20 hours.[5]

  • After the reaction is complete, concentrate the solution under reduced pressure.[5]

  • Filter the resulting solid, wash with ether, and dry to obtain this compound as a pale yellow solid (reported yield: 87%).[5]

The Reactivity Profile and Downstream Transformations

The chemical architecture of this compound makes it a versatile intermediate for further synthetic elaborations. The nitro group, in particular, is a key functional handle for introducing an amino group, which is often a crucial step in the construction of heterocyclic systems.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the nitro group to a primary amine is a pivotal transformation, yielding Methyl 2-amino-5-hydroxy-4-methoxybenzoate. This aniline derivative is a direct precursor for the synthesis of quinazolines and other heterocyclic scaffolds.

A This compound B Reduction of Nitro Group A->B C Methyl 2-amino-5-hydroxy-4-methoxybenzoate B->C D Cyclization C->D E Quinazoline Derivatives (e.g., for Gefitinib synthesis) D->E

Caption: Reduction and subsequent cyclization pathway.

Two field-proven methods for this reduction are catalytic hydrogenation and the use of reducing metals in acidic media.

This method offers high yields and clean reaction profiles.

Experimental Protocol:

  • Charge a hydrogenation reactor with 300 ml of ethyl acetate, 50 g of this compound, and 5 g of 10% Palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas to 5-6 kg/cm ² and maintain for 4 hours.

  • Upon completion, carefully filter the reaction mixture to remove the palladium catalyst.

  • Distill the filtrate to remove the ethyl acetate.

  • Stir the resulting residue in 100 ml of n-hexane at 0-5°C.

  • Filter the solid product, wash with 25 ml of n-hexane, and dry to yield Methyl 2-amino-5-hydroxy-4-methoxybenzoate (reported yield: 93%).

This is a classic and cost-effective method for nitro group reduction. While the cited protocol is for a structurally similar compound, the principles are directly applicable.[6]

Experimental Protocol (Adapted):

  • Add powdered iron (approximately 3 molar equivalents) to acetic acid.[6]

  • Stir the resulting suspension for 15 minutes at 50°C under an inert atmosphere (e.g., Nitrogen).[6]

  • Add a solution of this compound in methanol dropwise to the suspension.[6]

  • Stir the mixture for 30 minutes at 50-60°C.[6]

  • Filter off the iron catalyst and wash with methanol.

  • Evaporate the volatiles from the combined filtrate and washes.

  • The residue can then be worked up by pouring into water and extracting with an organic solvent like ethyl acetate.[6]

Analytical Considerations and Quality Control

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity. A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] As with many nitroaromatic compounds, it is flammable and should be kept away from heat and open flames.[2]

Conclusion

This compound is a cornerstone intermediate in the field of medicinal chemistry and drug development. Its well-defined synthetic pathways, coupled with the versatile reactivity of its functional groups, provide a reliable and efficient route to complex molecular targets. This guide provides a comprehensive framework for its synthesis, characterization, and strategic application, empowering researchers to leverage this valuable building block in the pursuit of novel therapeutic agents.

References

A Comprehensive Spectroscopic and Structural Elucidation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with theoretical principles to offer a robust framework for the characterization of this molecule. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only data but also the causal reasoning behind the spectral features.

Molecular Identity and Structure

Unambiguous identification is the cornerstone of chemical research. This compound is a substituted aromatic compound with a distinct arrangement of functional groups that gives rise to a unique spectroscopic fingerprint.

Chemical Identifiers
PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 215659-03-3PubChem[2]
Molecular Formula C₉H₉NO₆PubChem[2]
Molecular Weight 227.17 g/mol PubChem[2]
Exact Mass 227.04298701 DaPubChem[2]
Molecular Structure

The spatial arrangement of atoms and functional groups dictates the molecule's chemical environment and, consequently, its spectroscopic output. The structure features a benzene ring substituted with nitro, ester, methoxy, and hydroxyl groups.

References

Methodological & Application

Synthesis of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" from 5-hydroxy-4-methoxy-2-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds, including inhibitors for phosphodiesterase 10A (PDE10A) and as a precursor in the preparation of the anticancer drug Gefitinib.[1] Its structural framework, featuring nitro, hydroxyl, and methoxy groups on a benzene ring, makes it a versatile building block in medicinal chemistry and organic synthesis.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound from its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid, through a classic Fischer-Speier esterification.[3] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step procedure, and discuss critical parameters for ensuring a high-yield, high-purity synthesis.

Reaction Principle and Mechanism

The conversion of 5-hydroxy-4-methoxy-2-nitrobenzoic acid to its methyl ester is achieved via an acid-catalyzed esterification, commonly known as the Fischer esterification.[3][4] This reversible reaction involves treating the carboxylic acid with an excess of alcohol, in this case, methanol, in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5][6][7]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][5][8]

  • Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[4][5]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

  • Deprotonation: The final step involves the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[5]

To drive the equilibrium towards the product side and maximize the yield, an excess of methanol is used, and in some variations of the Fischer esterification, water is removed as it is formed.[5][6]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationale provided.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
5-hydroxy-4-methoxy-2-nitrobenzoic acid≥97%Sigma-Aldrich31839-20-0Starting material.
Methanol (Anhydrous)≥99.8%Fisher Scientific67-56-1Reagent and solvent.
Sulfuric Acid (H₂SO₄)95-98%J.T. Baker7664-93-9Catalyst.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWR144-55-8For neutralization.
Ethyl AcetateACS GradeEMD Millipore141-78-6Extraction solvent.
Brine (Saturated NaCl solution)N/AIn-house prep7647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar7487-88-9Drying agent.
Deionized WaterN/AIn-house system7732-18-5For workup.
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 5-hydroxy-4-methoxy-2-nitrobenzoic acid: May cause skin, eye, and respiratory irritation.[9][10]

  • Methanol: Highly flammable liquid and vapor. Toxic if inhaled, in contact with skin, or if swallowed. Causes damage to organs (central nervous system, optic nerve).[11][12][13]

  • Sulfuric Acid: Causes severe skin burns and eye damage. Extremely corrosive.[11][14]

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation and may cause drowsiness or dizziness.

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. Emergency eyewash stations and safety showers should be readily accessible.[12]

Step-by-Step Procedure

A Japanese patent provides a relevant experimental procedure for this synthesis.[15] The following protocol is an adaptation based on that source and established principles of Fischer esterification.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 16.0 g (75 mmol) of 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

    • Add 160 mL of anhydrous methanol to the flask. Stir the mixture to dissolve the starting material as much as possible.

    • Carefully and slowly, add 4.3 mL of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.

  • Reaction:

    • Attach a reflux condenser to the flask and place it in a heating mantle.

    • Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v). The product spot should have a higher Rf value than the starting carboxylic acid.

    • The reaction is typically allowed to proceed for 20-55 hours.[15] Continue refluxing until the starting material is consumed as indicated by TLC analysis.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess methanol.

    • Carefully pour the concentrated residue into a beaker containing 200 mL of ice-cold water. A solid precipitate of the crude product should form.

    • Stir the aqueous suspension for 15-20 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with several portions of cold deionized water to remove any residual acid.

  • Purification:

    • The crude product can be further purified by recrystallization. A suitable solvent system would be methanol or ethanol.

    • Dissolve the crude solid in a minimum amount of hot methanol.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

    • A patent reference suggests an isolated yield of 87% for this process.[15]

Characterization

The identity and purity of the synthesized this compound (CAS: 215659-03-3) can be confirmed by standard analytical techniques:[16][17]

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight (227.17 g/mol ).[17]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., ester carbonyl, nitro group, hydroxyl group).

Visualizing the Workflow

The following diagrams illustrate the chemical transformation and the experimental workflow.

SynthesisReaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 5-hydroxy-4-methoxy- 2-nitrobenzoic acid D Methyl 5-hydroxy-4-methoxy- 2-nitrobenzoate A->D Esterification B Methanol (excess) B->D C H₂SO₄ (conc.) C->D catalysis E Water

Caption: Fischer esterification of the starting acid to the target ester.

ExperimentalWorkflow Setup 1. Reaction Setup (Acid + Methanol + H₂SO₄) Reflux 2. Reflux (65-70°C, 20-55h) Monitor by TLC Setup->Reflux Cool 3. Cool to RT Reflux->Cool Evaporate 4. Evaporate Methanol (Rotovap) Cool->Evaporate Precipitate 5. Precipitate in Ice Water Evaporate->Precipitate Filter 6. Filter & Wash (Crude Product) Precipitate->Filter Recrystallize 7. Recrystallize (from Methanol) Filter->Recrystallize Dry 8. Dry Under Vacuum (Final Product) Recrystallize->Dry

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

The Fischer-Speier esterification is a reliable and scalable method for the synthesis of this compound from its corresponding carboxylic acid. By carefully controlling the reaction conditions, particularly through the use of excess methanol as both a reagent and solvent, and ensuring anhydrous conditions, high yields of the desired product can be achieved. The protocol detailed in this application note, supported by a clear understanding of the reaction mechanism and strict adherence to safety protocols, provides a robust framework for researchers in the fields of organic synthesis and drug development.

References

Application Note & Protocol: Regioselective Nitration of Methyl 3-hydroxy-4-methoxybenzoate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the regioselective nitration of methyl 3-hydroxy-4-methoxybenzoate and its analogs. Nitration of such substituted aromatic compounds is a critical transformation in medicinal chemistry, often serving as a key step in the synthesis of complex pharmaceutical intermediates. This guide delves into the mechanistic underpinnings of the reaction, offers a detailed and field-proven experimental protocol, and emphasizes the paramount importance of safety. By explaining the "why" behind the "how," this application note aims to empower researchers to not only successfully execute the described procedure but also to intelligently adapt it to a variety of substituted phenolic compounds.

Introduction: The Significance of Aromatic Nitration

Aromatic nitro compounds are foundational intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and other fine chemicals.[1] The introduction of a nitro group (–NO₂) onto an aromatic ring via electrophilic aromatic substitution (EAS) provides a versatile chemical handle that can be readily transformed into other functional groups, most notably amines, which are ubiquitous in bioactive molecules.[2][3]

The substrate at the core of this protocol, methyl 3-hydroxy-4-methoxybenzoate, is a vanillic acid derivative. Vanillin and its related compounds are common starting materials in the pharmaceutical industry.[4][5] The nitration of these structures is a key step in the synthesis of various therapeutic agents, including catechol-O-methyltransferase (COMT) inhibitors used in the treatment of Parkinson's disease.[5]

Mechanistic Insights: Controlling Regioselectivity

The success of the nitration of a substituted benzene ring hinges on understanding and controlling the regioselectivity of the reaction. The position of electrophilic attack is dictated by the electronic nature of the substituents already present on the ring.

The Electrophile: Generation of the Nitronium Ion

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[3][6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[1][7]

G cluster_0 Generation of the Nitronium Ion HNO3 HNO₃ H2SO4 H₂SO₄ Protonated_HNO3 H₂NO₃⁺ Nitronium NO₂⁺ H2O H₂O HSO4 HSO₄⁻

Directing Effects on the Methyl 3-hydroxy-4-methoxybenzoate Ring

The regiochemical outcome of the nitration of methyl 3-hydroxy-4-methoxybenzoate is a result of the combined directing effects of its three substituents:

  • -OH (hydroxyl): A strongly activating, ortho, para-director.[8]

  • -OCH₃ (methoxy): A strongly activating, ortho, para-director.[8]

  • -COOCH₃ (methyl ester): A deactivating, meta-director.[1]

The powerful activating and ortho, para-directing nature of the hydroxyl and methoxy groups dominates the deactivating, meta-directing effect of the methyl ester. Therefore, electrophilic attack will be directed to the positions ortho and para to the activating groups.

Considering the structure of methyl 3-hydroxy-4-methoxybenzoate, the C5 position is ortho to the methoxy group and para to the hydroxyl group, making it the most electronically enriched and sterically accessible site for nitration.

Safety First: Essential Precautions for Nitration Reactions

Nitration reactions are inherently hazardous and demand strict adherence to safety protocols. The combination of concentrated nitric and sulfuric acids is highly corrosive and a strong oxidizing agent.[9][10][11] Furthermore, the reaction is exothermic and can lead to thermal runaway if not properly controlled.[12]

Critical Safety Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[9]

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[10]

  • Temperature Control: The reaction temperature must be carefully controlled using an ice bath to prevent overheating and the formation of byproducts.[13][14]

  • Slow Addition: The nitrating mixture must be added slowly and dropwise to the substrate solution to manage the exothermic nature of the reaction.[13]

  • Quenching: The reaction should be quenched by pouring the reaction mixture onto ice water to dissipate heat and precipitate the product.[14]

  • Waste Disposal: Nitric acid waste should not be mixed with other waste streams, especially organic solvents, to prevent violent reactions.[15]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar phenolic compounds.[16][17]

Materials and Reagents
ReagentGradeSupplier Example
Methyl 3-hydroxy-4-methoxybenzoate≥98%Sigma-Aldrich
Concentrated Nitric Acid (HNO₃)ACS Reagent, ~70%Fisher Scientific
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%VWR
Acetic Acid, GlacialACS ReagentJ.T. Baker
Acetic AnhydrideACS ReagentAlfa Aesar
Ethyl AcetateACS ReagentEMD Millipore
Saturated Sodium Bicarbonate SolutionLaboratory Grade-
Brine (Saturated NaCl Solution)Laboratory Grade-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentAcros Organics
Ice (from deionized water)--
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure

G

  • Substrate Dissolution: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve methyl 3-hydroxy-4-methoxybenzoate (1.0 eq) in a mixture of glacial acetic acid and acetic anhydride (e.g., a 3:1 v/v ratio).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, carefully add concentrated nitric acid (1.0-1.2 eq) to a small amount of glacial acetic acid, while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating solution dropwise to the stirred substrate solution via a dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Workup:

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.[16]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel.

Self-Validation and Characterization

To ensure the integrity of the synthesized product, a thorough characterization is essential:

  • Melting Point: Compare the melting point of the purified product with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Confirm the structure and regiochemistry of the product. The introduction of the nitro group will cause characteristic downfield shifts of adjacent protons and carbons.[1]

    • FT-IR: Look for the characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group (typically around 1530 and 1350 cm⁻¹).

    • Mass Spectrometry: Determine the molecular weight of the product to confirm its identity.

Quantitative Data Summary

The following table provides representative data for the nitration of a methyl 3-hydroxy-4-methoxybenzoate analog, based on a similar transformation reported in the literature.[16][17] Researchers should optimize these parameters for their specific substrate.

ParameterValueRationale
SubstrateMethyl 3-(alkoxy)-4-methoxybenzoateA representative analog.
Nitrating AgentNitric acid in Acetic Acid/Acetic AnhydrideA milder alternative to the traditional HNO₃/H₂SO₄ mixture, suitable for activated rings.[16]
Stoichiometry (HNO₃)1.0 - 1.2 equivalentsUsing a slight excess of the nitrating agent helps to ensure complete conversion of the starting material.
SolventAcetic Acid / Acetic AnhydrideServes as a solvent and the anhydride can protect the hydroxyl group in some cases.
Temperature0 - 10 °CCrucial for controlling the exothermic reaction and minimizing the formation of dinitrated byproducts.[14]
Reaction Time2 - 6 hoursShould be optimized by monitoring the reaction via TLC.
Expected Yield75 - 90%Typical yield range for this type of reaction, dependent on substrate and purification.[16]
Purity (Post-Purification)>98% (by HPLC)A standard requirement for pharmaceutical intermediates.

Conclusion

This application note provides a robust and well-grounded protocol for the regioselective nitration of methyl 3-hydroxy-4-methoxybenzoate analogs. By understanding the underlying reaction mechanism and adhering strictly to the outlined safety procedures, researchers can confidently and safely synthesize these valuable nitroaromatic intermediates. The principles and techniques described herein are broadly applicable to the nitration of other electron-rich aromatic systems, making this guide a valuable resource for synthetic and medicinal chemists.

References

Application Notes: The Strategic Use of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Complex Synthesis

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic arrangement of a hydroxyl, a methoxy, a nitro group, and a methyl ester on a benzene ring provides chemists with multiple reaction sites that can be addressed with high selectivity. This multi-functional nature makes it an invaluable precursor in the fields of medicinal chemistry and materials science. It is particularly noted as a key intermediate for pharmaceuticals, including antiviral and antitumor agents, and as a component in the synthesis of specialized dyes.[1][2] Furthermore, some studies indicate that the compound itself may have the ability to induce apoptosis in cancer cells, highlighting its potential biological significance.[3]

This guide provides an in-depth look at the properties, synthesis, and key applications of this compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and safety requirements is the foundation of any successful and safe laboratory operation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 215659-03-3[4]
Molecular Formula C₉H₉NO₆[1][4]
Molecular Weight 227.17 g/mol [4]
Appearance White crystal or crystalline powder[1]
Melting Point ~81-84 °C[1]
Boiling Point 419.5 ± 45.0 °C (Predicted)[5]
Density 1.405 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water[1]
Safety & Handling Precautions

As with any nitroaromatic compound, appropriate safety measures are critical.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and heat to ensure stability.[1]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes as a precaution.[6]

    • Ingestion: Rinse mouth with water and consult a physician. Do not induce vomiting.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.

Synthesis of the Core Reagent

The most common route to this compound is through the acid-catalyzed esterification of its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[7]

Workflow for Synthesis

cluster_0 Precursor Synthesis cluster_1 Esterification A 4,5-Dimethoxy-2-nitrobenzoic acid C Selective Demethylation A->C B Base (e.g., KOH) B->C D 5-Hydroxy-4-methoxy-2-nitrobenzoic acid C->D G Fischer Esterification D->G Input to Esterification E Methanol (CH3OH) E->G F Acid Catalyst (H2SO4) F->G H This compound G->H

Caption: Synthesis pathway from precursor to the target ester.

Protocol 1: Synthesis of this compound

This protocol is adapted from established esterification procedures.[7]

Materials:

  • 5-hydroxy-4-methoxy-2-nitrobenzoic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (as solvent, ~10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~0.1 eq)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-4-methoxy-2-nitrobenzoic acid.

  • Reagent Addition: Add methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.

  • Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

  • Extraction: Dilute the residue with ethyl acetate and water. Carefully neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel.

  • Purification: Separate the organic layer. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Isolation: The resulting solid is the crude product. It can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound as a pale yellow solid.[7]

Key Synthetic Applications

The true utility of this compound lies in the selective transformations of its functional groups. The electron-withdrawing nitro and ester groups activate the ring for certain reactions while also directing substitutions. The hydroxyl and nitro groups are prime candidates for modification.

cluster_0 Pathway A: Amino Group Formation cluster_1 Pathway B: Phenolic Alkylation start This compound A1 Nitro Group Reduction (e.g., Fe/AcOH, H2/Pd-C) start->A1 Transformation 1 B1 O-Alkylation (e.g., R-X, Base) start->B1 Transformation 2 A2 Methyl 2-amino-5-hydroxy-4-methoxybenzoate A1->A2 B2 Methyl 5-alkoxy-4-methoxy-2-nitrobenzoate B1->B2

Caption: Key synthetic transformations of the title compound.

Application 1: Reduction of the Nitro Group to Form a Key Aniline Intermediate

The conversion of the nitro group to an amine is arguably the most critical transformation of this molecule. The resulting aniline derivative is a versatile precursor for the synthesis of heterocycles, amides, and other nitrogen-containing structures central to many pharmaceutical compounds. A common and effective method is reduction using a metal in an acidic medium.[8]

Protocol 2: Reduction of this compound

This protocol is based on the reduction of a structurally similar nitrobenzoate used in the synthesis of Gefitinib.[8][9]

Materials:

  • This compound (1.0 eq)

  • Iron powder (Fe) (excess, ~3-5 eq)

  • Glacial Acetic Acid (AcOH) (as solvent)

  • Methanol (MeOH) (co-solvent, if needed for solubility)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend iron powder in glacial acetic acid.

  • Heating: Heat the suspension to 50-60°C with vigorous stirring under an inert atmosphere (e.g., Nitrogen).

  • Substrate Addition: Dissolve the this compound in a minimal amount of acetic acid or methanol and add it dropwise to the hot iron suspension.

  • Reaction: Maintain the temperature and stir for 30-60 minutes after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.

  • Workup - Filtration: Allow the mixture to cool slightly. Filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron catalyst and iron salts. Wash the filter cake thoroughly with methanol or ethyl acetate.

  • Solvent Removal: Combine the filtrate and washes and remove the volatiles under reduced pressure.

  • Extraction: Pour the residue into a mixture of water and ethyl acetate. Carefully neutralize with saturated sodium bicarbonate solution. Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, Methyl 2-amino-5-hydroxy-4-methoxybenzoate. Further purification can be achieved via column chromatography.

Mechanistic Insight: The Bechamp Reduction

The reduction of an aromatic nitro group with iron in acetic acid is known as the Bechamp reduction. The mechanism involves a series of single-electron transfers from the surface of the iron metal to the nitro group. The acidic medium provides the protons necessary for the formation of water as a byproduct. The overall transformation sees the nitro group (-NO₂) sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally the amino group (-NH₂).

Application 2: O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group provides a nucleophilic site for introducing a variety of side chains via Williamson ether synthesis or related alkylation reactions. This is a common strategy to build complexity and modulate a molecule's pharmacokinetic properties. For instance, in a reported synthesis of Gefitinib, a similar intermediate is alkylated using 1-bromo-3-chloropropane.[8] This step is typically performed before the nitro group reduction to avoid competing N-alkylation of the more nucleophilic aniline.

Conclusion

This compound is more than just a chemical; it is a strategic tool for synthetic chemists. Its pre-installed functional groups and their predictable reactivity allow for the efficient construction of complex molecular architectures. The ability to selectively perform a high-yielding nitro reduction to form a key aniline intermediate, followed by further modifications, cements its place as a valuable building block in the modern synthetic chemist's arsenal, particularly in the realm of pharmaceutical development.

References

Application Notes & Protocols: The Strategic Utility of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Scaffold

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in modern medicinal chemistry.[1] Its strategic arrangement of reactive sites—a nitro group, a phenolic hydroxyl, a methoxy ether, and a methyl ester—offers chemists a versatile platform for constructing complex molecular architectures.[2] With a molecular formula of C₉H₉NO₆ and a molecular weight of 227.17 g/mol , this crystalline powder is more than a simple intermediate; it is a gateway to diverse and potent bioactive molecules.[3][4] Its utility is primarily rooted in its capacity for selective, stepwise functionalization, enabling the synthesis of targeted libraries for drug discovery. This guide elucidates its key applications, focusing on the synthesis of kinase inhibitors and benzimidazole-based therapeutic agents, and provides detailed protocols for its practical implementation in the laboratory.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 215659-03-3 [3][5]
Molecular Formula C₉H₉NO₆ [1][3]
Molecular Weight 227.17 g/mol [3][4]
Appearance White crystal or crystalline powder [1]
Melting Point Approx. 81-84 °C [1]

| Solubility | Soluble in ethanol, ether, chloroform; slightly soluble in water |[1] |

The Chemical Rationale: A Multi-Functional Synthetic Intermediate

The power of this compound in synthesis stems from the distinct reactivity of its functional groups. Understanding this chemical causality is key to its effective use.

  • The Nitro Group (-NO₂): This is arguably the most critical functional group for heterocyclic synthesis. It is a potent electron-withdrawing group that can be readily reduced to an amino group (-NH₂) using various reagents like powdered iron in acetic acid, catalytic hydrogenation (e.g., Pd/C), or sodium dithionite.[2][6] This transformation from a nitroaromatic to an aniline derivative is a foundational step for building fused ring systems like quinazolines and benzimidazoles.[7][8]

  • The Hydroxyl Group (-OH): As a nucleophile, the phenolic hydroxyl group is an ideal handle for introducing side chains via O-alkylation or O-acylation.[7] This allows for the attachment of pharmacophoric elements or moieties that can modulate solubility, cell permeability, and target binding.

  • The Ester Group (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[2] This provides another point for modification, such as amide bond formation, which is central to many drug scaffolds.

  • The Methoxy Group (-OCH₃): This group influences the electronic landscape of the aromatic ring and provides a steric presence. While often retained in the final structure, it can also be a target for demethylation to reveal a second hydroxyl group if required.

This multi-faceted reactivity allows for a logical and controlled sequence of reactions, making it a preferred starting material for complex syntheses.

G cluster_0 Core Compound cluster_1 Key Functional Groups & Transformations cluster_2 Resulting Functionalities for Further Synthesis A This compound B Nitro Group (-NO₂) Reduction A->B C Hydroxyl Group (-OH) O-Alkylation A->C D Ester Group (-COOCH₃) Hydrolysis A->D E Amino Group (-NH₂) B->E Forms anilines for heterocycle formation F Alkoxy Side Chain (-OR) C->F Introduces key pharmacophoric elements G Carboxylic Acid (-COOH) D->G Enables amide bond formation, etc.

References

Experimental procedure for the reduction of the nitro group in nitrobenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: A Guide to the Reduction of Nitrobenzoates

Abstract

The transformation of nitrobenzoates to their corresponding aminobenzoates is a cornerstone of synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries. The resulting aminobenzoate scaffold is a critical building block for a multitude of active pharmaceutical ingredients (APIs), including local anesthetics and dermatological drugs.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental procedures for this vital reduction. We will explore multiple robust methodologies, delving into the mechanistic rationale behind procedural choices, offering self-validating protocols, and ensuring authoritative grounding through comprehensive citations.

Introduction: The Strategic Importance of Nitro Group Reduction

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis.[3] This reaction serves as a gateway to anilines, which are versatile intermediates for constructing more complex molecular architectures.[4] The choice of the reduction method is paramount and must be tailored to the specific nitrobenzoate substrate, considering factors like functional group tolerance, desired chemoselectivity, scalability, safety, and cost.[2] This guide will focus on three prevalent and reliable methods: Catalytic Hydrogenation, Metal-mediated Reduction using Tin(II) Chloride, and a metal-free approach using Sodium Dithionite.

Choosing Your Reduction Strategy: A Comparative Overview

The selection of a reduction protocol is a critical decision in the synthetic workflow. Each method presents a unique set of advantages and disadvantages. The ideal choice depends on the substrate's compatibility with the reaction conditions and the laboratory's available resources.

Methodology Primary Reagents Typical Conditions Advantages Disadvantages & Considerations
Catalytic Hydrogenation H₂ gas, Pd/C or Pt/C catalystLow to moderate H₂ pressure (e.g., 50 psi), Room Temp to 80°C, Alcoholic solventsHigh efficiency, clean reaction profile, catalyst can be recycled.[2][5]Requires specialized pressure equipment; potential for side reactions (e.g., dehalogenation with Pd/C).[5][6]
Metal/Acid Reduction Tin(II) Chloride (SnCl₂·2H₂O), HClReflux in alcoholic solvent or concentrated acidHigh-yielding, reliable, and uses common laboratory reagents.[2][4]Stoichiometric metal waste; strongly acidic conditions may not be suitable for sensitive substrates; workup can be tedious.[5]
Metal-Free Reduction Sodium Dithionite (Na₂S₂O₄)Aqueous or semi-aqueous media, often with a co-solvent like ethanolEconomical, mild conditions, good functional group tolerance, avoids heavy metal waste.[7][8]Can generate sulfur byproducts; reagent is unstable and its decomposition can be accelerated by solvents.[8]

Reaction Mechanisms & Pathways

Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction. The reduction of a nitro group proceeds through several intermediates.

General Reduction Pathway

The conversion of a nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. The reaction typically proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[1][9]

G cluster_main General Nitro Reduction Pathway ArNO2 Ar-NO₂ (Nitrobenzoate) ArNO Ar-NO (Nitroso Intermediate) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine Intermediate) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aminobenzoate) ArNHOH->ArNH2 +2e⁻, +2H⁺

Caption: General stepwise pathway for nitro group reduction.

Sodium Dithionite Mechanism

The reduction using sodium dithionite is believed to occur via a single-electron transfer (SET) mechanism. In an aqueous environment, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[7] This radical anion transfers electrons stepwise to the nitro group to facilitate the reduction.[7]

G cluster_dithionite Sodium Dithionite Reduction Mechanism Dithionite S₂O₄²⁻ (Dithionite) Radical 2 •SO₂⁻ (Sulfur Dioxide Radical Anion) Dithionite->Radical Equilibrium in H₂O Nitro Ar-NO₂ Radical->Nitro Single Electron Transfers Amine Ar-NH₂ Nitro->Amine Stepwise Reduction

Caption: Active species formation in dithionite reduction.

Experimental Protocols

General Safety Note: The reduction of nitro groups is often highly exothermic and requires careful monitoring and control of the reaction temperature.[5] Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[10] All procedures should be performed in a well-ventilated fume hood.[11]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is prized for its efficiency and clean conversion, making it a preferred choice for industrial applications.[2]

Workflow Diagram:

G cluster_hydro Workflow: Catalytic Hydrogenation A Dissolve Nitrobenzoate in Solvent (e.g., Ethanol) B Carefully Add 10% Pd/C Catalyst (under N₂ atmosphere) A->B C Seal Vessel, Purge with N₂, then Purge with H₂ B->C D Pressurize with H₂ (e.g., 50 psi) & Stir Vigorously C->D E Monitor Reaction by TLC/LC-MS D->E F Vent H₂, Purge with N₂ E->F G Filter through Celite® to Remove Catalyst F->G H Concentrate Filtrate & Purify Product G->H

Caption: Step-by-step workflow for catalytic hydrogenation.

Materials:

  • Nitrobenzoate substrate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas source

  • Nitrogen (N₂) gas source

  • Pressure-rated hydrogenation vessel (e.g., Parr shaker)

  • Celite® or another filter aid

Procedure:

  • In a pressure-rated vessel, dissolve the nitrobenzoate substrate in a suitable solvent (e.g., ethanol).[2]

  • Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric and should be handled with care, often wetted with solvent.

  • Seal the vessel securely. Purge the vessel first with nitrogen gas to remove air, followed by purging with hydrogen gas.[2]

  • Pressurize the vessel with hydrogen to the desired pressure (a typical starting point is 50 psi) and begin vigorous stirring.[2]

  • Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (indicated by the disappearance of the starting material), carefully vent the excess hydrogen gas and purge the vessel with nitrogen.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter pad thoroughly with the reaction solvent to ensure complete recovery of the product.[2]

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aminobenzoate.

  • The product can be further purified by recrystallization or column chromatography as needed.[2]

Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride (SnCl₂)

This classic and robust method is well-suited for bench-scale synthesis when specialized hydrogenation equipment is unavailable.[4]

Materials:

  • Nitrobenzoate substrate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)[2]

  • Solvent (e.g., Ethanol or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 3-5 M) for neutralization

  • Extraction solvent (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the nitrobenzoate substrate in ethanol.[2]

  • Add tin(II) chloride dihydrate to the solution.

  • Slowly add concentrated HCl. The reaction is often exothermic, and the addition should be controlled to maintain a manageable temperature.

  • Heat the reaction mixture to reflux and stir vigorously.[12]

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Workup: Carefully neutralize the acidic mixture by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 8). This will precipitate tin salts (tin hydroxide). Caution: This neutralization is highly exothermic. Perform this step in an ice bath.

  • Filter the resulting slurry to remove the tin salts, washing the solid cake with an organic solvent like ethyl acetate.

  • Transfer the filtrate to a separatory funnel. The product may be in the aqueous or organic layer depending on the solvent used. Extract the aqueous layer multiple times with ethyl acetate.[2]

  • Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to afford the crude amine product.[2]

  • Purify as required.

Protocol 3: Metal-Free Reduction using Sodium Dithionite (Na₂S₂O₄)

This method provides a mild and economical alternative, avoiding the use of metal catalysts or strong acids.[7] It is particularly useful for substrates with functional groups sensitive to other reduction conditions.[7]

Materials:

  • Aromatic nitrobenzoate (1.0 eq)

  • Sodium dithionite (Na₂S₂O₄) (typically 2-4 eq)

  • Solvent system (e.g., Ethanol/Water, THF/Water, or DMSO)[7][8]

  • Extraction solvent (e.g., Ethyl Acetate)

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask, dissolve the aromatic nitrobenzoate in the chosen organic co-solvent (e.g., ethanol).[7]

  • In a separate beaker, prepare a solution of sodium dithionite in water.

  • With vigorous stirring, slowly add the aqueous sodium dithionite solution to the solution of the nitro compound. The reaction can be exothermic, and an ice bath may be necessary to control the temperature.[7]

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer 2-3 times with an organic solvent such as ethyl acetate.[7]

  • Combine the organic extracts and wash with a saturated brine solution to remove residual water and inorganic salts.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminobenzoate.

  • Purify by column chromatography or recrystallization if necessary.

Purification and Characterization

Independent of the reduction method used, the final product, an aminobenzoate, must be purified and its identity confirmed.

  • Purification: The most common methods for purifying aminobenzoates are recrystallization from a suitable solvent system or silica gel column chromatography. The choice of eluent for chromatography typically involves a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate).

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques such as:

    • Thin Layer Chromatography (TLC): To assess reaction completion and purity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the aminobenzoate.

    • Infrared (IR) Spectroscopy: To confirm the disappearance of the nitro group stretches (typically ~1520 and 1340 cm⁻¹) and the appearance of N-H stretches for the amine (~3300-3500 cm⁻¹).

References

Application Notes & Protocols: The Reactivity of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility is prominently highlighted in the synthesis of targeted cancer therapeutics such as Gefitinib, where it acts as a key intermediate.[3][4] The chemical behavior of this molecule is dominated by the interplay of its substituents: an electron-withdrawing nitro group, electron-donating methoxy and hydroxy groups, and a methyl ester.

This guide provides an in-depth exploration of the reactivity of this compound with various nucleophiles. The presence of the strongly electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, making it susceptible to certain reactions. However, the most accessible point of nucleophilic interaction involves the acidic phenolic proton at the 5-position, facilitating reactions such as O-alkylation.

Furthermore, this document will discuss the principles of Nucleophilic Aromatic Substitution (SNAr) as it applies to this structural motif. While the parent molecule lacks a canonical leaving group for a direct SNAr reaction, derivatives containing a leaving group (e.g., a halide) at an activated position are common substrates. Therefore, we will provide generalized, field-proven protocols for SNAr reactions with amine and thiol nucleophiles, which are broadly applicable to halo-derivatives of the title compound.

Part 1: O-Alkylation of the 5-Hydroxy Group

The most prevalent reaction of this compound with nucleophiles involves the deprotonation of the phenolic hydroxyl group to form a potent oxygen nucleophile. This phenoxide readily reacts with electrophiles, most commonly alkyl halides, in a variation of the Williamson ether synthesis. This pathway is fundamental in building more complex molecular architectures from the parent scaffold.

Reaction Mechanism: O-Alkylation

The reaction proceeds in two distinct steps:

  • Deprotonation: A suitable base, typically a mild inorganic base like potassium carbonate (K₂CO₃), abstracts the acidic proton from the 5-hydroxy group. This step generates a resonance-stabilized phenoxide ion, which is a significantly stronger nucleophile than the starting phenol.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of an alkyl halide (R-X), displacing the halide leaving group via an SN2 mechanism.

O_Alkylation Substrate This compound Phenoxide Phenoxide Intermediate Substrate->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product O-Alkylated Product Phenoxide->Product SN2 Attack Byproduct1 H-Base⁺ Phenoxide->Byproduct1 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Byproduct2 X⁻ Product->Byproduct2

Caption: Mechanism of O-Alkylation of the phenolic hydroxyl group.

Experimental Protocol: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the etherification of this compound.

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (e.g., 1-bromo-3-chloropropane) (1.1 - 1.3 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask, sufficient to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Begin stirring the suspension. Add the alkyl halide (1.1 eq) to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C. The choice of temperature depends on the reactivity of the alkyl halide and may require optimization.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers and wash with brine (2x volumes) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure O-alkylated product.

Data Summary: O-Alkylation Reaction Parameters
ParameterRecommendedRationale & Field Insights
Base K₂CO₃, Cs₂CO₃K₂CO₃ is cost-effective and sufficient for most alkylations. Cs₂CO₃ is a stronger, more soluble base that can accelerate reactions with less reactive electrophiles.
Solvent DMF, Acetone, AcetonitrilePolar aprotic solvents are essential. DMF offers excellent solubility for the phenoxide salt. Acetone is a good alternative but may require higher temperatures or longer reaction times.
Temperature 60 - 100 °CThe temperature is optimized to ensure a reasonable reaction rate without promoting decomposition of the starting material or product.
Typical Yields 75 - 95%Yields are generally high but depend on the purity of reagents and the efficiency of the workup and purification steps.

Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming new bonds to an aromatic ring.[5] This reaction is contingent on two key features: the presence of a good leaving group (typically a halide) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to that leaving group.[6][7][8] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[5][9][10]

The following protocols are designed for derivatives of this compound that have been modified to include a leaving group (e.g., F, Cl) at a position activated by the nitro group.

General Mechanism: SNAr Addition-Elimination

The SNAr reaction proceeds via a two-step addition-elimination pathway.

SNAr_Mechanism AromaticSubstrate Activated Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex (Resonance Stabilized) AromaticSubstrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product (Ar-Nu) Meisenheimer->Product Elimination LeavingGroup Leaving Group (X⁻) Product->LeavingGroup

Caption: The two-step addition-elimination mechanism of SNAr.

Protocol 1: Reaction with Amine Nucleophiles

This protocol provides a general method for the amination of an activated aryl halide derivative.

Materials:

  • Activated Aryl Halide (e.g., Methyl 5-chloro-4-methoxy-2-nitrobenzoate) (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃ or Triethylamine (Et₃N)) (2.0 eq)

  • Solvent (e.g., DMSO, DMF, or Ethanol)

  • Ethyl acetate

  • Brine

  • Water

Procedure:

  • In a round-bottom flask, dissolve the activated aryl halide (1.0 eq) in the chosen solvent (e.g., DMSO).

  • Add the amine nucleophile (1.2 eq) to the solution.

  • Add the base (2.0 eq). The base neutralizes the acid formed if the amine is used as its salt or can act as a catalyst.

  • Stir the reaction mixture at an appropriate temperature (ranging from room temperature to 100 °C). The optimal temperature is highly dependent on the nucleophilicity of the amine and the reactivity of the aryl halide.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol describes the reaction with thiols, which first requires conversion to the more potent thiolate nucleophile.

Materials:

  • Activated Aryl Halide (1.0 eq)

  • Thiol (1.2 eq)

  • Base (e.g., Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate) (1.5 eq)

  • Anhydrous Solvent (e.g., DMF or THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Dichloromethane or Ethyl acetate

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., DMF).

  • Cool the flask in an ice bath (0 °C).

  • Carefully add the base. If using NaH, add it portion-wise.

  • Slowly add the thiol (1.2 eq) to the suspension and stir for 30 minutes at 0 °C to generate the thiolate.[6]

  • In a separate flask, dissolve the activated aryl halide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the aryl halide solution dropwise to the thiolate mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent and purify the crude product by column chromatography.

Data Summary: SNAr Reaction Parameters
ParameterRecommendedRationale & Field Insights
Nucleophile Amines, Thiols, AlkoxidesThe choice of nucleophile dictates the final product. Thiols and alkoxides require pre-formation of the thiolate/alkoxide with a base for optimal reactivity.[6]
Leaving Group F > Cl > Br > IFluorine is the best leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial attack, which is the rate-determining step.
Solvent DMSO, DMF, THFDipolar aprotic solvents are preferred as they effectively solvate cations while leaving the anionic nucleophile highly reactive.[6]
Base K₂CO₃, Et₃N, NaHA base is often required to deprotonate the nucleophile (e.g., thiols) or to scavenge the acid byproduct (e.g., HCl from an amine hydrochloride). NaH is a strong, non-nucleophilic base suitable for generating thiolates and alkoxides.[6]

References

The Versatile Precursor: A Guide to the Synthesis of Heterocyclic Compounds from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic and medicinal chemistry, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. Among the myriad of available building blocks, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate emerges as a highly versatile and strategically functionalized precursor for the synthesis of a diverse array of heterocyclic compounds. Its unique arrangement of a reducible nitro group, a nucleophilic hydroxyl group, and an activating methoxy group on a benzene ring, ortho to a methyl ester, provides a powerful platform for a variety of cyclization strategies. This guide provides an in-depth exploration of the utility of this compound, complete with detailed application notes and protocols for the synthesis of key heterocyclic scaffolds with significant therapeutic potential.

Core Principles of Reactivity

The synthetic utility of this compound is primarily anchored in the chemical reactivity of its functional groups. The nitro group serves as a masked amine, which can be revealed through reduction under various conditions. The resulting ortho-amino benzoic acid derivative is a classical precursor for a multitude of condensation and cyclization reactions. The phenolic hydroxyl group and the methoxy group, being electron-donating, activate the aromatic ring and can influence the regioselectivity of further substitutions. Moreover, the hydroxyl group itself can act as a nucleophile in cyclization reactions, leading to oxygen-containing heterocycles. The methyl ester group, while generally stable, can be hydrolyzed to the corresponding carboxylic acid if required for specific synthetic transformations.

Synthesis of Quinazolinones: A Gateway to Bioactive Molecules

One of the most prominent applications of this compound is in the synthesis of quinazolinone derivatives. This heterocyclic core is a well-established pharmacophore found in numerous clinically approved drugs, including the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon source.

Workflow for Quinazolinone Synthesis

Quinazolinone Synthesis Workflow A This compound B Methyl 2-amino-5-hydroxy-4-methoxybenzoate A->B Nitro Group Reduction (e.g., Fe/AcOH) C Substituted Quinazolinone B->C Cyclization (e.g., Formamide)

Caption: General workflow for the synthesis of quinazolinones.

Protocol 1: Synthesis of 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one

This protocol outlines the foundational steps towards the synthesis of a core quinazolinone scaffold from this compound.

Part A: Reductive Amination

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a mixture of methanol and acetic acid (e.g., 5:1 v/v).

  • Addition of Reducing Agent: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The reaction is exothermic and may require external cooling to maintain a controlled temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst. Wash the celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue can be poured into water and extracted with ethyl acetate. The organic layer is then washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 2-amino-5-hydroxy-4-methoxybenzoate.

Part B: Cyclization

  • Reaction Setup: In a round-bottom flask, mix the crude Methyl 2-amino-5-hydroxy-4-methoxybenzoate (1.0 eq) with an excess of formamide.

  • Heating: Heat the mixture to 150-160°C and stir for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to afford the 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

StepKey ReagentsTypical YieldReference
Nitro Reduction Fe, Acetic Acid, Methanol77%[1]
Cyclization FormamideVariable[1]

Synthesis of Benzoxazoles: Leveraging the Phenolic Hydroxyl Group

The presence of the ortho-aminophenol moiety in the reduced intermediate of this compound opens up a direct pathway to the synthesis of benzoxazole derivatives. These heterocycles are also of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis typically involves the condensation of the ortho-aminophenol with aldehydes, carboxylic acids, or their derivatives.

Workflow for Benzoxazole Synthesis

Benzoxazole Synthesis Workflow A Methyl 2-amino-5-hydroxy-4-methoxybenzoate B Substituted Benzoxazole A->B Condensation/Cyclization (e.g., Aldehyde, Acid Catalyst)

Caption: General workflow for the synthesis of benzoxazoles.

Protocol 2: One-Pot Synthesis of Methyl 6-methoxy-2-phenyl-1,3-benzoxazole-5-carboxylate

This protocol describes a one-pot reductive cyclization to form a benzoxazole derivative.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.2 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reduction and Cyclization: Add a reducing agent, for example, sodium dithionite (Na2S2O4) or catalytic hydrogenation (e.g., Pd/C, H2), to the mixture.

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by TLC. The in-situ generated amino group will condense with the aldehyde, followed by oxidative cyclization to form the benzoxazole ring.

  • Work-up and Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired benzoxazole derivative.

Synthesis of Benzimidazoles: Expanding the Heterocyclic Scope

Following the reduction of the nitro group, the resulting ortho-amino benzoic acid derivative can be further transformed into an ortho-phenylenediamine derivative. This key intermediate then serves as a precursor for the synthesis of benzimidazoles, another important class of heterocyclic compounds with a wide range of pharmaceutical applications.

Workflow for Benzimidazole Synthesis

Benzimidazole Synthesis Workflow A Methyl 2-amino-5-hydroxy-4-methoxybenzoate B Ortho-phenylenediamine intermediate A->B Further Functionalization (e.g., Nitration, Reduction) C Substituted Benzimidazole B->C Condensation/Cyclization (e.g., Aldehyde or Carboxylic Acid)

Caption: General workflow for the synthesis of benzimidazoles.

Protocol 3: Synthesis of Methyl 5-hydroxy-6-methoxy-2-substituted-1H-benzo[d]imidazole-7-carboxylate

This protocol outlines a potential route to benzimidazole derivatives.

Part A: Formation of the ortho-phenylenediamine intermediate

  • Nitration: The Methyl 2-amino-5-hydroxy-4-methoxybenzoate would first need to be selectively nitrated at the position ortho to the amino group. This can be a challenging step requiring careful control of reaction conditions to achieve the desired regioselectivity.

  • Reduction: The resulting dinitro or amino-nitro compound would then be reduced to the corresponding diamine using standard reduction methods (e.g., catalytic hydrogenation or metal/acid reduction).

Part B: Benzimidazole Ring Formation

  • Reaction Setup: Dissolve the ortho-phenylenediamine intermediate (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Condensation: Add a desired aldehyde or carboxylic acid (1.0-1.2 eq).

  • Cyclization: Heat the reaction mixture to reflux. An oxidizing agent may be required if starting with an aldehyde to facilitate the final aromatization to the benzimidazole.

  • Isolation: After cooling, the product may precipitate out of the solution or can be isolated by extraction and purified by recrystallization or column chromatography.

Note: The synthesis of the required ortho-phenylenediamine from this compound is a multi-step process that requires careful optimization.

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of its functional groups allows for the construction of quinazolinones, benzoxazoles, and potentially benzimidazoles through well-established synthetic transformations. The protocols provided herein serve as a foundation for researchers to explore the full potential of this valuable building block in drug discovery and development. Future work in this area could focus on the development of more efficient one-pot procedures for the synthesis of diverse heterocyclic libraries and the exploration of novel cyclization strategies to further expand the scope of accessible molecular frameworks from this readily available precursor.

References

Application Notes and Protocols for the Hydrolysis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the hydrolysis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate to its corresponding carboxylic acid, 5-hydroxy-4-methoxy-2-nitrobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2] The following application notes detail the underlying chemical principles, a step-by-step experimental protocol, and analytical methods for reaction monitoring and product characterization. The protocol is designed to be robust and reproducible for research and development applications.

Introduction

The conversion of an ester to a carboxylic acid, a reaction known as saponification when carried out under basic conditions, is a fundamental transformation in organic synthesis.[3] 5-Hydroxy-4-methoxy-2-nitrobenzoic acid is a valuable building block in medicinal chemistry, notably in the synthesis of targeted cancer therapies.[1][2] The hydrolysis of its methyl ester precursor is a key synthetic step that requires careful control of reaction parameters to ensure high yield and purity of the final product.

Starting Material: this compound

  • Molecular Formula: C₉H₉NO₆[4][5]

  • Molecular Weight: 227.17 g/mol [4][6]

  • Appearance: White crystal or crystalline powder[5]

  • Melting Point: Approximately 81-84 °C[5]

  • Solubility: Soluble in ethanol, ether, and chloroform; slightly soluble in water.[5]

Product: 5-hydroxy-4-methoxy-2-nitrobenzoic acid

  • Molecular Formula: C₈H₇NO₆[7]

  • Molecular Weight: 213.14 g/mol [7]

  • Appearance: Yellow solid[8]

  • Solubility: Slightly soluble in water (1.8 g/L at 25 °C).[7]

Reaction Mechanism and Scientific Rationale

The hydrolysis of this compound is typically carried out under basic conditions, a process referred to as saponification. This method is generally preferred over acid-catalyzed hydrolysis as it is an irreversible reaction, thus driving the equilibrium towards the product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid.

In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either the hydroxide or the methoxide ion) to form the highly stable carboxylate salt. This acid-base reaction is essentially irreversible and is the driving force for the completion of the saponification. To obtain the final carboxylic acid product, a final acidic workup step is required to protonate the carboxylate salt.

Experimental Workflow

The following diagram outlines the key stages of the hydrolysis process, from reaction setup to the isolation of the pure carboxylic acid.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Dissolve Ester in Solvent base_addition Add Base (e.g., KOH solution) reagents->base_addition Stirring heating Heat to Reflux (Monitor by TLC) base_addition->heating cooling Cool Reaction Mixture heating->cooling Reaction Complete acidification Acidify with HCl (to pH ~1-2) cooling->acidification extraction Extract with Organic Solvent acidification->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying evaporation Evaporate Solvent drying->evaporation purification Recrystallization or Column Chromatography evaporation->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for the hydrolysis of this compound.

Detailed Experimental Protocol

This protocol is based on established saponification procedures and specific information regarding the synthesis of 5-hydroxy-4-methoxy-2-nitrobenzoic acid.[3][8]

4.1. Materials and Reagents

ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher Scientific
Methanol (MeOH)ACS ReagentVWR
Deionized Water (H₂O)N/AIn-house
Hydrochloric Acid (HCl), concentrated (37%)ACS ReagentEMD Millipore
Ethyl Acetate (EtOAc)ACS ReagentJ.T. Baker
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentAcros Organics
TLC Plates (Silica Gel 60 F₂₅₄)N/AMerck

4.2. Safety Precautions

  • Nitroaromatic Compounds: Handle this compound and its product with caution. Aromatic nitro compounds can be toxic and may be absorbed through the skin. They can also be thermally unstable.

  • Corrosive Reagents: Potassium hydroxide and concentrated hydrochloric acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform all steps in a well-ventilated fume hood.

4.3. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 22.0 mmol).

  • Add methanol (50 mL) to the flask and stir until the ester is completely dissolved.

4.4. Hydrolysis Procedure

  • In a separate beaker, prepare a solution of potassium hydroxide (e.g., 3.7 g, ~56.0 mmol, 2.5 equivalents) in deionized water (25 mL).

  • Add the potassium hydroxide solution to the stirred solution of the ester in the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9][10]

    • TLC System: A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v).

    • Visualization: UV light (254 nm). The starting ester will have a higher Rf value than the product carboxylic acid. The reaction is complete when the spot corresponding to the starting material is no longer visible.

4.5. Work-up and Isolation

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Carefully and slowly, add concentrated hydrochloric acid dropwise to the stirred reaction mixture until the pH of the solution is approximately 1-2 (test with pH paper). A precipitate of the carboxylic acid should form.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-hydroxy-4-methoxy-2-nitrobenzoic acid as a solid.

4.6. Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product should be confirmed by appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reliable method for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or acetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to confirm the molecular weight of the product, although derivatization may be necessary for the carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide structural confirmation of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch for the carboxylic acid and the disappearance of the ester C-O stretch.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient base, reaction time, or temperature.Add more base, prolong the reaction time, or ensure the reaction is at a consistent reflux.
Low Yield Incomplete extraction or loss during recrystallization.Perform additional extractions. Optimize the recrystallization solvent system to minimize product loss in the mother liquor.
Product is an Oil, Not a Solid Impurities present.Attempt purification by column chromatography on silica gel.
Emulsion During Extraction High concentration of salts.Add more brine to the separatory funnel to break the emulsion.

References

Application Notes and Protocols: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate as a Versatile Building Block for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Chromophoric Potential of a Multifunctional Benzoate Derivative

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a highly functionalized aromatic compound that holds significant promise as a precursor in the synthesis of a diverse range of azo dyes.[1][2] Its unique substitution pattern, featuring a nitro group amenable to reduction, a hydroxyl group, and a methoxy group, allows for precise chemical manipulation to generate vibrant and functional colorants. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and key considerations for utilizing this versatile building block in dye chemistry.

The core strategy for employing this compound in azo dye synthesis involves a two-step process: the reduction of the nitro group to a primary amine, followed by diazotization and subsequent coupling with a suitable aromatic partner. The presence of the hydroxyl and methoxy groups on the benzene ring influences the electronic properties of the resulting diazonium salt and the final dye molecule, thereby affecting its color and fastness properties.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValue
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol [3]
Appearance White crystal or crystalline powder[2]
Melting Point Approximately 81-84 °C[2]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water[2]
CAS Number 215659-03-3[4]

Synthetic Strategy: From Nitrobenzoate to Azo Dye

The transformation of this compound into an azo dye follows a well-established chemical sequence. The following diagram illustrates the overall workflow.

Azo_Dye_Synthesis_Workflow A This compound B Step 1: Selective Nitro Group Reduction A->B Reducing Agent (e.g., SnCl₂·2H₂O) C Methyl 2-amino-5-hydroxy-4-methoxybenzoate B->C D Step 2: Diazotization C->D NaNO₂, HCl (0-5 °C) E Diazonium Salt Intermediate D->E F Step 3: Azo Coupling E->F G Azo Dye Product F->G H Coupling Component (e.g., Phenol, Naphthol, Aniline) H->F Azo_Coupling_Mechanism cluster_0 Diazotization cluster_1 Azo Coupling A Ar-NH₂ C Ar-N₂⁺Cl⁻ + 2H₂O + NaCl A->C 0-5 °C B NaNO₂ + 2HCl D Ar-N₂⁺Cl⁻ F Ar-N=N-Ar'-OH + HCl D->F E Coupling Component (e.g., Phenol) E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the yield and purity of your synthesis. This compound is a valuable building block in medicinal chemistry, notably as a key intermediate for the synthesis of Gefitinib.[1][2][3] Our goal is to equip you with the scientific rationale behind the procedural steps, enabling you to diagnose and resolve experimental challenges effectively.

Section 1: Reaction Overview and Mechanism

The most common and direct approach to synthesizing this compound involves the electrophilic aromatic substitution (specifically, nitration) of a suitable precursor, Methyl 3-hydroxy-4-methoxybenzoate. The reaction is typically conducted at low temperatures using a nitrating mixture of concentrated nitric and sulfuric acids.

Overall Reaction Scheme

The nitration occurs preferentially at the C2 position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating methyl ester group.

Caption: General scheme for the nitration of Methyl 3-hydroxy-4-methoxybenzoate.

The Nitration Mechanism

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The critical first step is the generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which is catalyzed by the stronger acid, sulfuric acid.[4][5][6]

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Nucleophilic Attack: The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

Caption: The mechanism of electrophilic aromatic nitration.

Section 2: Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the nitration of substituted phenols and benzoates.[2][7]

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (68-70%)

  • Methanol

  • Deionized Water

  • Crushed Ice

Procedure:

  • Preparation: In a clean, dry flask equipped with a magnetic stirrer, add Methyl 3-hydroxy-4-methoxybenzoate (1.0 eq). Place the flask in an ice-water bath to cool to 0 °C.

  • Acid Addition: Slowly and carefully add concentrated H₂SO₄ (approx. 3.0 eq) to the starting material while stirring. Maintain the temperature below 10 °C.

  • Nitrating Mixture Preparation: In a separate, pre-cooled flask, prepare the nitrating mixture. Slowly add concentrated H₂SO₄ (approx. 1.5 eq) to concentrated HNO₃ (1.05 eq). Cool this mixture thoroughly in an ice-water bath.

  • Reaction: Add the cold nitrating mixture dropwise to the solution from step 2 over 30-60 minutes. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A yellow precipitate should form.[7][8]

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration.

  • Washing: Wash the crude solid with several portions of cold deionized water until the filtrate is neutral to pH paper. A final wash with a small amount of ice-cold methanol can help remove certain impurities.[7]

  • Purification: Recrystallize the crude product from hot methanol or an ethanol/water mixture to yield the pure this compound as a pale yellow solid.[8][9]

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yielded very little or no solid product after quenching. What went wrong?

  • Possible Cause 1: Reagent Quality. The starting material may be impure, or the concentrated acids may have absorbed atmospheric moisture, reducing their effectiveness.

    • Solution: Verify the purity of your Methyl 3-hydroxy-4-methoxybenzoate by melting point or NMR. Use fresh, unopened bottles of concentrated acids whenever possible.

  • Possible Cause 2: Inadequate Temperature Control. If the nitrating mixture was added too quickly or the cooling was insufficient, the exothermic reaction could have "run away."

    • Solution: Ensure your ice bath has good contact with the flask and that the nitrating agent is added very slowly, monitoring the internal temperature with a thermometer. Temperatures above 15 °C can drastically reduce yields.[7]

  • Possible Cause 3: Insufficient Reaction Time. The reaction may not have gone to completion.

    • Solution: Before quenching, run a TLC to confirm the consumption of the starting material. If the starting material is still present, allow the reaction to stir for longer at 0-5 °C.

Q2: The product I isolated is a dark brown or black tar, not a yellow solid. Why?

  • Primary Cause: Oxidation and Side Reactions. Phenols are highly susceptible to oxidation by nitric acid, especially at elevated temperatures.[10] Tarry materials are often polymeric oxidation byproducts.

    • Solution: This is almost always a temperature control issue. The reaction must be kept cold (0-5 °C) from start to finish. Slower, more controlled addition of the nitrating mixture is key. Using a slight excess of sulfuric acid can also sometimes help suppress oxidative side reactions.

Q3: My analytical data (TLC, NMR) shows a mixture of several products. What are they and how do I avoid them?

  • Possible Cause 1: Dinitration. The aromatic ring, once nitrated, is deactivated, but under harsh conditions (higher temperature, excess nitric acid), a second nitro group can be added.[5][11]

    • Solution: Use only a small excess of nitric acid (e.g., 1.05-1.1 equivalents). Avoid temperatures above 10 °C, as higher temperatures dramatically increase the rate of dinitration.[12]

  • Possible Cause 2: Isomer Formation. While the directing groups strongly favor nitration at the C2 position, small amounts of other regioisomers can form. Nitration at C6 (ortho to both methoxy and ester groups) is a common side product.

    • Solution: Strict adherence to low temperatures maximizes the regioselectivity of the reaction. Careful purification via recrystallization or column chromatography is essential to isolate the desired C2 isomer.

Q4: How can I best purify my crude product to get sharp NMR signals and a correct melting point?

  • Method 1: Recrystallization (Most Common). This technique is excellent for removing minor impurities.

    • Protocol: Dissolve the crude solid in a minimum amount of boiling methanol. If the product "oils out," add a small amount of hot water or ethanol until it dissolves completely.[8] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter and dry the crystals.

  • Method 2: Alkaline Wash (During Work-up). This is useful for removing highly acidic byproducts like nitrophenols.

    • Protocol: Before the final water wash of the crude filtered solid, wash it with a cold, dilute (5%) sodium bicarbonate solution. This will convert acidic impurities into their water-soluble sodium salts, which are washed away.[13] Follow with a water wash to remove residual bicarbonate.

  • Method 3: Column Chromatography. If recrystallization fails to separate isomers, column chromatography is the most effective method.

    • Protocol: Use silica gel as the stationary phase. A good starting point for the mobile phase is a mixture of ethyl acetate and hexanes (e.g., starting at 20:80 and gradually increasing polarity).

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is sulfuric acid necessary if nitric acid is the nitrating agent?

    • A: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the formation of the highly reactive nitronium ion (NO₂⁺), which is the true electrophile in the reaction.[6] Without sulfuric acid, the reaction would be extremely slow or not occur at all with a deactivated ring.

  • Q: Can I use a different or milder nitrating agent?

    • A: Yes. For sensitive substrates like phenols, milder conditions can provide better selectivity and yield. Alternatives include using metal nitrates (e.g., Fe(NO₃)₃) or sodium nitrite in the presence of a catalyst.[10][14][15] These methods can reduce the risk of oxidation but may require more optimization.

  • Q: What are the critical safety precautions for this experiment?

    • A: 1. Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. 2. Exothermic Reaction: The reaction releases a significant amount of heat. Poor temperature control can cause the reaction to boil over violently. Always use an ice bath and add reagents slowly. 3. Nitrated Compounds: Many nitroaromatic compounds are toxic and can be skin irritants.[1] Handle the product with care.

Section 5: Data Summary & Workflow

Table 1: Recommended Reagent Stoichiometry
ReagentMolar Eq.Purpose
Methyl 3-hydroxy-4-methoxybenzoate1.00Starting Material
Concentrated Nitric Acid (HNO₃)1.05-1.10Source of electrophile
Concentrated Sulfuric Acid (H₂SO₄)4.5 - 5.0Catalyst; dehydrating agent
Table 2: Troubleshooting Quick Reference
SymptomProbable Cause(s)Recommended Action(s)
Low or No YieldPoor temperature control; old reagentsMaintain 0-5 °C; use fresh acids; check SM purity
Dark, Tarry ProductOxidation by nitric acidLower reaction temperature; slower addition of nitrating mix
Multiple Spots on TLCDinitration; isomer formationMaintain 0-5 °C; use ≤1.1 eq. HNO₃; purify carefully
Product Fails to CrystallizeOily impurities presentPurify via column chromatography or an alkaline wash

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reaction Complete. Quench on Ice. CheckSolid Did a solid precipitate? Start->CheckSolid CheckColor Is the solid yellow or light-colored? CheckSolid->CheckColor Yes NoSolid No/Low Yield: - Check reagent quality - Review temperature logs - Verify reaction time CheckSolid->NoSolid No CheckPurity Is TLC/NMR clean? CheckColor->CheckPurity Yes TarrySolid Tarry Product: - Reaction was too hot - Re-run with stricter T-control CheckColor->TarrySolid No (Dark/Oily) Success Success! Dry and Characterize. CheckPurity->Success Yes ImpureSolid Impure Product: - Dinitration/Isomers likely - Recrystallize or run column CheckPurity->ImpureSolid No

References

Common side reactions in the nitration of hydroxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated hydroxybenzoates. The nitration of this class of compounds is a cornerstone of many synthetic pathways, yet it is frequently complicated by a variety of side reactions. This document provides in-depth, experience-based answers to common challenges, focusing on the causality behind experimental outcomes and offering robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction mixture turned dark brown/black upon adding the nitrating agent, and I've isolated a low yield of a tarry, intractable material. What is happening and how can I prevent it?

Answer:

This is a classic sign of oxidative decomposition , a major side reaction when nitrating highly activated aromatic rings like those in hydroxybenzoates.

  • Probable Cause (The "Why"): The hydroxyl (-OH) group is a powerful activating substituent that dramatically increases the electron density of the aromatic ring.[1] This high reactivity makes the ring highly susceptible to oxidation by nitric acid, which is a strong oxidizing agent.[2][3][4] Instead of electrophilic substitution, the reaction can proceed via electron transfer, leading to the formation of phenoxy radicals. These radicals can then couple to form complex, high-molecular-weight polymeric tars.[2] Benzoquinone derivatives are also common byproducts of this oxidation process.[2]

  • Troubleshooting & Solutions: The key is to moderate the reactivity of both the substrate and the nitrating agent.

    • Lower the Reaction Temperature: This is the most critical parameter. Perform the reaction at 0°C or even lower (e.g., -10°C to 0°C) using an ice-salt or dry ice/acetone bath. Lower temperatures decrease the rate of oxidation more significantly than the rate of the desired nitration.

    • Use Milder Nitrating Conditions: Avoid using concentrated nitric acid alone or aggressive nitrating mixtures if possible.

      • Dilute Nitric Acid: For highly activated substrates, dilute nitric acid at room temperature or below can be sufficient for nitration while minimizing oxidation.[1]

      • Alternative Nitrating Agents: Consider using reagents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitrate salt (e.g., KNO₃) in sulfuric acid.[5] These can generate the nitronium ion (NO₂⁺) under more controlled conditions.

    • Protect the Hydroxyl Group: If milder conditions fail, a protection strategy is a robust solution. Convert the hydroxyl group to an ester (e.g., acetate) or an ether (e.g., methyl ether). This temporarily reduces the activating effect of the -OH group, preventing oxidation. The protecting group can be removed post-nitration.

Condition Effect on Oxidation Rationale
High Temperature (>50°C)Significantly IncreasesProvides activation energy for oxidative pathways.
Concentrated HNO₃/H₂SO₄High RiskStrong oxidizing and nitrating conditions.
Dilute HNO₃ at 0°CReduced RiskFavors nitration over oxidation by lowering reactivity.
Protected -OH GroupMinimal RiskReduces the ring's electron density, preventing oxidation.
Question 2: I obtained a mixture of di- and even tri-nitrated products, but I was targeting mono-nitration. How can I improve the selectivity?

Answer:

This issue is one of polysubstitution , which occurs when the product of the initial nitration is reactive enough to undergo further nitration under the reaction conditions.

  • Probable Cause (The "Why"): The -OH group is such a strong activating group that even after one electron-withdrawing nitro group (-NO₂) is added to the ring, the ring can remain sufficiently activated for subsequent nitrations.[6] While the first nitro group is deactivating, the powerful activating effect of the hydroxyl group can override it, leading to a second or third substitution, especially under harsh conditions.[6][7]

  • Troubleshooting & Solutions: Control is achieved by carefully managing stoichiometry and reaction conditions to favor the first substitution.

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent. Adding the nitrating agent dropwise to the substrate solution (inverse addition) can help maintain a low concentration of the nitrating agent throughout the reaction, reducing the chance of a second nitration.

    • Reduce Reaction Time and Temperature: As soon as the starting material is consumed (monitored by TLC or LC-MS), quench the reaction immediately by pouring it into ice-water.[8] Do not allow the reaction to stir for extended periods after completion. Lower temperatures, as mentioned for preventing oxidation, also help control polysubstitution.[9]

    • Use a Less Potent Nitrating System: Switching from a strong nitrating mixture (conc. HNO₃/H₂SO₄) to a milder one, such as dilute nitric acid in acetic acid, can provide the desired mono-nitro product selectively.[1]

Workflow for Preventing Polysubstitution

Caption: Troubleshooting workflow for polysubstitution.

Question 3: My NMR analysis shows I've lost the carboxylate group and formed a nitrophenol instead. What causes this decarboxylation?

Answer:

You are observing decarboxylation , a side reaction particularly relevant to salicylic acid (2-hydroxybenzoic acid) derivatives.

  • Probable Cause (The "Why"): The combination of strong acid and heat can promote the loss of the carboxylic acid group as carbon dioxide.[10][11] The mechanism is thought to involve protonation of the ring carbon bearing the carboxyl group, which facilitates the elimination of CO₂.[10] This process is often more pronounced in substrates where the carboxyl group is ortho to the activating hydroxyl group, as is the case in salicylic acid derivatives. The reaction essentially becomes a nitration-decarboxylation sequence. High temperatures (above 200°C) are known to cause salicylic acid to decompose into phenol and carbon dioxide, a process that can be accelerated by acidic conditions.[12]

  • Troubleshooting & Solutions:

    • Strict Temperature Control: This is the most critical factor. Maintain low temperatures (ideally ≤ 10°C) throughout the addition and reaction period.

    • Esterification as a Protective Strategy: The free carboxylic acid is more prone to decarboxylation than its corresponding ester. The starting material, hydroxybenzoic acid, should be converted to its methyl or ethyl ester (a hydroxybenzoate) before the nitration step. The ester group is much more stable under typical nitrating conditions.

    • Choice of Acid Catalyst: While sulfuric acid is standard, if decarboxylation persists even with an ester, consider alternative conditions that are less harsh, although this may require significant methods development.

Question 4: I'm getting a mixture of ortho- and para-nitro isomers. How can I improve the regioselectivity of the reaction?

Answer:

Controlling regioselectivity is a common challenge because both the hydroxyl (-OH) and the ester (-COOR) groups influence the position of the incoming nitro group.

  • Probable Cause (The "Why"): In electrophilic aromatic substitution, substituent groups direct the incoming electrophile.

    • Hydroxyl (-OH) Group: A very strong activating, ortho, para-director.[1][13]

    • Ester (-COOR) Group: A deactivating, meta-director.[14]

    The final regiochemical outcome is a competition between these directing effects. For a substrate like methyl salicylate (methyl 2-hydroxybenzoate), the powerful ortho, para-directing effect of the -OH group dominates. It directs the nitro group to positions 3 and 5 (both are ortho or para to the -OH and meta to the -COOR group). The steric hindrance from the adjacent ester group often influences the ratio of the two isomers.

  • Troubleshooting & Solutions:

    • Leverage Steric Hindrance: The size of the ester group and the reaction conditions can influence the ratio of isomers. Bulky ester groups can favor substitution at the less sterically hindered position.

    • Change the Solvent: The solvent can influence the transition state energies for the formation of different isomers. Experimenting with different solvents (e.g., acetic acid, nitromethane) may alter the product ratio.

    • Catalyst-Controlled Nitration: Advanced methods using solid acid catalysts, such as zeolites, have been shown to provide high regioselectivity, often favoring the para-isomer due to shape-selective constraints within the catalyst pores.[15]

    • Temperature Modulation: The activation energies for substitution at different positions can vary. Running the reaction at different temperatures may slightly favor one isomer over another, though this effect is often modest.

Directing Effects in Methyl Salicylate Nitration

Caption: Competing directing effects in methyl salicylate.

General Protocol: Controlled Mono-Nitration of Methyl 2-Hydroxybenzoate (Methyl Salicylate)

This protocol is optimized to minimize oxidation and polysubstitution.

Safety First: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizers.[3][4][16] Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[16] Have an emergency plan and spill kits readily available.[16]

Methodology:

  • Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl salicylate (e.g., 5.0 g, 1.0 eq).

    • Cool the flask in an ice-salt bath to between -5°C and 0°C.

    • Slowly add concentrated sulfuric acid (e.g., 10 mL) dropwise via an addition funnel, ensuring the internal temperature does not exceed 5°C. Stir for 10 minutes until a homogeneous solution is formed.

  • Preparation of Nitrating Mixture:

    • In a separate flask, cool concentrated sulfuric acid (e.g., 4 mL) in an ice bath.

    • Very slowly, add concentrated nitric acid (1.05 eq) dropwise to the cold sulfuric acid. Allow this mixture to cool completely.

  • Nitration Reaction:

    • Add the cold nitrating mixture dropwise to the stirred methyl salicylate solution over 20-30 minutes. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.

    • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Work-up and Isolation:

    • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g).[8] This should be done slowly to control the exotherm.

    • A solid precipitate should form. Stir the slurry for 15 minutes to allow for complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.[8]

    • Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral (check with pH paper). This removes residual acids.[8]

    • Wash the cake with a small amount of cold ethanol or methanol to remove more soluble impurities.

  • Purification:

    • Recrystallize the crude solid product from a suitable solvent, typically ethanol or methanol, to obtain the purified mono-nitrated product.

    • Dry the crystals under vacuum, record the yield, and characterize (e.g., melting point, NMR).

References

Technical Support Center: Troubleshooting Incomplete Nitrobenzoate Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for resolving challenges in the chemical reduction of nitrobenzoates to their corresponding aminobenzoates. This guide is designed for researchers, chemists, and process development scientists who are encountering incomplete conversions or other difficulties in this critical synthetic transformation. We provide in-depth, field-tested insights and solutions in a direct question-and-answer format to help you diagnose and resolve common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of methyl 4-nitrobenzoate using Pd/C is stalling, showing incomplete conversion by TLC and HPLC. What are the likely causes and how can I fix this?

A1: Incomplete catalytic hydrogenation is a frequent issue that can almost always be traced back to one of three areas: catalyst activity, hydrogen availability, or substrate/reagent purity.

  • Catalyst Activity & Quality: The health of your catalyst is paramount. Palladium on carbon (Pd/C) is a highly effective catalyst, but its activity can be compromised.[1][2]

    • Deactivation: Catalysts can lose activity over time due to improper storage (exposure to air and moisture) or poisoning.[1][3] Ensure you are using a fresh batch of catalyst from a reputable supplier. Spent catalyst, especially after use, can be pyrophoric and should be handled with care, often wetted with water for disposal.[4]

    • Catalyst Loading: Insufficient catalyst loading is a common oversight. While typically used at 5-10 mol% of palladium, challenging reductions may require a higher loading.[1] Try incrementally increasing the catalyst amount.

    • Catalyst Poisoning: Trace impurities in your starting material, solvent, or even the hydrogen gas can act as catalyst poisons.[5] Common poisons include sulfur, nitrogen, and halogen-containing compounds.[5][6] If you suspect contamination, purifying your nitrobenzoate starting material by recrystallization or distilling your solvent may be necessary.[7]

  • Hydrogen Availability & Pressure: For the reaction to proceed, hydrogen must be effectively delivered to the catalyst surface.

    • Insufficient Purging: The reaction vessel must be free of oxygen to prevent catalyst oxidation and the formation of explosive mixtures.[8] A standard procedure is to evacuate the flask and backfill with an inert gas (like nitrogen or argon) at least three times before introducing hydrogen.[4]

    • Low Hydrogen Pressure: While many hydrogenations can be run with a hydrogen-filled balloon, some substrates are more stubborn.[1] Increasing the hydrogen pressure using a Parr hydrogenator or a similar high-pressure reactor can significantly increase the reaction rate.[9]

    • Poor Agitation: Vigorous stirring is crucial to ensure good mixing of the substrate, solvent, catalyst, and hydrogen gas. If the catalyst settles at the bottom, its surface area is not being effectively utilized.[7]

  • Reaction Conditions:

    • Solubility: Poor solubility of the nitro compound in the chosen solvent will severely limit the reaction rate.[1] Nitrobenzoates are generally soluble in alcohols like ethanol or methanol, or in ethyl acetate. If solubility is an issue, consider a co-solvent system.[1]

    • Temperature: While many hydrogenations proceed well at room temperature, gentle heating (e.g., to 40-50°C) can sometimes accelerate a sluggish reaction.[1][7] However, be aware that higher temperatures can sometimes promote side reactions.[1]

Q2: I'm using a metal/acid system (Fe/NH₄Cl) to reduce my nitrobenzoate, but the reaction is slow and messy. How can I optimize this?

A2: Reductions with metals like iron, tin, or zinc are classic methods but require careful control of conditions to be efficient and clean. [10]

  • Metal Activation and Surface Area: The physical state of the metal is critical. For iron, using a fine powder (high surface area) is essential for a good reaction rate.[1] Sometimes, pre-treating the metal with dilute acid can help activate the surface by removing passivating oxide layers.

  • Role of the Acid/Salt: In the Fe/NH₄Cl system, ammonium chloride acts as a mild proton source.[11] The reaction is typically run in a solvent mixture like ethanol/water.[12] The pH of the reaction medium is important; acidic conditions generally favor the reduction.[13][14] Using systems like Fe/HCl or SnCl₂/HCl can be more aggressive but may also be less selective.[15]

  • Solvent and Temperature: The choice of solvent affects both the solubility of the starting material and the reaction rate. A refluxing solvent mixture, often ethanol/water, is common to provide the necessary thermal energy.[12]

  • Work-up Issues: A common complaint with these reductions is a difficult work-up. Using iron with ammonium chloride is often preferred over strong acids like HCl because it results in a milder, near-neutral condition that can be easier to handle post-reaction.[15] After the reaction, the product aminobenzoate will need to be separated from iron salts. This typically involves filtration and then an acid-base extraction.[16]

Q3: My reaction with Sodium Dithionite (Na₂S₂O₄) is incomplete. What factors influence its reducing power?

A3: Sodium dithionite is a powerful, metal-free reducing agent, but its stability and the reaction environment are key to success. [17]

  • Reagent Quality: Sodium dithionite can decompose upon storage, especially in the presence of moisture and air.[1][17] Always use a fresh bottle of high-quality reagent.

  • Mechanism and Active Species: The reduction is thought to proceed via a single-electron transfer mechanism, with the sulfur dioxide radical anion (•SO₂⁻) being the active reducing species in aqueous media.[17]

  • Solvent System and pH: The reaction is typically run in a biphasic solvent system, such as dichloromethane-water or ethyl acetate-water, often with a phase-transfer catalyst to facilitate interaction between the aqueous dithionite and the organic-soluble nitrobenzoate.[18] The pH of the aqueous phase can influence the reaction; maintaining appropriate conditions is necessary for efficient reduction.[19]

  • Stoichiometry: Ensure you are using a sufficient excess of sodium dithionite to drive the reaction to completion.

Q4: I am observing side products like hydroxylamines or azoxy compounds. How can I improve selectivity for the desired amine?

A4: The reduction of a nitro group is a stepwise process, and incomplete reduction can lead to the accumulation of intermediates like nitroso and hydroxylamine species, which can then couple to form azoxy or azo compounds. [1]

  • Ensure Complete Reaction: The most straightforward way to avoid these intermediates is to ensure the reaction goes to completion. This involves re-evaluating the factors discussed in Q1-Q3: use a more active catalyst, increase hydrogen pressure, use a sufficient excess of your reducing agent, or increase the reaction time.

  • Temperature Control: Exothermic reactions can create localized hot spots, which may promote the formation of dimeric side products.[1] Ensure adequate cooling and stirring to maintain a consistent temperature throughout the reaction vessel.

  • Choice of Reducing Agent: Some reducing agents are known to be more selective than others. Catalytic hydrogenation is often very clean.[2] Mild reducing systems like Fe/NH₄Cl are also valued for their chemoselectivity, often leaving other reducible functional groups untouched.[1]

Below is a diagram illustrating the general pathway for nitro group reduction, highlighting where side products can form.

Nitro_Reduction_Pathway Start Ar-NO₂ (Nitrobenzoate) Intermediate1 Ar-NO (Nitroso) Start->Intermediate1 +2e⁻, +2H⁺ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 +2e⁻, +2H⁺ SideProduct1 Ar-N(O)=N-Ar (Azoxy) Intermediate1->SideProduct1 + Ar-NHOH - H₂O Product Ar-NH₂ (Aminobenzoate) Intermediate2->Product +2e⁻, +2H⁺ SideProduct2 Ar-N=N-Ar (Azo) Intermediate2->SideProduct2 Dimerization/ Oxidation

Caption: Nitro Group Reduction Pathway and Potential Side Products.

Troubleshooting Workflow

When faced with an incomplete reaction, a systematic approach is the most effective way to identify and solve the problem.

Troubleshooting_Workflow Start Incomplete Conversion Detected (TLC, HPLC, NMR) Q_Purity Are Starting Materials Pure? Start->Q_Purity Q_Catalyst Using Catalytic Hydrogenation? A_Catalyst Check Catalyst: 1. Use fresh, high-quality catalyst. 2. Increase catalyst loading. 3. Check for poisons (purify SM/solvent). 4. Ensure proper inert atmosphere handling. Q_Catalyst->A_Catalyst Yes Q_Metal Using Metal/Acid or Dithionite? Q_Catalyst->Q_Metal No Q_H2 Check Hydrogen Supply: 1. Purge system thoroughly (3x Vac/N₂). 2. Ensure leak-free setup. 3. Increase H₂ pressure (if possible). 4. Increase agitation speed. A_Catalyst->Q_H2 Success Reaction Complete Q_H2->Success Problem Solved A_Metal Check Reagents & Conditions: 1. Use fresh, high-quality reagents. 2. Ensure sufficient stoichiometric excess. 3. Optimize solvent for solubility. 4. Increase temperature/reflux. Q_Metal->A_Metal Yes A_Metal->Success Problem Solved Q_Purity->Q_Catalyst Yes A_Purity Purify starting nitrobenzoate (e.g., recrystallization) and distill solvent. Q_Purity->A_Purity No A_Purity->Start Re-run

Caption: Systematic workflow for troubleshooting incomplete nitrobenzoate reduction.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C

This protocol provides a standard method for the reduction of a nitrobenzoate ester using palladium on carbon.

Safety First: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts.[4] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[20]

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitrobenzoate ester (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to a concentration of approximately 0.1-0.5 M.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution under a stream of inert gas (e.g., nitrogen).

  • Inerting the Atmosphere: Seal the flask with a septum. Using a needle connected to a vacuum/inert gas manifold, carefully evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Hydrogenation: Replace the nitrogen source with a balloon filled with hydrogen gas. Evacuate the flask one last time and then allow the hydrogen from the balloon to fill the flask. For more robust reactions, a high-pressure hydrogenation vessel should be used according to its specific operating instructions.[8]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored periodically.

  • Monitoring: To take a sample, first, replace the hydrogen atmosphere with nitrogen.[4] Withdraw a small aliquot via syringe, quench it by filtering through a small plug of celite, and analyze by TLC or HPLC.[21]

  • Workup: Once the reaction is complete (as determined by the disappearance of starting material), carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The used catalyst on the Celite pad is pyrophoric and should not be allowed to dry in the air. Quench it immediately with water and dispose of it in a dedicated waste container.[4]

  • Isolation: The filtrate is concentrated under reduced pressure to yield the crude aminobenzoate, which can be purified further by recrystallization or column chromatography if necessary.[22]

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid technique for monitoring the progress of most organic reactions.[21]

  • Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spotting:

    • Dissolve a tiny amount of your starting nitrobenzoate in a few drops of solvent (e.g., ethyl acetate) and spot it in the 'SM' lane.

    • Take an aliquot from your reaction mixture (as described in Protocol 1, step 6) and spot it in the 'R' lane.

    • In the 'C' lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Development: Place the TLC plate in a closed chamber containing a suitable mobile phase (e.g., 20-30% ethyl acetate in hexanes). The solvent will travel up the plate by capillary action.

  • Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).[21] Aromatic compounds typically appear as dark spots.[21]

  • Interpretation:

    • The aminobenzoate product is more polar than the nitrobenzoate starting material and will have a lower Retention Factor (Rƒ) value (it will travel less far up the plate).

    • As the reaction progresses, the 'SM' spot in the 'R' lane will diminish, and a new, lower Rƒ 'Product' spot will appear and intensify.

    • The reaction is complete when the 'SM' spot is no longer visible in the 'R' lane.[21]

Data Summary Table

The choice of reducing agent can be critical and depends on the specific substrate and desired selectivity.

Reducing SystemTypical ConditionsAdvantagesDisadvantages & Troubleshooting
H₂ / Pd/C 1 atm H₂ (balloon) or >3 bar (autoclave), EtOH or EtOAc, Room TempHigh atom economy, clean reaction, catalyst is recyclable.[2][23]Catalyst is pyrophoric, sensitive to poisoning.[4] Incomplete conversion may require higher pressure or fresh catalyst.[1]
Fe / NH₄Cl Reflux in EtOH/H₂OInexpensive, mild, good for substrates with other reducible groups.[1][15]Can be slow, work-up can be tedious due to iron salts. Ensure fine iron powder is used for best results.[1]
SnCl₂·2H₂O / HCl Reflux in EtOH or concentrated HClStrong reducing agent, effective for stubborn substrates.[1]Generates significant toxic tin waste, work-up requires neutralization which can be problematic.[15]
Na₂S₂O₄ Biphasic system (e.g., DCM/H₂O), often with a phase-transfer catalyst, Room Temp.Metal-free, mild conditions, good chemoselectivity.[17]Reagent is moisture-sensitive and can decompose.[1] Incomplete conversion may be due to poor reagent quality.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the nitration of methyl vanillate.

Question 1: My reaction yielded a complex mixture of products with a low yield of the desired compound. What are the likely causes and how can I improve the regioselectivity?

Answer:

Low yield and the formation of multiple products are common challenges in the nitration of substituted phenols like methyl vanillate. The hydroxyl (-OH) and methoxy (-OCH₃) groups are both activating and ortho-, para-directing, which can lead to the formation of several isomers.[1] The primary cause is often improper temperature control and the choice of nitrating agent.

Troubleshooting Steps:

  • Strict Temperature Control: The nitration of activated aromatic rings is highly exothermic. It is crucial to maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent.[2] Use an ice-salt bath and add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. A runaway reaction will lead to the formation of dinitrated and other side products.

  • Choice and Preparation of Nitrating Agent: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is typically used. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]

    • Recommendation: Prepare the nitrating mixture separately by slowly adding nitric acid to chilled sulfuric acid. This pre-formation of the nitronium ion can lead to a more controlled reaction.

  • Solvent Selection: The choice of solvent can influence regioselectivity. While the reaction is often carried out in the nitrating mixture itself, using a co-solvent like acetic acid can sometimes offer better control.

dot

Caption: Troubleshooting workflow for low yield and poor selectivity.

Question 2: My TLC analysis shows multiple spots, and I'm unsure which is my product. How can I effectively monitor the reaction?

Answer:

Thin-Layer Chromatography (TLC) is an excellent tool for monitoring the progress of this reaction. A common issue is the co-elution of spots or misidentification of the product.

TLC Monitoring Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexane is a good starting point. A ratio of 3:7 (v/v) ethyl acetate:hexane should provide good separation.

  • Visualization: UV light (254 nm).

Expected Observations:

  • Starting Material (Methyl Vanillate): This is a relatively polar compound and will have a lower Rf value.

  • Product (this compound): The addition of the nitro group increases the polarity, but the intramolecular hydrogen bonding between the hydroxyl and nitro groups can sometimes lead to a slightly higher Rf than expected. Generally, it will have a distinct Rf from the starting material.

  • Side Products (e.g., dinitrated compounds): These will be significantly more polar and will have much lower Rf values, often close to the baseline.

Troubleshooting TLC:

  • Spotting: Co-spot your reaction mixture with the starting material to clearly see its consumption.

  • Solvent System Optimization: If you are not getting good separation, adjust the polarity of your mobile phase. Increase the proportion of ethyl acetate to move polar compounds further up the plate.

  • Confirmation: After purification, confirm the identity of your product by ¹H NMR and Mass Spectrometry.[4]

Question 3: The reaction seems to have stalled, and there is still a significant amount of starting material present after several hours. What should I do?

Answer:

A stalled reaction can be due to several factors, including insufficient activation of the nitrating agent or deactivation of the substrate.

Troubleshooting Steps:

  • Check the Quality of Reagents: Ensure that your nitric and sulfuric acids are concentrated and have not absorbed significant amounts of water. Water can quench the nitronium ion.

  • Reaction Temperature: While low temperatures are crucial at the beginning, if the reaction is clean but slow, you can allow it to slowly warm to room temperature after the addition of the nitrating agent is complete. Monitor closely by TLC.

  • Stoichiometry of the Nitrating Agent: Ensure you are using a slight excess of the nitrating agent. However, a large excess can lead to over-nitration.

Question 4: I obtained a dark-colored, oily product instead of the expected pale-yellow solid. What went wrong?

Answer:

The formation of a dark oil or tar is usually indicative of oxidative side reactions or the formation of polymeric materials. This is often a result of excessive temperatures.

Troubleshooting Steps:

  • Strict Temperature Control: This is the most critical factor. Ensure the temperature never exceeds 10°C during the addition of the nitrating agent.

  • Purity of Starting Material: Impurities in the methyl vanillate can act as catalysts for decomposition. Ensure your starting material is pure.

  • Work-up Procedure: Quenching the reaction by pouring it onto ice should be done promptly after the reaction is complete to prevent further side reactions.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis?

A1: With proper control of reaction conditions, isolated yields of around 87% have been reported for the esterification of the corresponding carboxylic acid, which suggests that a good yield is achievable for the nitration step as well.[5] However, yields can vary depending on the scale and purity of the reagents.

Q2: What is the mechanism of this nitration reaction?

A2: This reaction proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the nitronium ion (NO₂⁺). The electron-rich aromatic ring of methyl vanillate then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a base (such as HSO₄⁻ or H₂O) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.[3]

dot

Reaction_Mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO3 H2NO3+ H2NO3+ HNO3->H2NO3+ + H2SO4 NO2+ NO2+ H2NO3+->NO2+ - H2O Methyl_Vanillate Methyl Vanillate Ring Sigma_Complex Sigma Complex (Resonance Stabilized) Methyl_Vanillate->Sigma_Complex + NO2+ Product This compound Sigma_Complex->Product + HSO4- - H2SO4

Caption: Mechanism of nitration of methyl vanillate.

Q3: How do I purify the crude product?

A3: The most common methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: Methanol is a suitable solvent for recrystallization.

  • Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel using a gradient of ethyl acetate in hexane is effective for separating isomers.[4][5]

Q4: What are the key safety precautions for this reaction?

A4:

  • Corrosive Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction can be highly exothermic. Use an ice bath and add reagents slowly to control the temperature.

  • Fume Hood: Perform the entire reaction in a well-ventilated fume hood.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Methyl 3-hydroxy-4-methoxybenzoate (Methyl Vanillate)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Methanol

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl vanillate in a minimal amount of concentrated sulfuric acid at 0°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of methyl vanillate over 30-60 minutes, ensuring the temperature of the reaction mixture is maintained between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

  • The crude product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from methanol.

Table 1: Summary of Reaction Parameters
ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes side reactions and ensures safety.
Nitrating Agent HNO₃/H₂SO₄Generates the active nitronium ion electrophile.
Addition Rate Slow, dropwiseControls the exothermic nature of the reaction.
Reaction Time 1-3 hoursAllows for complete conversion of the starting material.
Work-up Quenching on icePrecipitates the product and stops the reaction.
Purification Recrystallization (Methanol) or Column ChromatographyRemoves impurities and isomers.

IV. References

  • Krofl, A., Grilc, M., & Vione, D. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. Environmental Science & Technology, 49(16), 9754–9762.

  • Krofl, A., Grilc, M., & Vione, D. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry, 5(5), 1163–1172.

  • Grilc, M., et al. (2015). Reaction kinetics of homogeneous transformations of guaiacol in urban wet aerosol particles. ResearchGate.

  • Shaterian, H. R., & Ghashang, M. (2007). An Efficient and Regioselective Nitration of Phenols Using NH₄NO₃, KHSO₄. Journal of the Chinese Chemical Society, 54(4), 1059-1062.

  • Li, J., et al. (2011). Regioselective Nitration of Phenols by NaNO₃ in Microemulsion. Synthetic Communications, 41(14), 2123-2128.

  • Rajagopal, R., & Srinivasan, K. V. (2003). Regio-Selective Mono Nitration of Phenols with Ferric Nitrate in Room Temperature Ionic Liquid. Letters in Organic Chemistry, 1(1), 54-57.

  • Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts.

  • Krofl, A., Grilc, M., & Vione, D. (2021). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ResearchGate.

  • Almog, J., & Levy, A. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S. Patent and Trademark Office.

  • Krofl, A., et al. (2015). Unraveling Pathways of Guaiacol Nitration in Atmospheric Waters: Nitrite, A Source of Reactive Nitronium Ion in the Atmosphere. ResearchGate.

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • Supporting Information. (n.d.). CDC Stacks.

  • This compound | 215659-03-3. (n.d.). ChemicalBook.

  • This compound. (n.d.). Chemsrc.

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Nanalysis.

  • This compound. (n.d.). Shandong Huayang Pharmaceutical Co., Ltd & Juye Xiandai Fine Chemical Co., Ltd.

  • Nitration of methyl benzoate | Resource. (n.d.). RSC Education.

  • Nitration of Methyl Benzoate | Process and Applications. (2023, October 24). Echemi.

  • Technical Support Center: Nitration of Methyl Benzoate. (n.d.). Benchchem.

  • Technical Support Center: Optimizing Regioselective Nitration. (n.d.). Benchchem.

  • Nitration of Methyl Benzoate. (2021, September 22). YouTube.

  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS). (n.d.). Sigma-Aldrich.

  • (PDF) Nitration of Methyl Benzoate. (2016, January 29). ResearchGate.

  • Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC). (n.d.). Benchchem.

References

Technical Support Center: Purification of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you overcome common purification challenges and obtain a high-purity final product. As a key intermediate in pharmaceutical synthesis, the purity of this compound is critical for downstream success.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification and handling of this compound.

Q1: What are the typical impurities found in the crude product?

A: Crude this compound, often synthesized via the nitration of a substituted methyl benzoate, can contain several types of impurities:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Nitration of substituted benzenes can sometimes yield small amounts of ortho- and para-isomers in addition to the desired meta-product.[2]

  • Dinitrated Products: Under harsh reaction conditions (e.g., elevated temperature), dinitration of the aromatic ring can occur.[2]

  • Residual Acids: Traces of strong acids like nitric acid and sulfuric acid used in the nitration mixture.[3][4]

  • Solvent Residues: Solvents used during the reaction and initial workup.

Q2: What are the physical properties of pure this compound?

A: Knowing the target properties is crucial for assessing purity.

  • Appearance: White crystal or crystalline powder.[1]

  • Melting Point: Approximately 81-84°C.[1] A broad or depressed melting range is a key indicator of impurities.

  • Solubility: Soluble in ethanol, ether, and chloroform; slightly soluble in water.[1] This profile is key to selecting appropriate solvents for recrystallization and chromatography.

  • Molecular Formula: C₉H₉NO₆.[5]

  • Molecular Weight: 227.17 g/mol .[5]

Q3: How can I quickly assess the purity of my crude and purified samples?

A: Thin Layer Chromatography (TLC) is the most effective and rapid method for qualitative purity analysis.[6]

  • Principle: TLC separates compounds based on their differential affinity for the stationary phase (e.g., silica gel) and the mobile phase (solvent system).[6][7]

  • Procedure: A small spot of the dissolved sample is applied to a silica gel plate, which is then placed in a chamber with a shallow pool of a solvent system. As the solvent moves up the plate, it carries the sample components at different rates.

  • Interpretation: A pure compound should ideally appear as a single, well-defined spot. Impurities will appear as additional spots with different Retention Factor (Rf) values. For detailed methodology, see Protocol 3.1 .

Q4: Which primary purification method should I choose: recrystallization or column chromatography?

A: The choice depends on the impurity profile and the quantity of material.

  • Recrystallization is ideal when you have one major product contaminated with small amounts of impurities. It is efficient for larger quantities of material. The principle relies on the desired compound being highly soluble in a hot solvent but poorly soluble at cold temperatures, while impurities remain in solution.[8]

  • Column Chromatography is necessary when the crude product contains multiple components with different polarities or when impurities have similar solubility profiles to the desired product, making recrystallization ineffective.[9][10][11] This technique offers higher resolution but is more labor-intensive and requires larger solvent volumes.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Crude product is a persistent oil or fails to solidify. High concentration of impurities depressing the melting point; residual solvent.1. Trituration: Vigorously stir the oil with a non-polar solvent like hexanes to induce crystallization and wash away less polar impurities. 2. Seed Crystals: If available, add a small crystal of pure product to the oil to initiate crystallization. 3. Re-dissolve and Precipitate: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a non-polar anti-solvent (e.g., hexanes) until turbidity persists. Cool to induce precipitation.
Low yield after recrystallization. 1. Too much solvent was used. 2. The solution was not cooled sufficiently or for long enough. 3. The chosen solvent is too good, even at low temperatures. 4. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[8] 2. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes. 3. Evaporate some solvent from the mother liquor and re-cool to recover a second crop of crystals. 4. Ensure the filtration funnel is pre-heated before filtering the hot solution.
TLC shows multiple spots after purification. The chosen purification method was not effective for the specific impurities present.1. If Recrystallized: The impurities likely have similar solubility to the product. Purification by silica gel column chromatography is required.[11] 2. If Column Chromatography was used: The solvent system (eluent) did not provide adequate separation. Re-optimize the eluent using TLC. Aim for an Rf of 0.3-0.4 for the desired compound and maximum separation from other spots.[6]
The product's melting point is low and/or has a broad range (>2°C). The product is still impure.1. Repeat the Purification: Perform a second recrystallization, potentially with a different solvent system. 2. Re-purify with Chromatography: If recrystallization fails to improve the melting point, use column chromatography for a more rigorous separation.
The final product is yellow or brown instead of white. Presence of colored impurities, often highly conjugated or oxidized species.1. Activated Charcoal: During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[8] 2. Column Chromatography: This is very effective at removing colored impurities, which often adhere strongly to the silica gel.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Purity Assessment by Thin Layer Chromatography (TLC)

Rationale: TLC is a rapid and inexpensive technique to determine the number of components in a mixture and to find an appropriate solvent system for column chromatography.[12] The goal is to find a solvent system where the desired product has an Rf value between 0.3 and 0.5.[6]

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber with a lid

  • Capillary tubes for spotting

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp (254 nm)

Procedure:

  • Prepare the Eluent: Start with a moderately polar solvent mixture. A good starting point for this compound is 30% Ethyl Acetate in Hexanes (3:7 EtOAc/Hexanes). Prepare ~5 mL in a beaker.

  • Prepare the Chamber: Pour the eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Spot the Plate: Dissolve a tiny amount of your crude product in a few drops of a suitable solvent (e.g., DCM or EtOAc). Using a capillary tube, make a small, concentrated spot on the TLC plate's baseline (about 1 cm from the bottom).

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Let the plate dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil.

  • Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[7] A pure compound will show one spot. If separation is poor, adjust the solvent polarity.

    • Spots too low (low Rf): Increase eluent polarity (e.g., move to 50% EtOAc/Hexanes).

    • Spots too high (high Rf): Decrease eluent polarity (e.g., move to 15% EtOAc/Hexanes).

Protocol 3.2: Purification by Recrystallization

Rationale: This method leverages differences in solubility to separate the target compound from impurities. An ideal solvent will dissolve the compound well when hot but poorly when cold.[8] Based on the solubility of similar nitroaromatic compounds, an ethanol/water or ethanol solvent system is a promising choice.[3][8][13][14]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of hot ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with filter paper. Quickly filter the hot solution to remove the charcoal. This step prevents premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a low temperature (<50°C).

  • Analysis: Determine the melting point and run a TLC of the final product to confirm its purity.

Protocol 3.3: Purification by Silica Gel Column Chromatography

Rationale: This technique separates compounds based on their polarity. A less polar mobile phase (eluent) is passed through a polar stationary phase (silica gel). Non-polar compounds elute first, followed by more polar compounds.[15]

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents (e.g., Ethyl Acetate, Hexanes - HPLC grade)

  • Cotton or glass wool

  • Sand

Procedure:

  • Choose the Eluent: Based on your TLC analysis (Protocol 3.1), select a solvent system that provides good separation and an Rf of ~0.3-0.4 for the target compound. For example, 25% EtOAc in Hexanes.

  • Pack the Column:

    • Place a small plug of cotton at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column.

    • Continuously tap the column and drain excess solvent to ensure an even, compact packing without air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption.

  • Load the Sample:

    • Dissolve the crude product in the minimum amount of DCM or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes or flasks. Maintain a constant flow rate.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

  • Combine and Evaporate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified solid.

  • Analysis: Confirm the purity of the final product by TLC and melting point determination.

Part 4: Visualization of Workflow

Purification Decision Workflow

The following diagram outlines the logical workflow for purifying your crude product, from initial assessment to obtaining the final, pure compound.

PurificationWorkflow start Start: Crude Product assess_purity Assess Purity via TLC (Protocol 3.1) start->assess_purity decision Analyze TLC Plate assess_purity->decision single_spot Result: Single Major Spot (Minor Impurities) decision->single_spot Favorable? multiple_spots Result: Multiple Spots or Significant Streaking decision->multiple_spots Complex? recrystallize Purify by Recrystallization (Protocol 3.2) single_spot->recrystallize chromatography Purify by Column Chromatography (Protocol 3.3) multiple_spots->chromatography check_final Check Final Purity (TLC & Melting Point) recrystallize->check_final chromatography->check_final pure_product Pure Product check_final->pure_product Purity Confirmed repurify Repurify or Re-evaluate Method check_final->repurify Impurities Remain repurify->decision

Caption: Decision tree for selecting a purification method.

References

Challenges in the regioselective synthesis of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. The primary challenge in obtaining this molecule is achieving high regioselectivity during the electrophilic nitration step. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis in a practical question-and-answer format.

Question 1: My nitration of methyl vanillate is producing a mixture of isomers, primarily the 2-nitro and 6-nitro products. How can I improve the regioselectivity for the desired 2-nitro isomer?

Answer: This is the central challenge of this synthesis. The formation of multiple isomers stems from the powerful ortho, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH3) groups on the starting material, methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate).

  • Causality: The -OH group at C4 directs ortho to positions 3 (blocked) and 5. The -OCH3 group at C3 directs ortho to positions 2 and 4 (blocked) and para to position 6. The deactivating methyl ester at C1 directs meta to positions 3 (blocked) and 5. The combined electronic effects of the highly activating -OH and -OCH3 groups lead to substitution at all available activated positions (2, 5, and 6), with the precise ratio depending heavily on both electronic and steric factors.

  • Troubleshooting Steps:

    • Temperature Control: Ensure rigorous temperature control, ideally between 0°C and 5°C, during the addition of the nitrating agent. Lower temperatures can enhance selectivity by favoring the electronically preferred product over kinetically faster, but less stable, alternatives.

    • Nitrating Agent Choice: The standard nitric acid/sulfuric acid system is highly reactive and can lead to poor selectivity.[1] Consider alternative, milder, or bulkier nitrating agents that can influence the ortho:para ratio. For instance, using acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes alter isomer distribution.[2]

    • Solvent Effects: The solvent can influence the effective bulk of the electrophile and the conformation of the substrate. While strong acids are often used as the solvent, exploring nitration in different media like acetic acid may provide different isomer ratios.

The diagram below illustrates the competing directing effects that lead to isomer formation.

G cluster_0 Regioselectivity Challenge in Nitration cluster_1 Directing Effects Start Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) N_Agent Nitrating Agent (e.g., HNO3/H2SO4) Start->N_Agent P2 Position 2 (Desired Product) N_Agent->P2 P5 Position 5 (Isomeric Impurity) N_Agent->P5 P6 Position 6 (Isomeric Impurity) N_Agent->P6 OH_effect -OH at C4 (ortho-directing) OH_effect->P5 ortho OMe_effect -OCH3 at C3 (ortho, para-directing) OMe_effect->P2 ortho OMe_effect->P6 para G cluster_main Alternative Synthetic Strategy A 4,5-Dimethoxy-2-nitro -benzoic Acid Compound B Selective Demethylation (e.g., with a base) A->B C 5-Hydroxy-4-methoxy-2 -nitrobenzoic Acid B->C D Esterification (MeOH, H+) C->D E Target Molecule: Methyl 5-hydroxy-4-methoxy -2-nitrobenzoate D->E

References

Technical Support Center: Managing Exothermic Reactions in the Nitration of Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions during the nitration of aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs). The following information is structured to address the specific challenges you may encounter, grounded in established scientific principles and safety protocols to ensure both successful and safe experimentation.

Section 1: Foundational Principles of Exothermic Nitration

Nitration reactions are notoriously energetic, with the potential for thermal runaway if not properly controlled. The high exothermicity stems from the reaction of an aromatic compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. Understanding the fundamentals of heat generation and heat removal is paramount to safe laboratory practice. The rate of heat generation is a function of reaction kinetics, which is influenced by temperature, reactant concentrations, and mixing efficiency. The rate of heat removal is determined by the reactor design, cooling medium, and heat transfer coefficient. A thermal runaway occurs when the heat generated by the reaction exceeds the system's capacity to remove it, leading to a rapid and dangerous increase in temperature and pressure.

The Chemistry of Nitration and its Exothermic Nature

The electrophilic aromatic substitution mechanism involves the formation of the highly reactive nitronium ion (NO₂⁺) from nitric acid, catalyzed by sulfuric acid. This species is a potent electrophile that reacts with the electron-rich aromatic ring. The overall reaction is highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol. Furthermore, the nitro-compounds produced can be thermally unstable and prone to decomposition, which releases additional heat and can contribute to a runaway scenario.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific issues that may arise during nitration experiments in a direct question-and-answer format.

Issue 1: Rapid, Uncontrolled Temperature Increase (Runaway Reaction)

Question: My reaction temperature is rising rapidly and is unresponsive to my cooling system. What immediate actions should I take, and what are the probable causes?

Answer: An uncontrolled temperature increase is a clear sign of a thermal runaway reaction, a situation that is extremely dangerous and requires immediate and decisive action.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the addition of the nitrating agent or any other reactants. This is the most critical first step to prevent further heat generation.

  • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If you have an emergency cooling system, activate it.

  • Prepare for Emergency Quench: Have a pre-planned quenching agent ready. A large volume of crushed ice or cold water is a common choice for quenching. However, be aware that adding water to concentrated sulfuric acid is also highly exothermic. The quench should be performed in a controlled manner if possible, or as a last resort to prevent a catastrophic failure.

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.

Probable Causes & Preventative Measures:

  • Inadequate Cooling: The cooling capacity of your setup may be insufficient for the scale of the reaction. Always perform a thermal hazard assessment before scaling up.

  • Poor Agitation: Inefficient stirring can lead to localized "hot spots" where reactant concentrations are high, initiating a runaway that can propagate through the mixture. Ensure vigorous and consistent agitation.

  • Incorrect Reagent Addition Rate: Adding the nitrating agent too quickly can generate heat faster than it can be removed. A slow, controlled addition is crucial.

  • Incorrect Reagent Concentration or Ratio: Using overly concentrated acids can significantly increase the reaction rate and exothermicity.

  • Contamination: Impurities can sometimes catalyze decomposition reactions, lowering the onset temperature for a runaway.

Issue 2: Low Yield of the Desired Nitroaromatic Product

Question: My nitration reaction has resulted in a disappointingly low yield. What are the likely reasons for this?

Answer: Low yields in nitration reactions can be attributed to several factors, ranging from reaction conditions to work-up procedures.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction time may have been too short or the temperature too low. Consider extending the reaction time or cautiously increasing the temperature while carefully monitoring the exotherm.

  • Poor Phase Mixing: For heterogeneous reactions where the aromatic substrate is not soluble in the acid mixture, vigorous mixing is essential to maximize the interfacial area for the reaction to occur.

  • Product Loss During Work-up: Significant amounts of the product can be lost during quenching, extraction, and purification. The standard quenching procedure involves slowly pouring the reaction mixture onto crushed ice with stirring. If the product is an oil or soluble in the aqueous layer, liquid-liquid extraction with a suitable organic solvent is necessary.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. (See Issue 3 for more details).

Issue 3: Formation of Undesired Byproducts (e.g., dinitration, oxidation)

Question: My analysis shows the presence of significant amounts of di-nitrated and/or oxidized byproducts. How can I improve the selectivity of my reaction?

Answer: The formation of byproducts such as di-nitrated compounds and oxidation products is a common challenge in aromatic nitration.

Potential Causes and Solutions:

  • Over-Nitration (Dinitration, etc.): This occurs when the reaction conditions are too harsh, leading to the nitration of the initially formed mononitro product. To minimize this:

    • Control Temperature: Lowering the reaction temperature can often improve selectivity.

    • Stoichiometry: Use a precise molar ratio of the nitrating agent to the aromatic substrate.

  • Oxidation: Nitric acid is a strong oxidizing agent, and this can become a significant side reaction at higher temperatures. Maintaining a low reaction temperature is the primary way to prevent oxidation.

  • Substrate Reactivity: Highly activated aromatic rings are more susceptible to over-nitration and oxidation. For these substrates, milder nitrating agents or more dilute acid mixtures may be necessary.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the initial warning signs of an impending thermal runaway?

A1: Early warning signs include a sudden, unexpected increase in reaction temperature that does not respond to cooling, a rise in pressure within a closed system, a change in the color of the reaction mixture, and the evolution of brown-yellow fumes (nitrogen dioxide gas). Continuous and vigilant monitoring of temperature and pressure is critical for early detection.

Q2: Why is vigorous agitation so critical in preventing thermal runaway?

A2: Vigorous agitation is essential for maintaining a uniform temperature throughout the reaction mixture and for ensuring efficient heat transfer to the cooling surfaces of the reactor. Without adequate stirring, localized concentrations of reactants can build up, leading to the formation of hot spots, which are often precursors to a thermal runaway.

Q3: What are the key safety considerations when preparing and handling mixed acid (HNO₃/H₂SO₄)?

A3: The preparation of mixed acid is itself a hazardous process due to the highly exothermic nature of mixing concentrated acids. Always add the nitric acid slowly to the sulfuric acid while cooling the mixture in an ice bath. Never add water to the mixed acid , as this can cause a violent exothermic reaction and dangerous splashing. Store mixed acid in a cool, dry, and well-ventilated area, away from combustible materials. Ensure that appropriate spill containment and neutralization materials, such as sodium bicarbonate, are readily available.

Q4: How should I properly quench a nitration reaction?

A4: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or an ice-water slurry with vigorous stirring. This serves to both dilute the strong acids and dissipate the significant heat of dilution. The product can then be isolated, typically by vacuum filtration if it is a solid or by extraction with a suitable organic solvent if it is a liquid or remains dissolved.

Q5: What is the difference between batch and continuous flow nitration, and what are the advantages of each?

A5:

  • Batch Nitration: This is the traditional method where reactants are added to a stirred vessel and the reaction proceeds over a set period. It is versatile and suitable for smaller-scale laboratory synthesis. However, scaling up batch nitrations can be challenging due to difficulties in managing the large amount of heat generated and the increased risk of runaway reactions.

  • Continuous Flow Nitration: In this approach, reactants are continuously pumped through a microreactor or a tube reactor where they mix and react. Continuous flow systems offer superior heat transfer due to their high surface-area-to-volume ratio, allowing for much better temperature control and enhanced safety, especially for highly exothermic reactions. This method is increasingly favored for larger-scale and industrial production due to its inherent safety advantages.

Section 4: Data Presentation & Experimental Protocols

Table 1: Typical Reaction Conditions for Mononitration of Aromatic Compounds
SubstrateNitrating AgentTemperature (°C)Molar Ratio (HNO₃:Substrate)Typical Yield (%)
BenzeneConc. HNO₃ / Conc. H₂SO₄50-601.1 : 185-90
TolueneConc. HNO₃ / Conc. H₂SO₄30-401.1 : 1>95 (mixture of isomers)
ChlorobenzeneConc. HNO₃ / Conc. H₂SO₄25-351.1 : 1~90 (mixture of isomers)
NitrobenzeneFuming HNO₃ / Conc. H₂SO₄90-1001.1 : 1~90

Note: These are general conditions and may require optimization for specific applications.

Experimental Protocol: Mononitration of Toluene (Illustrative)
  • Preparation of Nitrating Acid: In a flask suitable for the reaction scale, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling vigorously in an ice bath. Cool the resulting mixture to below 5°C.

  • Reaction Setup: In a separate reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, place 10 mL of toluene. Cool the vessel in an ice-water bath.

  • Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 10°C. The addition should take approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir for an additional 30 minutes.

  • Work-up: Carefully pour the reaction mixture into 150 mL of cold water with stirring. Separate the organic layer, wash with water, then with a 5% sodium bicarbonate solution, and finally with water again. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.

Section 5: Visualizations

Diagram 1: Workflow for Managing a Temperature Excursion

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Assessment cluster_3 Resolution A Temperature Rises Uncontrollably B Stop Reagent Addition A->B C Maximize Cooling B->C D Prepare Emergency Quench C->D E Is Temperature Stabilizing? D->E F Continue Monitoring & Investigate Cause E->F Yes G Execute Emergency Quench / Evacuate E->G No

Caption: Emergency response workflow for a temperature excursion.

Diagram 2: Core Safety Principles for Nitration

G cluster_control Control Measures cluster_prep Preparation Safe Nitration Safe Nitration Temperature Control Temperature Control Safe Nitration->Temperature Control Controlled Addition Controlled Addition Safe Nitration->Controlled Addition Vigorous Agitation Vigorous Agitation Safe Nitration->Vigorous Agitation Thermal Hazard Assessment Thermal Hazard Assessment Safe Nitration->Thermal Hazard Assessment Proper PPE Proper PPE Safe Nitration->Proper PPE Emergency Plan Emergency Plan Safe Nitration->Emergency Plan

Caption: Key pillars for ensuring safety in nitration reactions.

"Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate" safety precautions and handling

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with essential safety information and practical troubleshooting advice for handling this compound (CAS No: 215659-03-3). This compound is a valuable intermediate in various synthetic pathways, particularly in the pharmaceutical and dye industries.[1] Adherence to rigorous safety protocols is not merely procedural—it is fundamental to ensuring experimental integrity and, most importantly, personal safety.

This document is structured as a series of frequently asked questions and troubleshooting scenarios you might encounter. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.

Frequently Asked Questions (FAQs): Core Safety & Handling

Question 1: What are the primary hazards I should be aware of before working with this compound?

Answer: this compound is classified as a hazardous chemical.[2] The primary concerns are:

  • Irritation: It is known to cause skin irritation and serious eye irritation.[2] Inhalation of dust may lead to respiratory irritation.[3]

  • Ingestion: It is considered harmful if swallowed.[3]

  • Unknown Toxicity: While specific hazards are identified, it's crucial to note that the complete toxicological properties have not been fully investigated.[4] Therefore, it should be handled with the assumption that it may have other unforeseen health effects.

From a chemical standpoint, while stable under normal conditions, it is sensitive to light and heat, which necessitates proper storage.[1] During combustion, it can decompose to release toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

Question 2: I'm setting up my workspace. What are the non-negotiable engineering controls for handling this compound?

Answer: Your primary objective is to minimize exposure through inhalation and contact. The following engineering controls are critical:

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood. This is the most effective way to prevent inhalation of airborne dust particles.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[3][5]

  • Accessible Safety Equipment: An emergency eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[2][3] Test them regularly to ensure they are functioning correctly.

The logic here is a hierarchy of controls. Before relying on Personal Protective Equipment (PPE), we first engineer the hazard out of the immediate environment as much as possible.

Troubleshooting Guide: Personal Protective Equipment (PPE)

Question 3: I have standard nitrile gloves. Are these sufficient for handling this compound?

Answer: While standard nitrile gloves are a good starting point, glove selection is a critical decision that depends on the specific experimental context (e.g., duration of handling, solvents used). For handling the solid powder, nitrile gloves are generally acceptable for preventing incidental contact. However, you must always inspect gloves for tears or punctures before use.

Crucial Insight: The primary risk often comes when the compound is dissolved in a solvent. The choice of glove should be based on its resistance to the solvent, as the solvent can carry the compound through the glove material. Always consult a glove compatibility chart for the specific solvent you are using. After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste. Always wash your hands thoroughly with soap and water after removing gloves.[2][5]

Question 4: What is the appropriate level of eye and body protection?

Answer:

  • Eye Protection: Chemical safety goggles with side-shields are mandatory.[3] Standard safety glasses do not provide adequate protection from dust or splashes. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Body Protection: A laboratory coat is required. For procedures with a higher risk of contamination, consider impervious clothing or an apron made of a chemically resistant material.[3] Contaminated clothing must be removed immediately and washed before reuse.[5]

This multi-level approach ensures that the most sensitive areas (eyes) have the highest level of protection, supported by general protection for the body.

Experimental Workflow & Handling Protocols

Question 5: I need to weigh out the powder. What is the safest way to do this to avoid creating dust?

Answer: Generating and inhaling dust is a primary exposure risk.[6] Follow this protocol for safe weighing:

  • Work in a Fume Hood: Perform all steps inside a chemical fume hood.

  • Use a Weighing Dish: Dispense the powder carefully into a weighing dish or onto weighing paper. Avoid dropping the powder from a height.

  • Minimize Air Currents: Close the fume hood sash to the lowest practical height to minimize air turbulence that could aerosolize the powder.

  • Gentle Transfer: When transferring the weighed powder to your reaction vessel, do so carefully. If possible, use a funnel to guide the solid.

  • Immediate Cleanup: If any powder is spilled, clean it up immediately following the spill procedures outlined below.

This methodical approach is designed to keep the solid contained at every step, preventing its release into your breathing zone.

Standard Handling Workflow Diagram

The following diagram outlines the critical safety checkpoints during a typical experimental workflow involving this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Experiment Phase A 1. Verify Fume Hood & Safety Shower/Eyewash Functionality B 2. Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B Proceed C 3. Weigh Compound Inside Fume Hood (Minimize Dust) B->C Start Experiment D 4. Add to Reaction Vessel (Use Funnel if Possible) C->D E 5. Run Reaction Under Contained Conditions D->E F 6. Quench & Work-up (Maintain Ventilation) E->F Reaction Complete G 7. Dispose of Waste in Labeled Container F->G H 8. Clean Glassware & Decontaminate Work Area G->H I 9. Remove PPE & Wash Hands Thoroughly H->I

Caption: A typical experimental workflow with integrated safety checkpoints.

Troubleshooting Spills and Exposures

Question 6: I've spilled a small amount of the solid powder on the benchtop inside the fume hood. What's the correct procedure?

Answer: For a small, contained spill, act calmly and methodically:

  • Ensure PPE is intact. Do not proceed without proper gloves and eye protection.

  • Avoid Creating Dust: Do not try to brush it away dry.

  • Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Clean-up: Carefully sweep up the material and place it, along with the paper towels and any contaminated cleaning materials, into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Wipe the area with soap and water or another appropriate cleaning solvent.

  • Disposal: Dispose of the sealed container according to your institution's hazardous waste guidelines.[7]

Question 7: What are the immediate first aid steps for skin or eye contact?

Answer: Time is critical in any exposure scenario.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][7] Remove any contaminated clothing while washing. If skin irritation develops or persists, seek medical attention.[2][5]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure the entire surface is rinsed.[2][5] Remove contact lenses if you are wearing them and it is easy to do so.[2][5] You must seek immediate medical attention after flushing.[8]

  • Inhalation: Move the affected person to fresh air immediately.[5][7] If they are not breathing, give artificial respiration. Seek medical attention.[5][7]

  • Ingestion: Rinse the mouth thoroughly with water.[7] Do NOT induce vomiting.[3] Seek immediate medical attention.[8]

Spill Response Decision Tree

G A Spill Occurs B Is the spill large or outside of a fume hood? A->B C Evacuate Area Alert EH&S / Emergency Response Do Not Attempt to Clean Up B->C Yes D Is the spill small and contained in a fume hood? B->D No D->C No F Are you trained and confident to clean it up? D->F Yes E 1. Ensure PPE is on 2. Cover with damp paper towel 3. Gently sweep into sealed container 4. Decontaminate surface 5. Dispose as hazardous waste F->C No F->E Yes

Caption: A decision tree for responding to a chemical spill.

Storage and Disposal

Question 8: How should I store this compound long-term? Are there any incompatibilities I should know about?

Answer: Proper storage is key to maintaining the compound's stability and ensuring safety.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][5] The compound is sensitive to light and heat, so storage away from direct sunlight and heat sources is recommended.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[9] Contact with these materials could lead to a vigorous and potentially hazardous reaction.

Question 9: How do I dispose of waste containing this compound?

Answer: All waste, whether it's leftover compound, contaminated materials, or reaction byproducts, must be treated as hazardous waste.

  • Collect: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label must accurately reflect the contents, including the full chemical name.

  • Disposal: Dispose of the container through your institution's Environmental Health & Safety (EH&S) department or a licensed disposal company.[2][5][7] Do not pour any waste down the drain or mix it with non-hazardous trash.[7]

Summary of Key Safety Data

PropertyValueSource
Molecular Formula C₉H₉NO₆[1][10]
Molecular Weight 227.17 g/mol [1][10]
Appearance White crystal or crystalline powder[1]
Solubility Soluble in ethanol, ether, chloroform; slightly soluble in water[1]
Storage Store in a cool, dry, well-ventilated place away from light and heat.[1][2][5]
Incompatibilities Strong oxidizing agents, strong bases.[9]
Hazardous Decomposition Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂)[5]

References

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. For researchers and scientists, the ability to definitively characterize a molecule's structure is paramount for understanding its function, reactivity, and potential as a therapeutic agent. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide detailed information about the molecular structure of a compound in solution.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and well-validated experimental protocol is essential. The following section details a comprehensive, step-by-step methodology for the preparation and analysis of small organic molecules such as the nitrobenzoates discussed in this guide.

I. Sample Preparation

The quality of the NMR spectrum is profoundly influenced by the sample preparation. Adherence to the following steps will minimize interference and ensure optimal spectral quality.[1][2][3]

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR analysis. The use of a microbalance is recommended for precision.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. For nitroaromatic compounds, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices. Ensure the solvent is of high purity (≥99.8% D).

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] Gentle vortexing or sonication can be used to aid dissolution.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) is typically used.[1] Most commercially available deuterated solvents for NMR already contain TMS. If not, a small, precisely known amount can be added.

  • Filtration and Transfer: To remove any particulate matter that could degrade the magnetic field homogeneity, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The parameters for data acquisition should be optimized to achieve good signal-to-noise and resolution. The following are typical parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds. A longer delay is necessary for quantitative analysis.[5]

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

    • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic compounds.

Data Visualization Workflow

The process from sample preparation to structural elucidation follows a logical workflow. The diagram below, generated using Graphviz, illustrates these key stages.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load shim Shim Magnetic Field load->shim acquire Acquire 1H & 13C Spectra shim->acquire process Fourier Transform & Phasing acquire->process analyze Analyze Chemical Shifts, Coupling, & Integration process->analyze compare Compare with Reference Data analyze->compare elucidate Elucidate Structure compare->elucidate

References

A Comparative Guide to Nitroaromatic Building Blocks: The Strategic Advantages of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis and drug development, the selection of appropriate building blocks is a critical determinant of success. Among the myriad of choices, nitroaromatic compounds stand out as versatile intermediates, prized for their unique reactivity that paves the way for the construction of complex molecular architectures.[1][2][3] This guide provides an in-depth comparison of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate with other common nitroaromatic building blocks, offering objective analysis and supporting experimental data to inform your synthetic strategies.

The Enduring Utility of Nitroaromatics in Synthesis

Nitroaromatic compounds are foundational to the synthesis of a vast array of industrial and pharmaceutical products, including dyes, polymers, pesticides, and explosives.[1] Their significance stems from the powerful electron-withdrawing nature of the nitro group, which profoundly influences the reactivity of the aromatic ring. This electronic effect deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr) reactions.[4][5] Furthermore, the nitro group itself is a versatile functional handle, readily reduced to an amino group, a cornerstone transformation in the synthesis of anilines and their derivatives.[6][7]

Introducing a Multifunctional Player: this compound

This compound is a polysubstituted nitroaromatic compound that has garnered significant attention as a key intermediate in the synthesis of pharmaceuticals, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.[8][9] Its molecular structure, featuring a hydroxyl, a methoxy, a methyl ester, and a nitro group, offers a rich tapestry of synthetic possibilities.

Physicochemical Properties:

PropertyValueReference
CAS Number 215659-03-3[10][11]
Molecular Formula C₉H₉NO₆[12]
Molecular Weight 227.17 g/mol [12]
Appearance Pale yellow solid[13]

Comparative Performance Analysis: Key Transformations

To objectively assess the utility of this compound, we will compare its performance in two fundamental transformations—nitro group reduction and nucleophilic aromatic substitution—against a selection of commonly used nitroaromatic building blocks: nitrobenzene, 2-nitrotoluene, and 4-chloronitrobenzene.

Nitro Group Reduction: A Gateway to Anilines

The reduction of the nitro group to an amine is a pivotal step in many synthetic pathways. The efficiency of this transformation can be influenced by the presence of other substituents on the aromatic ring.

Comparative Data for Nitro Group Reduction:

Building BlockReducing Agent/SystemProductYield (%)Reference
This compound H₂/Pd-CMethyl 2-amino-5-hydroxy-4-methoxybenzoate93[14]
NitrobenzeneH₂/Pd-CAniline>99[15]
2-NitrotolueneFe/AcOH2-ToluidineHigh[15]
4-ChloronitrobenzeneH₂/Raney-Ni4-ChloroanilineHigh[15]

Analysis:

This compound undergoes efficient reduction to the corresponding aniline in high yield using catalytic hydrogenation.[14] This demonstrates that the presence of multiple substituents, including the potentially sensitive hydroxyl and ester groups, does not significantly hinder the reduction of the nitro group under these conditions. The high yields achieved with various systems for the other building blocks underscore the general robustness of this transformation.[15] The choice of reducing agent can be tailored to the specific substrate and desired chemoselectivity. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency, while metal/acid systems like Fe/AcOH offer a cost-effective alternative.[7][15]

Experimental Protocol: Catalytic Hydrogenation of this compound

This protocol is adapted from a literature procedure for the synthesis of a Gefitinib intermediate.[14]

Materials:

  • This compound (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10% w/w)

  • Ethyl acetate

  • Hydrogen gas

  • Nitrogen gas

  • Filtration apparatus (e.g., Celite pad)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

Procedure:

  • To a round-bottom flask, add this compound and ethyl acetate.

  • Carefully add 10% Pd/C to the solution under a nitrogen atmosphere.

  • Seal the flask and purge the system with nitrogen gas.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-4 times.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully purge the system with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, Methyl 2-amino-5-hydroxy-4-methoxybenzoate.

Diagram of Catalytic Hydrogenation Workflow:

Caption: Workflow for the catalytic hydrogenation of a nitroaromatic compound.

Nucleophilic Aromatic Substitution (SNAr): Building Complexity

The electron-deficient nature of the aromatic ring in nitroaromatics makes them excellent substrates for SNAr reactions. The presence of multiple electron-withdrawing groups, as in the case of this compound, is expected to enhance this reactivity.

General Principles of SNAr Reactivity:

  • Electron-Withdrawing Groups: The rate of SNAr is significantly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) ortho and para to the leaving group.[4][5]

  • Leaving Group: The nature of the leaving group is important, with fluoride typically being the most reactive halide.[16]

  • Nucleophile: The strength of the nucleophile also plays a key role.

The synthesis of Gefitinib, for example, involves the reduction of the nitro group of a derivative of this compound, followed by cyclization to form a quinazoline ring. The electronic influence of the original nitro group is carried through to activate the 4-position of the quinazoline for nucleophilic substitution by an aniline derivative.[8][9]

Diagram of SNAr Mechanism:

SNAr_Mechanism Reactants Nitroaromatic (Ar-X) + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex | { Ar(X)Nu⁻ | (Resonance Stabilized)} Reactants->Intermediate Attack at C-X Products Substituted Product (Ar-Nu) + Leaving Group (X⁻) Intermediate->Products Loss of Leaving Group

Caption: Generalized mechanism for a nucleophilic aromatic substitution (SNAr) reaction.

Strategic Advantages of this compound

The primary advantage of this compound lies in its multifunctionality . The strategically placed substituents allow for a series of selective transformations, making it a highly valuable building block for complex target molecules.

  • Ortho-Amino Ester Moiety: The reduction of the nitro group generates an ortho-amino benzoate, a key precursor for the synthesis of various heterocyclic systems, most notably quinazolines and quinazolinones.[17][18][19]

  • Tunable Reactivity: The hydroxyl and methoxy groups can be further functionalized, for example, through alkylation, to introduce additional diversity and modulate the properties of the final molecule.[8][9]

  • Precise Substitution Pattern: The defined substitution pattern provides excellent regiochemical control in subsequent synthetic steps, avoiding the formation of undesired isomers.

Conclusion: A Versatile and Strategic Choice

While simpler nitroaromatic building blocks like nitrobenzene and its derivatives are workhorses in organic synthesis, this compound offers a higher degree of sophistication and synthetic potential. Its pre-installed functional groups provide a strategic advantage in the synthesis of complex, biologically active molecules, particularly in the realm of medicinal chemistry. The ability to efficiently undergo key transformations such as nitro group reduction, coupled with the potential for further derivatization, makes it a superior choice for researchers aiming to construct intricate molecular frameworks with high levels of control and efficiency.

References

A Comparative Guide to the Biological Activity of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the nitrobenzoate scaffold serves as a versatile foundation for developing novel therapeutic agents. These aromatic compounds, characterized by the presence of a nitro group on a benzoic acid derivative, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth comparative analysis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, a key synthetic intermediate, and its structurally related analogs. We will explore how subtle molecular modifications influence biological efficacy, supported by experimental data and detailed protocols to empower researchers in their quest for next-generation therapeutics.

Introduction to the Parent Compound: this compound

This compound (M5H4M2N) is an organic compound that, while exhibiting some intrinsic biological activity, is more frequently utilized as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[3][4] Its structure features a well-defined arrangement of functional groups—a hydroxyl, a methoxy, and a nitro group—that provide multiple reaction sites for chemical modification.[4] This versatility makes it an ideal starting point for developing libraries of analogs to probe structure-activity relationships (SAR). For instance, it is a known precursor in the synthesis of inhibitors for critical cellular targets like phosphodiesterase 10A (PDE10A) and CHK2 kinase, which are implicated in neurological disorders and cancer, respectively.[5][6]

The Biological Landscape of Nitrobenzoate Analogs

The biological activity of nitroaromatic compounds is often linked to the electrochemical properties of the nitro group.[2] Intracellular reduction of the nitro group can generate reactive intermediates, such as nitroso and hydroxylamine species, which can interact with vital biomolecules like DNA and enzymes, leading to cellular damage and death.[2][3] This mechanism is a cornerstone of the antimicrobial and cytotoxic effects observed in this class of compounds. However, the overall activity is finely tuned by the nature and position of other substituents on the aromatic ring.

Antimicrobial and Antitubercular Activity

Nitrobenzoate derivatives have shown significant promise as antimicrobial agents.[7] Studies on a library of 64 benzoate and thiobenzoate derivatives revealed that compounds with an aromatic nitro substitution were the most potent against M. tuberculosis.[1] Notably, the 3,5-dinitro esters series was found to be the most active, suggesting that the number and position of nitro groups are critical determinants of antimycobacterial efficacy.[1][8] This enhanced activity was not directly correlated with the compounds' pKa values or hydrolysis rates, pointing to a specific mechanism of action beyond simple acidification.[1][9]

Anticancer and Cytotoxic Potential

The potential of nitrobenzoates as anticancer agents is an area of active investigation.[10] Several derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[11] For example, this compound itself has been noted for exhibiting apoptotic activity.[3] The mechanism often involves inducing apoptosis (programmed cell death) and arresting the cell cycle.[11] The reduction of the nitro group can create reactive species that damage cellular components, while the overall structure can facilitate interactions with specific molecular targets like kinases or other enzymes involved in cell proliferation.[3]

Anti-inflammatory Effects

Certain nitrooxy derivatives of nitrobenzoic acid have been shown to modulate inflammatory responses.[10] They can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-alpha (TNF-α), while simultaneously increasing the production of the anti-inflammatory cytokine IL-10.[10] This dual action highlights their potential in treating inflammatory conditions.

Structure-Activity Relationship (SAR): A Comparative Analysis

The following section compares the biological activities of M5H4M2N with its key analogs, focusing on how specific structural modifications impact their function.

Analog Synthesis and Modification Pathways

The parent compound M5H4M2N is a versatile starting material for generating a diverse range of analogs. The diagram below illustrates the primary synthetic routes to key analog classes.

Synthesis_Pathways General Synthesis Pathways for M5H4M2N Analogs cluster_0 Modification at 5-OH Group cluster_1 Modification at 2-NO2 Group M5H4M2N This compound Alkylation R-X, Base (e.g., K2CO3) M5H4M2N->Alkylation Alkylation Reduction H2, Pd/C M5H4M2N->Reduction Reduction EtherAnalogs 5-O-Alkyl/Aryl Ether Analogs (e.g., 5-hexyloxy, 5-benzyloxy) Alkylation->EtherAnalogs FurtherSynthesis Complex Bioactive Molecules (e.g., Kinase Inhibitors) EtherAnalogs->FurtherSynthesis As Intermediates AminoAnalog Methyl 2-amino-5-hydroxy-4-methoxybenzoate Reduction->AminoAnalog AminoAnalog->FurtherSynthesis Further Derivatization (e.g., Amide formation)

Caption: Synthetic pathways from M5H4M2N to its key analogs.

Comparative Data Summary

The table below summarizes the known biological activities of M5H4M2N and selected analogs based on available literature. This data provides a quantitative basis for comparing their potency and potential therapeutic applications.

CompoundStructure ModificationBiological ActivityKey FindingsReference
This compound Parent CompoundApoptotic Agent, Synthetic IntermediateExhibits significant apoptotic activity.[3] Serves as a key precursor for kinase and PDE10A inhibitors.[5][6][3][5][6]
Methyl 5-(hexyloxy)-4-methoxy-2-nitrobenzoate Alkylation of 5-OHSynthetic IntermediateUsed in the synthesis of small molecules designed to disrupt PTPσ-Trk interactions to promote nerve regeneration.[12][13][12][13]
Methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate Benzylation of 5-OHSynthetic IntermediateA versatile building block for constructing complex heterocyclic scaffolds found in pharmacologically active compounds.[3][3]
Methyl 2-amino-5-hydroxy-4-methoxybenzoate Reduction of 2-NO₂Synthetic IntermediateA critical intermediate formed by reducing the nitro group, often a key step towards synthesizing final active compounds.[14][15][14][15]
3,5-Dinitrobenzoate Esters Additional NO₂ groupAntitubercularThis class of compounds shows the highest activity against M. tuberculosis among a large library of benzoates.[1][8][1][8]
4-Nitrobenzoate Esters Isomeric variationAntimicrobialGenerally exhibit good antimicrobial activity, though often less potent than dinitro-derivatives.[1][1]

Key Insights from SAR:

  • The Nitro Group is Crucial: The presence of at least one nitro group is consistently linked to significant biological activity, particularly antimicrobial and cytotoxic effects.[1][2] Dinitro-substituted analogs appear more potent than their mono-nitro counterparts in antitubercular assays.[1]

  • The 5-Hydroxy Group as a Handle: The hydroxyl group is not just a modulator of activity but a critical synthetic handle. Its alkylation or benzylation is a common strategy to build more complex molecules designed to interact with specific biological targets.[3][12][13]

  • Reduction of the Nitro Group: The conversion of the nitro group to an amino group is a transformative step, creating an intermediate (Methyl 2-amino-5-hydroxy-4-methoxybenzoate) that is essential for the synthesis of many targeted inhibitors.[14][15]

Standardized Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, adhering to validated experimental protocols is paramount. Below are detailed methodologies for key assays used to evaluate the biological activities of nitrobenzoate derivatives.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.[10][11][16]

Principle: Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, A549, HepG2) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete cell culture medium.

  • Incubation for Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the culture medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (solvent only, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) under the same conditions.[10]

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Workflow for MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well Plate B Incubate 24h for Cell Attachment A->B C Treat Cells with Compound Dilutions B->C D Incubate for 24-72h C->D E Add MTT Reagent (e.g., 5 mg/mL) D->E F Incubate 3-4h to allow formazan formation E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 Value H->I

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Test Compound: Dissolve the nitrobenzoate compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plate: Add 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth for bacteria) to each well of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard the final 100 µL from the last well. This creates a range of concentrations across the plate.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final target concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[17]

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).[10]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[17]

Conclusion and Future Directions

This compound and its analogs represent a fertile ground for the discovery of new therapeutic agents. The existing data clearly demonstrate that the nitrobenzoate scaffold possesses significant antimicrobial and cytotoxic potential. Structure-activity relationship studies highlight the critical role of the nitro group in conferring biological activity, while the hydroxyl and methoxy groups provide essential handles for synthetic modification to fine-tune potency and selectivity.

Future research should focus on synthesizing novel analogs by exploring a wider range of substitutions on the aromatic ring and ester functional group. Elucidating the precise molecular targets and mechanisms of action through enzyme inhibition assays[18][19] and signaling pathway analysis will be crucial for advancing these compounds from promising hits to viable clinical candidates. The detailed protocols and comparative data presented in this guide serve as a foundational resource for researchers dedicated to unlocking the full therapeutic potential of this versatile chemical class.

References

A Comparative Guide to the Structural Validation of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. In the synthesis of novel chemical entities, particularly those with potential as pharmaceutical intermediates like derivatives of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, structural integrity is paramount.[1] This compound and its analogues serve as versatile building blocks, and any ambiguity in their structure can lead to misinterpreted biological data, failed syntheses, and significant delays in development timelines.[2][3]

This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the structure of these substituted nitroaromatic compounds. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights to construct a self-validating, multi-technique approach for confident structural elucidation.

The Analytical Toolkit: A Multi-Pronged Approach

No single technique can provide a complete structural picture. True confidence is achieved by integrating data from several orthogonal methods. The primary tools for the structural characterization of small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when applicable, X-ray Crystallography.[4][5][6] Vibrational spectroscopy (FTIR) serves as a rapid and valuable complementary method.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms within a molecule.[6][7] It provides a detailed carbon-hydrogen framework, which is essential for confirming the substitution pattern on the aromatic ring—a critical aspect for derivatives of this compound.[5][8]

  • ¹H NMR (Proton NMR): This is the initial workhorse experiment. It reveals the number of distinct proton environments, their relative numbers (through integration), and their connectivity to neighboring protons (through spin-spin coupling).[9][10] For our parent molecule, we would anticipate:

    • Two singlets in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two protons on the benzene ring.[11][12]

    • A singlet for the methoxy (-OCH₃) group.

    • A singlet for the methyl ester (-COOCH₃) group.

    • A broad singlet for the hydroxyl (-OH) proton, the chemical shift of which can be concentration-dependent.

  • ¹³C NMR (Carbon NMR): This technique identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in ¹H NMR. Aromatic carbons typically resonate in the 120-150 ppm range.[11] This is crucial for confirming the number of substituents on the benzene ring.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): When 1D spectra are complex or ambiguous, 2D NMR techniques are indispensable for mapping atomic connections.[5][13][14][15]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out spin systems.[9][14]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.[13][14]

    • HMBC (Heteronuclear Multiple Bond Correlation) is exceptionally powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons. This is the key to piecing together the molecular puzzle, for instance, by connecting the methyl ester protons to the carbonyl carbon and that carbonyl carbon to the aromatic ring.

Below is a diagram illustrating the expected key HMBC correlations that would be critical for confirming the structure of the parent compound.

Caption: Key HMBC correlations for structural validation.

Mass Spectrometry (MS): The Molecular Scale

Mass spectrometry provides the molecular weight of a compound and, through fragmentation, offers clues about its substructures.[4][6] For regulatory submissions, high-resolution mass spectrometry (HRMS) is the standard.[16]

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[17] This allows for the determination of the exact molecular formula, a critical piece of data for validating a new compound.[5][17] For this compound (C₉H₉NO₆), the expected exact mass is 227.0430.[18]

  • Fragmentation Pattern: Electron Ionization (EI) or Collision-Induced Dissociation (CID) in tandem MS experiments will break the molecule into smaller, characteristic pieces. For nitroaromatic compounds, common fragmentation patterns include the loss of the nitro group (NO₂, 46 Da) or NO (30 Da).[19][20] The loss of the methyl group (15 Da) or methoxy group (31 Da) from the ester or ether functionalities can also be expected. Analyzing these fragments helps to confirm the presence of the key functional groups.[21]

X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule.[22][23][24][25] It is considered the "gold standard" for structural determination, revealing precise bond lengths, angles, and stereochemistry.[22][23][24] While powerful, its main limitation is the requirement for high-quality crystals, which can be challenging to obtain.[25]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.[6] It works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. For our target derivatives, we would expect to see characteristic absorption bands for:

  • -OH stretch: A broad band around 3200-3600 cm⁻¹

  • C=O stretch (ester): A strong, sharp band around 1700-1750 cm⁻¹[26][27]

  • NO₂ stretches (asymmetric and symmetric): Two distinct bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹.[26][28]

  • C-O stretches (ether and ester): In the 1000-1300 cm⁻¹ region.

Comparative Analysis and Integrated Workflow

Each technique provides a different piece of the structural puzzle. An integrated approach is the most robust strategy for validation.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Hydrogen/carbon framework, connectivity, chemical environment.[6][7]Provides detailed connectivity map.Can be complex for isomers; requires pure sample.
2D NMR Unambiguous atom-to-atom correlations.[13][15]Resolves complex spectra; confirms entire structure.Can be time-consuming to acquire and interpret.
HRMS Exact molecular formula.[5][16]High accuracy and sensitivity.Does not distinguish between isomers.
MS/MS Structural fragments.[19]Confirms presence of key functional groups.Fragmentation can be complex and may require interpretation.
X-ray Crystallography Absolute 3D structure, bond lengths/angles.[22][24][25]Unambiguous; the "gold standard."Requires a high-quality single crystal.
FTIR Presence of functional groups.[6][26]Fast, simple, and inexpensive.Provides limited connectivity information.
Recommended Validation Workflow

A logical and efficient workflow ensures that all necessary data is collected to build an irrefutable case for the compound's structure.

Validation_Workflow Start Synthesized Compound TLC_Purity Purity Check (TLC, LC-MS) Start->TLC_Purity FTIR FTIR Analysis TLC_Purity->FTIR Troubleshoot Re-purify or Re-synthesize TLC_Purity->Troubleshoot Impure NMR_1D 1D NMR (¹H, ¹³C) FTIR->NMR_1D HRMS HRMS Analysis NMR_1D->HRMS Data_Consistent Data Consistent? HRMS->Data_Consistent NMR_2D 2D NMR (COSY, HSQC, HMBC) Data_Consistent->NMR_2D  No / Ambiguous Structure_Confirmed Structure Confirmed Data_Consistent->Structure_Confirmed  Yes NMR_2D->Structure_Confirmed Xray X-ray Crystallography (Optional Gold Standard) Structure_Confirmed->Xray

Caption: A systematic workflow for structural validation.

Detailed Experimental Protocol: Acquiring and Interpreting a 2D HMBC Spectrum

The HMBC experiment is often the final piece of the puzzle, linking all molecular fragments together.

Objective: To confirm the long-range connectivity of the carbon-hydrogen framework of a this compound derivative.

Methodology:

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup:

    • Place the sample in a high-field NMR spectrometer (≥400 MHz recommended for good resolution).

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard 1D ¹H spectrum and a ¹³C spectrum. Reference the spectra appropriately (e.g., TMS at 0 ppm).

  • HMBC Experiment Acquisition:

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

    • Set the spectral widths for both the ¹H and ¹³C dimensions to encompass all signals observed in the 1D spectra.

    • The key parameter is the long-range coupling delay (typically optimized for J-couplings of 4-10 Hz). A standard value of 8 Hz is a good starting point.

    • Set an appropriate number of scans and dummy scans to achieve a good signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.

    • The resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

    • A cross-peak at a specific (¹H, ¹³C) coordinate indicates a 2-3 bond coupling between that proton and that carbon.

    • Systematically analyze the correlations. For example, look for a cross-peak between the methyl ester protons and the carbonyl carbon. Then, look for a correlation from an aromatic proton to that same carbonyl carbon to confirm the ester's attachment to the ring. Use the expected correlations from the diagram above as a guide.

Conclusion

The structural validation of this compound derivatives is a non-negotiable step in the research and development pipeline. A superficial analysis is insufficient; a rigorous, multi-technique approach is required to build a self-validating dataset. By logically integrating data from NMR, MS, and FTIR, researchers can establish an unshakeable foundation of structural evidence. While 1D NMR and HRMS provide the fundamental framework and formula, it is often the detailed connectivity map from 2D NMR experiments that provides the final, unambiguous confirmation. For absolute certainty, particularly for regulatory filings or reference standards, X-ray crystallography remains the ultimate arbiter of molecular structure.

References

A Comparative Guide to HPLC Purity Analysis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate, a key building block in the synthesis of various pharmaceutical agents, requires rigorous purity assessment to control for process-related impurities and degradation products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally grounded insights for researchers, scientists, and drug development professionals.

The structural characteristics of this compound, particularly its aromatic and polar functional groups, make reversed-phase HPLC the method of choice for its separation and quantification.[1][2] This technique offers the versatility and precision necessary for resolving the main component from structurally similar impurities.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

A robust and reliable reversed-phase HPLC (RP-HPLC) method is proposed for the routine purity analysis of this compound. The selection of the stationary and mobile phases is critical for achieving optimal separation.

Method Rationale:

  • Stationary Phase: A C18 column is recommended due to its hydrophobic nature, which provides excellent retention for the moderately polar analyte. The end-capping of the silica-based stationary phase minimizes peak tailing, a common issue with polar analytes.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier is employed to ensure the elution of both polar and non-polar impurities. A phosphate buffer is chosen to maintain a consistent pH, thereby ensuring reproducible retention times. Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.

  • Detection: UV detection at a wavelength of 230 nm is selected based on the chromophoric nature of the nitroaromatic ring, which allows for sensitive detection of the analyte and its related impurities.[3]

Experimental Workflow: Primary HPLC Method

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Diluent (Acetonitrile/Water) inject_sample Inject Sample (10 µL) prep_sample->inject_sample prep_mobile_A Prepare Aqueous Phase (0.1% Phosphoric Acid in Water) hplc_system Equilibrate HPLC System prep_mobile_A->hplc_system prep_mobile_B Prepare Organic Phase (Acetonitrile) prep_mobile_B->hplc_system filter_solutions Filter all solutions through 0.45 µm filter filter_solutions->prep_mobile_A filter_solutions->prep_mobile_B hplc_system->inject_sample separation Gradient Elution on C18 Column inject_sample->separation detection UV Detection at 230 nm separation->detection integrate_peaks Integrate Chromatogram Peaks detection->integrate_peaks calculate_purity Calculate Purity (% Area) integrate_peaks->calculate_purity

Caption: Workflow for the purity analysis of this compound by RP-HPLC.

Comparative Analysis: Alternative HPLC Methodologies

While the primary RP-HPLC method is robust, alternative approaches can offer advantages in specific scenarios. A comparison with a method employing a different stationary phase and a simpler isocratic mobile phase is presented below.

ParameterPrimary Method (Recommended)Alternative MethodRationale for Comparison
Stationary Phase C18 (end-capped), 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmThe Phenyl-Hexyl phase offers alternative selectivity for aromatic compounds through pi-pi interactions, potentially resolving co-eluting peaks.
Mobile Phase Gradient: Acetonitrile and 0.1% Phosphoric Acid in WaterIsocratic: 60:40 (v/v) Acetonitrile:WaterAn isocratic method is simpler to implement and transfer but may not resolve all impurities with differing polarities as effectively as a gradient method.
Detection UV at 230 nmUV at 230 nmConsistent detection wavelength for a fair comparison of separation efficiency.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °C30 °CControlled temperature ensures reproducible retention times.

Supporting Experimental Data (Hypothetical)

AnalytePrimary Method Retention Time (min)Alternative Method Retention Time (min)Resolution (Rs) from Main Peak (Primary Method)Resolution (Rs) from Main Peak (Alternative Method)
Impurity A4.23.82.52.1
Main Peak 6.5 5.2 - -
Impurity B7.86.13.12.8
Impurity C9.15.2 (co-elutes)4.20

Detailed Experimental Protocol: Recommended RP-HPLC Method

This protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and reliability.[4][5][6]

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, pH meter, and solvent filtration apparatus.

  • Reference standard of this compound.

  • Acetonitrile (HPLC grade), Water (HPLC grade), and Phosphoric acid (ACS grade).

2. Preparation of Solutions

  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water and mix.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the sample and dissolve in 100 mL of diluent.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    10 30 70
    12 30 70
    12.1 70 30

    | 15 | 70 | 30 |

4. System Suitability Before sample analysis, perform five replicate injections of the standard solution to ensure the system is suitable for the analysis. The acceptance criteria are:

  • Tailing factor (T): ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative standard deviation (RSD) of the peak area: ≤ 2.0%

5. Data Analysis The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Logic

The trustworthiness of this analytical method is established through a rigorous validation process as prescribed by ICH Q2(R1) guidelines.[4][5][6]

cluster_validation ICH Q2(R1) Method Validation cluster_trust Ensuring Trustworthiness specificity Specificity (Peak Purity) reliable_method Reliable & Validated Analytical Method specificity->reliable_method linearity Linearity & Range linearity->reliable_method accuracy Accuracy (Spike/Recovery) accuracy->reliable_method precision Precision (Repeatability & Intermediate) precision->reliable_method lod_loq LOD & LOQ lod_loq->reliable_method robustness Robustness (Varied Conditions) robustness->reliable_method

Caption: Logical flow of the validation process ensuring a trustworthy analytical method.

References

A Comparative Guide to the Synthesis of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate: An Evaluation of Alternative Nitrating Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring nitro, hydroxyl, and methoxy groups on a benzene ring, provides a versatile scaffold for further chemical modifications. The regioselective introduction of the nitro group onto the precursor, methyl vanillate (methyl 5-hydroxy-4-methoxybenzoate), is a critical step in its synthesis. This guide provides an in-depth comparison of various reagents and methodologies for this nitration reaction, offering researchers the data and insights needed to select the optimal synthetic route for their specific laboratory and production needs.

The Foundational Route: Classical Nitration with Nitric and Sulfuric Acids

The traditional and most widely documented method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[2][3][4][5][6] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[3]

Reaction Mechanism: The hydroxyl (-OH) and methoxy (-OCH₃) groups of the starting material, methyl vanillate, are strongly activating and ortho-, para-directing. The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion, which is the key electrophile in this aromatic nitration.[3] The nitronium ion is then attacked by the pi electrons of the aromatic ring, leading to a carbocation intermediate, which is then deprotonated to restore aromaticity.[3]

Experimental Protocol: Classical Nitration

  • In a flask cooled to 0-5°C, dissolve methyl vanillate in concentrated sulfuric acid.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the cold nitrating mixture dropwise to the methyl vanillate solution, ensuring the temperature does not exceed 10°C.[4]

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.[2][4]

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.[7]

  • Purify the crude product by recrystallization from a suitable solvent, such as methanol.[4][7]

Alternative Nitrating Systems: Seeking Milder, Safer, and More Selective Syntheses

While effective, the classical nitrating mixture of concentrated acids presents significant safety and environmental challenges, including highly corrosive and exothermic conditions.[2] This has spurred the development of alternative nitrating agents that offer milder reaction conditions, improved regioselectivity, and easier workup procedures.

A variety of metal nitrates, such as zirconyl nitrate, copper (II) nitrate, and cerium (IV) ammonium nitrate (CAN), have been shown to be effective nitrating agents for phenols and their derivatives.[8][9] These reactions are often carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, or a solid acid support.[8]

Scientific Rationale: This approach avoids the use of large quantities of strong, corrosive acids. The metal nitrate serves as the source of the nitro group, and the catalyst facilitates the in-situ generation of the active nitrating species under milder conditions. For instance, cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate has been used for the rapid and regioselective ortho-nitration of phenols at room temperature.[9]

Experimental Protocol: Nitration using Cerium (IV) Ammonium Nitrate (CAN)

  • Dissolve the substituted phenol in a suitable solvent, such as acetonitrile.

  • Add sodium bicarbonate (NaHCO₃) to the solution.

  • Slowly add a solution of cerium (IV) ammonium nitrate (CAN) in the same solvent at room temperature.

  • Stir the reaction mixture for the required time, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.[9]

Heterogeneous nitrating systems, which involve reagents supported on a solid phase, offer significant advantages in terms of ease of handling, recovery, and minimization of acidic waste.[10][11] Examples include the use of sodium nitrite or sodium nitrate with solid acids like silica sulfuric acid, sodium hydrogen sulfate, or magnesium bisulfate on wet silica gel.[10][11]

Scientific Rationale: These solid-supported reagents generate the nitrating agent in situ on the surface of the solid support.[11] This localized generation can lead to higher reactivity and selectivity under milder conditions. The heterogeneous nature of the reaction simplifies the workup, as the solid support and byproducts can be easily removed by filtration.[11]

Experimental Protocol: Heterogeneous Nitration with NaNO₃ and Mg(HSO₄)₂

  • Prepare a suspension of the phenol, sodium nitrate (NaNO₃), magnesium bisulfate (Mg(HSO₄)₂), and wet silica gel (50% w/w) in a solvent like dichloromethane.[11]

  • Stir the heterogeneous mixture vigorously at room temperature.[11]

  • Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture to remove the solid reagents.[11]

  • Wash the residue with the solvent.

  • Combine the filtrate and washings, dry the organic layer (e.g., with anhydrous Na₂SO₄), and evaporate the solvent to obtain the crude product.[11]

  • Purify the product by recrystallization or column chromatography.

Comparative Performance Analysis

Parameter Classical Method (HNO₃/H₂SO₄) Metal Nitrate Method (e.g., CAN) **Heterogeneous System (e.g., NaNO₃/Mg(HSO₄)₂) **
Reagents Concentrated HNO₃, Concentrated H₂SO₄Cerium (IV) Ammonium Nitrate, NaHCO₃NaNO₃, Mg(HSO₄)₂, Wet SiO₂
Reaction Conditions Low Temperature (0-10°C), Strongly AcidicRoom Temperature, Mildly BasicRoom Temperature, Heterogeneous
Yield Generally high (can be >80%)[4]Good to excellent (often >85%)[9]Moderate to excellent (can be >85%)[11]
Regioselectivity Good, but side products can formHigh, often with excellent ortho-selectivity[9]High, with good selectivity
Safety Concerns Highly corrosive, exothermic, potential for runaway reactionsMilder conditions, but CAN is a strong oxidizerSafer to handle solid reagents, reduced acid waste
Workup Procedure Quenching on ice, filtration, neutralizationExtraction, washing, chromatographySimple filtration to remove solid reagents
Environmental Impact Generates significant acidic wasteLess acidic waste, but involves heavy metals"Greener" approach with recyclable solid supports

Visualizing the Synthetic Pathways

The choice of synthetic route can be visualized as a decision-making workflow based on laboratory capabilities and project goals.

Synthetic_Route_Selection Start Project Goal: Synthesize this compound Decision Select Synthesis Method Start->Decision Classical Method 1: Classical Nitration (HNO₃/H₂SO₄) Product Final Product: This compound Classical->Product Yield: >80% Metal_Nitrate Method 2: Metal Nitrate (e.g., CAN) Metal_Nitrate->Product Yield: >85% Heterogeneous Method 3: Heterogeneous System (e.g., NaNO₃/Mg(HSO₄)₂) Heterogeneous->Product Yield: >85% Decision->Classical Priority: High Yield, Established Protocol Decision->Metal_Nitrate Priority: High Regioselectivity, Milder Conditions Decision->Heterogeneous Priority: Green Chemistry, Simple Workup

Caption: Decision workflow for selecting a synthetic route.

Conclusion and Recommendations

The classical nitration of methyl vanillate using a mixture of nitric and sulfuric acids remains a viable and high-yielding method. However, for laboratories prioritizing safety, milder reaction conditions, and environmental considerations, alternative reagents offer compelling advantages.

  • For high regioselectivity and mild conditions , metal nitrate systems, particularly CAN, are highly recommended.

  • For "green" chemistry applications and simplified workup procedures , heterogeneous nitrating systems provide an excellent alternative, minimizing acidic waste and simplifying product isolation.

The selection of the most appropriate method will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, available equipment, and safety protocols. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to optimize the synthesis of this important chemical intermediate.

References

A Comparative Analysis of Structure-Activity Relationships and In Vitro Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Evaluating the Efficacy of Substituted Benzoate Derivatives in Oncology Research

As Senior Application Scientists, our goal is to bridge the gap between novel chemical entities and their practical application in research. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of derivatives of "Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate."

While "this compound" is a known organic compound with potential applications in inducing apoptosis in cancer cells, extensive comparative data on a series of its direct derivatives is not widely available in public literature.[1][2] Therefore, this guide adopts a foundational scientific approach: we will establish a robust structure-activity relationship (SAR) framework by analyzing structurally similar and well-documented compounds, namely derivatives of vanillic acid and other substituted benzoic acids.[3][4] This methodology provides a predictive model for designing and evaluating novel derivatives and establishes a rigorous experimental workflow for their validation.

The Core Scaffold: Understanding the Anticancer Potential of Vanillic Acid Derivatives

"this compound" shares its core structure with vanillic acid (4-hydroxy-3-methoxybenzoic acid), a natural phenolic compound extensively studied for its pharmacological activities.[3] Vanillic acid and its derivatives have demonstrated significant anti-tumor effects across various cancer types, including breast, colon, and liver cancer.[5][6] Their mechanisms of action often involve the induction of apoptosis (programmed cell death), generation of reactive oxygen species (ROS) within cancer cells, and the arrest of the cell cycle.[6][7]

The structural similarities make vanillic acid derivatives an excellent surrogate model for predicting the biological activities of novel compounds based on the "this compound" scaffold.

Structure-Activity Relationship (SAR): Predicting Efficacy

The biological activity of a benzoic acid derivative is profoundly influenced by the nature and position of its substituents on the aromatic ring.[4][8] These groups alter the molecule's electronic properties, lipophilicity, and steric profile, which dictates its interaction with biological targets.

  • Carboxylic Acid Group (-COOH): This is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor to interact with the active sites of enzymes or receptors.[4]

  • Hydroxyl Group (-OH): The phenolic hydroxyl group is crucial for antioxidant activity and can be vital for binding to enzyme active sites. Its position and ability to donate a hydrogen bond are key determinants of activity.[4]

  • Methoxy Group (-OCH₃): This group increases lipophilicity, potentially enhancing the molecule's ability to cross cellular membranes. It also influences the electronic properties of the ring.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly alters the electronic nature of the aromatic ring.[4] In some contexts, the presence of a nitro group at the 4th position has been linked to high anticancer activity in benzoic acid derivatives.[9]

Based on these principles, we can infer how modifications to the parent scaffold might impact anticancer efficacy.

Caption: Inferred Structure-Activity Relationships for Benzoic Acid Derivatives.

Experimental Validation Framework: A Step-by-Step Guide

To empirically determine the efficacy of novel derivatives, a multi-tiered experimental approach is essential. This framework ensures that the data is robust, reproducible, and provides a clear mechanistic understanding.

Primary Screening: Assessing Cytotoxicity with the MTT Assay

The first step is to determine the concentration at which a compound exhibits cytotoxic effects. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10] Live cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[11]

Experimental Protocol: MTT Assay [10][12]

  • Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test derivatives (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12] This allows viable cells to convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used to correct for background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

Mechanistic Insight: Quantifying Apoptosis via Annexin V/PI Staining

Once a compound's cytotoxic potential is confirmed, the next crucial step is to determine if cell death occurs via apoptosis. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[13] Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[14][15]

Experimental Protocol: Annexin V/PI Flow Cytometry Assay [13][14][16]

  • Cell Treatment: Culture and treat cells with the test compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[14] Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Delving Deeper: Cell Cycle and Caspase Activity

To further elucidate the mechanism of action, two additional assays are highly recommended:

  • Cell Cycle Analysis: This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Cells are fixed, treated with RNase to remove RNA, and stained with Propidium Iodide (PI), which binds stoichiometrically to DNA. The DNA content, measured by flow cytometry, directly correlates with the cell cycle phase.[17][18]

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are critical executioners of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is specific for caspase-3 and -7.[19] Cleavage of this substrate by active caspases releases aminoluciferin, generating a luminescent signal proportional to caspase activity.[19][20]

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Mechanism of Action A Plate Cancer Cell Lines B Treat with Derivative Series A->B C Perform MTT Assay (24-72h) B->C D Calculate IC50 Values C->D E Treat Cells at IC50 D->E Select Lead Compounds F1 Annexin V / PI Staining (Flow Cytometry) E->F1 F2 Cell Cycle Analysis (PI Staining) E->F2 F3 Caspase-3/7 Activity (Luminescence Assay) E->F3 G1 Quantify Apoptosis F1->G1 G2 Identify Cell Cycle Arrest F2->G2 G3 Confirm Apoptotic Pathway F3->G3

Caption: A Validated Workflow for Assessing Anticancer Efficacy.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison across derivatives. This allows for a direct evaluation of the structure-activity relationships.

Table 1: Comparative Cytotoxicity of Benzoate Derivatives on HCT116 Colon Cancer Cells (48h)

Compound IDR1 SubstituentR2 SubstituentIC₅₀ (µM) ± SD
Parent -OH-NO₂Value
DERIV-01 -OCH₃-NO₂Value
DERIV-02 -OH-NH₂Value
DERIV-03 -OH-ClValue
Doxorubicin(Positive Control)Value

Table 2: Apoptosis Induction in HCT116 Cells by Lead Compounds (at IC₅₀, 24h)

Compound ID% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)Total Apoptotic Cells (%)Caspase-3/7 Activity (Fold Change vs. Control)
DERIV-02 ValueValueValueValue
DERIV-03 ValueValueValueValue
Vehicle ControlValueValueValue1.0

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to comparing the efficacy of "this compound" derivatives. By leveraging SAR principles from related vanillic acid compounds and employing a validated suite of in vitro assays, researchers can efficiently identify lead candidates, elucidate their mechanisms of action, and make data-driven decisions for further development. The proposed workflow, from initial cytotoxicity screening to detailed mechanistic studies, provides a clear and authoritative path for advancing novel benzoate derivatives in the field of oncology drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our responsibility to ensure a safe laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS No. 215659-03-3), a nitroaromatic compound that requires careful handling due to its potential hazards.[1][2][3]

The principles outlined here are grounded in established safety protocols for handling hazardous chemical waste and are designed to provide a framework for creating a self-validating system of waste management within your laboratory.

Understanding the Hazard Profile

This compound is an organic compound that, like many nitroaromatic compounds, should be handled as a hazardous substance.[4] While a specific, detailed toxicological profile for this compound is not extensively documented in readily available literature, the presence of the nitro group suggests that it should be treated with caution. Aromatic nitro compounds can be toxic, environmentally hazardous, and may have the potential to be reactive.[4][5]

Key Safety Considerations:

  • Toxicity: Assume the compound is toxic and avoid direct contact.[5]

  • Irritation: It may cause skin and eye irritation.[6]

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[7]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated, controlled area.

Immediate Safety and Handling Precautions

Before beginning any work that will generate waste containing this compound, ensure that all necessary safety measures are in place.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are essential to protect from splashes.

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.

  • Body Protection: A laboratory coat must be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.[5]

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[5]

  • Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.[9]

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound.

  • Container Compatibility: The container must be made of a material that is chemically compatible with the waste. For organic solids and solutions, a high-density polyethylene (HDPE) container is often a suitable choice.[7]

  • Avoid Mixing: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents or bases, which could potentially react with the nitroaromatic compound.[4][10]

Labeling of Waste Containers

Accurate and detailed labeling of waste containers is a non-negotiable safety requirement.[11] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant")

  • The accumulation start date (the date the first drop of waste was added to the container)

  • The name of the principal investigator or laboratory group

Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10]

  • Location: The SAA should be at or near the point of waste generation.[7]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[9]

  • Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.[7][10]

Disposal of Empty Containers

Containers that have held this compound must be decontaminated before being disposed of as regular trash.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[12]

  • Rinsate Collection: The solvent rinsate is considered hazardous waste and must be collected and added to the appropriate hazardous waste container.[12]

  • Defacing Labels: After triple-rinsing, the original chemical label on the container must be defaced or removed before disposal.[12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Don PPE: Before attempting to clean up a spill, don the appropriate PPE as outlined in section 2.1.

  • Containment: For solid spills, carefully sweep the material into a sealable container, avoiding dust generation. For liquid spills, use an inert absorbent material to contain the spill.

  • Cleanup: The collected spill debris is considered hazardous waste and must be placed in a labeled hazardous waste container for disposal.[13]

  • Decontamination: The spill area should be decontaminated with a suitable solvent and cleaning materials, which must also be disposed of as hazardous waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., contaminated filter paper, residual solid) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) is_solid->liquid_waste Liquid collect_solid Collect in a designated, compatible, and labeled hazardous waste container for solids. solid_waste->collect_solid collect_liquid Collect in a designated, compatible, and labeled hazardous waste container for liquids. liquid_waste->collect_liquid storage Store in Satellite Accumulation Area (SAA) with secondary containment. collect_solid->storage collect_liquid->storage full_container Is the container full? storage->full_container request_pickup Request pickup from Environmental Health & Safety (EHS). full_container->request_pickup Yes continue_accumulation Continue to accumulate waste. full_container->continue_accumulation No continue_accumulation->storage

Caption: Decision workflow for the disposal of this compound waste.

Quantitative Data for Disposal Planning

ParameterGuidelineRationale
Satellite Accumulation Area (SAA) Limit Maximum of 55 gallons of hazardous waste.To ensure safe and manageable quantities of waste are stored in the laboratory before removal.[7]
Acute Hazardous Waste Limit (if applicable) Maximum of 1 quart for acutely toxic (P-listed) waste.While this compound is not explicitly P-listed, this highlights the stringent controls for highly toxic substances.[7]
Storage Time Limit Up to 12 months in a properly managed SAA, provided accumulation limits are not exceeded.To prevent the long-term storage of hazardous materials in a laboratory setting.[7]
Container Headspace Leave at least 10% headspace in liquid waste containers.To allow for expansion of the contents due to temperature changes and prevent spills.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard identification, proper handling, and systematic waste management, we can mitigate risks and ensure a safe working environment. This guide serves as a comprehensive resource, but it is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and protocols. Building a deep trust in our safety procedures is as vital as the research we conduct.

References

Personal protective equipment for handling Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Safe Handling of Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Hazard Analysis: An Approach Based on Chemical Analogy

A thorough review of available safety data sheets (SDS) for this compound reveals a significant lack of comprehensive hazard information.[1] In such instances, a conservative approach is to extrapolate potential hazards from structurally similar compounds. Aromatic nitro compounds, as a class, are known to have various toxicological effects. Therefore, it is prudent to handle this compound with the assumption that it may possess similar hazards to other nitrobenzoic acid derivatives, which can include skin and eye irritation, and potential risks from inhalation or ingestion.[2][3]

Key Assumed Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion could lead to adverse health effects.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment is the cornerstone of safe chemical handling. The following PPE is mandatory when working with this compound.

Protection Area Required PPE Rationale and Best Practices
Eye and Face Safety glasses with side shields or safety goggles. A face shield is recommended when there is a risk of splashing.To prevent contact with the eyes from splashes or airborne particles.
Hand Chemical-resistant gloves (Nitrile or Butyl rubber recommended).To protect the skin from direct contact. It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.
Body A buttoned, full-length laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be necessary.To minimize the inhalation of airborne particles.

Operational Plan: From Preparation to Disposal

A systematic workflow is essential to minimize exposure and prevent contamination.

Engineering Controls and Preparation
  • Ventilation is Key: All handling of solid this compound should be conducted in a certified chemical fume hood to control airborne dust.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Clear Workspace: The work area should be free of clutter to minimize the risk of spills and to facilitate easy cleanup.

Step-by-Step Handling Protocol
  • PPE Donning: Before entering the designated handling area, don all required PPE in the correct order: lab coat, then gloves, followed by eye protection.

  • Weighing and Transfer: When weighing the compound, use a draft shield or conduct the operation within a fume hood to prevent the dispersal of fine particles. Use spatulas and other non-sparking tools for transfers.

  • In Solution: When working with the compound in solution, be mindful of the potential for splashes. Use appropriate glassware and handle with care.

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as contaminated waste.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper waste management is a critical component of laboratory safety.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weighing papers, and absorbent pads, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for non-halogenated organic liquid waste. Do not mix with other waste streams.

  • Container Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and appropriate hazard warnings.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a labeled hazardous waste container. Clean the spill area thoroughly.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations when handling this compound, emphasizing the integration of safety checks at each stage.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase cluster_disposal Disposal & Emergency A Assess Hazards (Review SDS/Analog Data) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Inspect PPE B->C D Don PPE C->D E Handle Chemical (Weighing, Transfers) D->E F Decontaminate Work Area E->F J Emergency Procedures (Spill/Exposure) E->J If Spill/Exposure Occurs G Doff PPE F->G H Segregate & Label Waste G->H I Store Waste Securely H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.